Product packaging for 4,5-dihydro-1H-imidazole-2-sulfonic acid(Cat. No.:CAS No. 64205-92-1)

4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No.: B1347617
CAS No.: 64205-92-1
M. Wt: 150.16 g/mol
InChI Key: JTRHTNVGGLWMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-dihydro-1H-imidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C3H6N2O3S and its molecular weight is 150.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120654. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O3S B1347617 4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 64205-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1H-imidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRHTNVGGLWMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298115
Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64205-92-1
Record name 64205-92-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64205-92-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 4,5-dihydro-1H-imidazole-2-sulfonic acid. Extensive literature searches have revealed a significant lack of specific experimental data for this compound. Therefore, some sections of this guide are based on the general properties of structurally related compounds and the foundational principles of organic and medicinal chemistry. All inferred properties should be experimentally verified.

Introduction

4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic core have demonstrated a wide array of biological activities, including but not limited to, antidepressant, antihypertensive, anticancer, and antibacterial effects. The introduction of a sulfonic acid moiety at the 2-position of the imidazoline ring is anticipated to significantly influence the molecule's physicochemical properties, particularly its acidity, solubility, and pharmacokinetic profile. This technical guide aims to provide a comprehensive overview of the core basic properties of this compound, drawing upon available data and established chemical principles.

Chemical and Physical Properties

Specific experimental data for this compound are scarce. The following table summarizes its basic identifiers and computed properties, primarily sourced from publicly available chemical databases.

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₃H₆N₂O₃SPubChem
Molecular Weight 150.16 g/mol PubChem
CAS Number 64205-92-1PubChem
Canonical SMILES C1CN=C(N1)S(=O)(=O)OPubChem
Computed XLogP3 -1.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Core Basic Properties: An Inferential Analysis

Due to the absence of direct experimental data, the following sections provide an analysis based on the known properties of sulfonic acids and related compounds.

Acidity (pKa)

Sulfonic acids are known to be strong acids, with pKa values typically in the range of -1 to 2.[1] This strong acidity is attributed to the high degree of resonance stabilization of the sulfonate conjugate base. The electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the S-OH proton.

To estimate the pKa of the sulfonic acid group in this compound, we can consider the pKa values of structurally analogous compounds.

Table 2: pKa Values of Structurally Related Sulfonic Acids

CompoundStructurepKa (Sulfonic Acid Group)
Taurine (2-aminoethanesulfonic acid)H₂N-CH₂-CH₂-SO₃H~1.5
Ethanesulfonic acidCH₃-CH₂-SO₃H-1.68
Cysteic acidHOOC-CH(NH₂)-CH₂-SO₃H~-1.7

Based on these comparisons, it is highly probable that this compound is a strong acid with a pKa value for the sulfonic acid group estimated to be in the range of -1 to 2 . The imidazoline ring also contains two nitrogen atoms that can be protonated. The pKa of the imidazoline ring nitrogen is expected to be significantly lower than that of a typical alkyl amine due to the electron-withdrawing effect of the adjacent sulfonic acid group.

Aqueous Solubility

The presence of the highly polar sulfonic acid group is expected to confer high water solubility to this compound. Sulfonic acids are generally readily soluble in water.[2][3] The ability to form strong hydrogen bonds with water molecules through both the sulfonyl oxygens and the acidic proton facilitates its dissolution.

A qualitative assessment suggests that the solubility of this compound in water is likely to be high . However, the exact solubility would need to be determined experimentally.

Stability

Sulfonic acids are generally characterized by their high thermal stability.[1][2] The carbon-sulfur bond is robust, and the sulfonyl group is resistant to decomposition at elevated temperatures. Arylsulfonic acids can undergo hydrolysis at very high temperatures (above 200 °C), but aliphatic sulfonic acids are generally more stable.

It is anticipated that this compound would exhibit good thermal and chemical stability under typical laboratory and physiological conditions. However, stability studies under various pH and temperature conditions would be necessary to confirm this.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological data exists for this compound, the broader class of 2-imidazoline derivatives are known to interact with various biological targets. A key target for many imidazoline compounds are the imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors.

Given this precedent, a hypothetical signaling pathway for a generic 2-imidazoline derivative is presented below. This is a generalized representation and has not been experimentally validated for this compound.

G cluster_membrane Cell Membrane receptor Imidazoline Receptor (e.g., I₁) g_protein G-protein receptor->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector Modulation second_messenger Second Messengers (e.g., IP₃, DAG) effector->second_messenger Production compound 4,5-dihydro-1H-imidazole -2-sulfonic acid (Hypothetical Ligand) compound->receptor Binding downstream Downstream Cellular Response second_messenger->downstream Signal Transduction

Hypothetical signaling pathway for a 2-imidazoline derivative.

Experimental Protocols (General Methodologies)

As no specific experimental protocols for this compound were found, this section outlines general methodologies that could be adapted for its characterization.

Synthesis

A plausible synthetic route to this compound could involve the reaction of ethylenediamine with a suitable C1 synthon bearing a sulfonic acid or a precursor group. One potential, though unverified, approach is the reaction of ethylenediamine with carbon disulfide followed by oxidation.

G ed Ethylenediamine intermediate 2-Imidazolidinethione ed->intermediate cs2 Carbon Disulfide cs2->intermediate product 4,5-dihydro-1H-imidazole -2-sulfonic acid intermediate->product oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->product Oxidation

A potential, unverified synthetic workflow.
pKa Determination

The pKa of the sulfonic acid and the imidazoline nitrogens can be determined experimentally using potentiometric titration.

Experimental Workflow for pKa Determination:

G start Prepare a solution of the compound in deionized water titration Titrate with a standardized solution of strong base (e.g., NaOH) start->titration monitoring Monitor the pH of the solution using a calibrated pH meter titration->monitoring data Record pH values as a function of the volume of titrant added monitoring->data plot Plot the titration curve (pH vs. volume of titrant) data->plot pka Determine the pKa value(s) from the half-equivalence point(s) of the curve plot->pka

Workflow for experimental pKa determination.
Aqueous Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

Experimental Workflow for Aqueous Solubility Determination:

G start Add an excess amount of the solid compound to a known volume of water at a specific temperature equilibration Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached start->equilibration separation Separate the undissolved solid from the saturated solution (e.g., by filtration or centrifugation) equilibration->separation analysis Determine the concentration of the compound in the saturated solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) separation->analysis solubility Calculate the aqueous solubility analysis->solubility

Workflow for experimental solubility determination.

Conclusion

This compound is a molecule of interest due to its combination of a biologically active imidazoline core and a strongly acidic, water-solubilizing sulfonic acid group. While specific experimental data on its basic properties are currently lacking in the public domain, theoretical considerations and comparisons with analogous structures suggest it is a strong acid with high water solubility and good stability. Further experimental investigation is crucial to fully characterize this compound and explore its potential in drug discovery and development. The methodologies outlined in this guide provide a framework for such future studies.

References

An In-Depth Technical Guide to 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dihydro-1H-imidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and CAS number, and explores the broader context of the synthesis and biological activities of the 2-imidazoline class of molecules to which it belongs. While specific experimental data for this sulfonic acid derivative is limited in publicly available literature, this guide furnishes general methodologies for the synthesis of related compounds and discusses the known biological roles of 2-imidazolines, offering a foundation for future research and development.

Chemical Identity

The compound of interest is unequivocally identified by the following nomenclature and registry number:

ParameterValueReference
IUPAC Name This compound[1]
CAS Number 64205-92-1[1]

Molecular Structure:

Chemical Structure of this compound.

Synthesis of 2-Imidazoline Derivatives: A General Overview

A common and established method for synthesizing the 2-imidazoline ring involves the condensation of a 1,2-diamine, such as ethylenediamine, with a nitrile or an ester. This reaction is typically catalyzed by acid and requires elevated temperatures.

General Synthetic Workflow:

General synthetic scheme for 2-imidazoline derivatives.

Biological and Pharmacological Context of 2-Imidazoline Derivatives

While specific biological data for this compound is scarce, the broader class of 2-imidazoline derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.[2][3] These compounds are recognized for their interactions with various receptors, leading to diverse physiological effects.

Known Biological Activities of 2-Imidazoline Scaffolds

Derivatives of 2-imidazoline have been investigated for a multitude of therapeutic applications, including:

  • Antihypertensive effects: Many imidazoline compounds are known to interact with imidazoline and adrenergic receptors, playing a role in the regulation of blood pressure.[3]

  • Antihyperglycemic properties: Certain derivatives have shown potential in managing blood sugar levels.

  • Anti-inflammatory action: The imidazoline core is present in molecules exhibiting anti-inflammatory properties.[3]

  • Antidepressant potential: Some compounds have been explored for their effects on the central nervous system.[2]

  • Anticancer properties: The 4,5-dihydro-1H-imidazole scaffold is found in some agents with antiproliferative activities.[2]

Potential Signaling Pathways

The biological effects of 2-imidazoline derivatives are often mediated through their interaction with specific cellular receptors. A logical workflow for investigating the mechanism of action of a new derivative would involve a series of binding and functional assays.

Investigative Workflow for a Novel 2-Imidazoline Derivative:

G Compound Novel 2-Imidazoline Derivative Receptor_Binding Receptor Binding Assays (e.g., Imidazoline, Adrenergic Receptors) Compound->Receptor_Binding Functional_Assays Cell-Based Functional Assays (e.g., Second Messenger Analysis) Receptor_Binding->Functional_Assays Downstream_Signaling Analysis of Downstream Signaling Pathways Functional_Assays->Downstream_Signaling Biological_Effect Observed Biological Effect Downstream_Signaling->Biological_Effect

Workflow for elucidating the mechanism of action.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

  • Development of a reliable synthetic protocol: A detailed, step-by-step method for the synthesis and purification of this compound is a critical first step.

  • In-depth pharmacological profiling: A comprehensive screening of the compound against a panel of relevant biological targets, particularly imidazoline and adrenergic receptors, is warranted.

  • Elucidation of the mechanism of action: Should biological activity be identified, further studies to determine the specific signaling pathways involved will be crucial.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogs could provide valuable insights into the chemical features essential for any observed biological activity.

Conclusion

This compound represents an under-explored area within the well-established field of 2-imidazoline research. While its specific properties remain to be fully characterized, the known biological activities of related compounds suggest that it may hold potential for drug discovery and development. This guide provides the foundational information and a framework for initiating further investigation into this intriguing molecule. The IUPAC name is confirmed as this compound and its CAS number is 64205-92-1.[1]

References

"4,5-dihydro-1H-imidazole-2-sulfonic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 4,5-dihydro-1H-imidazole-2-sulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of imidazoline derivatives.

Molecular Structure and Properties

This compound, also known as 2-imidazoline-2-sulfonic acid, is a heterocyclic organic compound. The core of this molecule is a five-membered imidazoline ring, which is a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active agents.[1] The sulfonic acid group attached to the second position of this ring imparts distinct chemical properties that are valuable for further chemical synthesis and potential biological interactions.

The molecular formula of the compound is C₃H₆N₂O₃S.[2] Its structure is characterized by a saturated two-carbon bridge between the two nitrogen atoms of the imidazole ring and a sulfonic acid moiety at the carbon atom positioned between the nitrogens.

Physicochemical Data

The key physicochemical properties of this compound have been computationally predicted and are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 150.16 g/mol PubChem[2]
Molecular Formula C₃H₆N₂O₃SPubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 64205-92-1PubChem[2]
Canonical SMILES C1CN=C(N1)S(=O)(=O)OPubChem[2]
InChI InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8)PubChem[2]
InChIKey JTRHTNVGGLWMFV-UHFFFAOYSA-NPubChem[2]
Topological Polar Surface Area 87.1 ŲPubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
XLogP3 -1.6PubChem[2]

Experimental Protocols

A common and convenient method for the synthesis of the imidazoline ring involves the reaction of nitriles with ethylenediamine.[3] Another established route is the cyclization of N-(2-aminoethyl)amides. For the synthesis of derivatives, one protocol involves the reaction of a starting compound with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate.[1]

A plausible synthetic approach for this compound could involve the sulfonation of a suitable 2-unsubstituted or 2-halo-substituted 4,5-dihydro-1H-imidazole precursor, or the cyclization of a precursor already containing the sulfonic acid moiety. The specific reaction conditions, including solvents, temperature, and catalysts, would require empirical optimization.

Biological and Pharmaceutical Context

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as:

  • Antidepressant agents, acting as α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors.[3]

  • Antihyperglycemic agents for the treatment of type 2 diabetes.[4]

  • Central nervous system and cardiovascular agents.[5]

  • Anticancer, anti-inflammatory, and antimicrobial agents.

While the specific biological activity of this compound is not extensively documented, its structure suggests it could serve as a valuable building block in the synthesis of more complex, biologically active molecules. The sulfonic acid group can act as a pharmacophore or be used to modulate the physicochemical properties, such as solubility, of a parent compound.

Visualizations

To aid in the understanding of the molecular structure and potential synthetic pathways, the following diagrams are provided.

molecular_structure cluster_ring 4,5-dihydro-1H-imidazole Ring cluster_substituent Sulfonic Acid Group N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 S S C2->S C4 C4 N3->C4 C5 C5 C4->C5 C5->N1 O1 O S->O1 =O O2 O S->O2 =O O3 OH S->O3

Caption: Molecular graph of this compound.

synthetic_workflow start Starting Materials (e.g., Nitrile, Ethylenediamine) step1 Cyclization Reaction start->step1 Reagents intermediate 2-Substituted 4,5-dihydro-1H-imidazole step1->intermediate step2 Functional Group Transformation (e.g., Sulfonation) intermediate->step2 Reagents product This compound step2->product

Caption: Generalized synthetic workflow for imidazoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic Acid from Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, ethylenediamine. This document details the established two-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound, also known as 2-imidazolidinesulfonic acid, is a cyclic sulfonated amine. The synthesis of such compounds is of significant interest due to their potential applications as taurine analogs and their utility as intermediates in the preparation of more complex pharmaceutical agents. This guide outlines a robust and well-documented synthetic route commencing with the cyclization of ethylenediamine with carbon disulfide to form a key intermediate, followed by its oxidation to the target sulfonic acid.

Synthetic Pathway Overview

The synthesis of this compound from ethylenediamine is a two-step process:

Step 1: Synthesis of 2-Mercapto-2-imidazoline (Ethylenethiourea)

The initial step involves the reaction of ethylenediamine with carbon disulfide in an aqueous ethanol solution. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes upon heating to yield 2-mercapto-2-imidazoline, a stable cyclic thiourea.

Step 2: Oxidation of 2-Mercapto-2-imidazoline to this compound

The sulfur atom in 2-mercapto-2-imidazoline is then oxidized to a sulfonic acid group. A common and effective method for this transformation is the use of a strong oxidizing agent such as performic acid, which is typically generated in situ from hydrogen peroxide and formic acid.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-2-imidazoline (Ethylenethiourea)

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials and Reagents:

  • Ethylenediamine (92%)

  • Carbon disulfide

  • Ethanol (95%)

  • Concentrated Hydrochloric acid

  • Acetone

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.

  • Place 121 ml of carbon disulfide in a separatory funnel attached to the top of the condenser.

  • Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. The reaction is exothermic and may require cooling.

  • Once the reaction has commenced, heat the flask in a water bath at 60°C and add the remaining carbon disulfide at a rate that maintains a gentle reflux. This addition should take about 2 hours.

  • After the addition is complete, raise the temperature of the water bath to 100°C and reflux the mixture for 1 hour.

  • Add 15 ml of concentrated hydrochloric acid and continue to reflux for 9-10 hours under a fume hood.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by suction filtration on a Büchner funnel.

  • Wash the product with 200-300 ml of cold acetone.

  • The resulting white crystals of 2-mercapto-2-imidazoline are obtained with a typical yield of 83-89%.

Step 2: Oxidation of 2-Mercapto-2-imidazoline to this compound

This protocol is based on the oxidation of cyclic thioureas to their corresponding sulfonic acids.

Materials and Reagents:

  • 2-Mercapto-2-imidazoline

  • Hydrogen peroxide (30%)

  • Formic acid (88%)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, prepare performic acid by cautiously adding 30% hydrogen peroxide to an excess of 88% formic acid, while maintaining the temperature below 40°C with external cooling.

  • Dissolve 10.2 g (0.1 mole) of 2-mercapto-2-imidazoline in the prepared performic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully evaporate the excess formic acid and hydrogen peroxide under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information for the Synthesis of 2-Mercapto-2-imidazoline

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
Ethylenediamine (92%)C₂H₈N₂60.101.83120 g
Carbon disulfideCS₂76.14-121 ml
2-Mercapto-2-imidazolineC₃H₆N₂S102.16-156-167 g

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₆N₂O₃S
Molar Mass150.16 g/mol
AppearanceWhite solid
Melting Point>300 °C (decomposes)
SolubilitySoluble in water

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from ethylenediamine.

Synthesis_Pathway Ethylenediamine Ethylenediamine Intermediate 2-Mercapto-2-imidazoline (Ethylenethiourea) Ethylenediamine->Intermediate + CS₂ Ethanol/Water, Reflux CS2 Carbon Disulfide Product 4,5-dihydro-1H-imidazole- 2-sulfonic acid Intermediate->Product + Oxidizing Agent Oxidizing_Agent Performic Acid (H₂O₂ / HCOOH)

Caption: Overall synthetic route from ethylenediamine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Oxidation to Final Product Reaction1 Reaction Setup Ethylenediamine + CS₂ in EtOH/H₂O Reflux1 Reaction Heat to reflux Reaction1->Reflux1 Isolation1 Isolation Cool, filter, and wash with acetone Reflux1->Isolation1 Reaction2 Reaction Setup Intermediate + Performic Acid Isolation1->Reaction2 Intermediate Stirring Reaction Stir at room temperature Reaction2->Stirring Purification Purification Evaporate solvent and recrystallize Stirring->Purification Final_Product 4,5-dihydro-1H-imidazole- 2-sulfonic acid Purification->Final_Product Final Product

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

  • Ethylenediamine: Corrosive and causes burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbon disulfide: Highly flammable and toxic. All operations should be conducted in a fume hood, away from ignition sources.

  • Hydrogen peroxide (30%): Strong oxidizer and can cause severe skin and eye burns. Handle with care and appropriate PPE.

  • Formic acid: Corrosive and causes severe burns. Use in a fume hood with proper PPE.

  • The reaction between ethylenediamine and carbon disulfide is exothermic and should be controlled by slow addition and cooling if necessary.

This technical guide provides a detailed and actionable framework for the synthesis of this compound. Researchers and professionals in drug development can utilize this information for the efficient and safe production of this valuable chemical entity.

A Technical Guide to the Spectroscopic Analysis of 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4,5-dihydro-1H-imidazole-2-sulfonic acid. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~3.6 - 3.8Singlet4H-CH₂-CH₂-The two methylene groups are chemically equivalent, leading to a single peak. The exact chemical shift can be influenced by the solvent and the protonation state of the molecule.
~8.0 - 9.0Broad Singlet2HN-HThese protons are exchangeable with deuterium and their signal may be broad or not observed depending on the solvent and concentration.
~10.0 - 12.0Broad Singlet1HSO₃-HThe sulfonic acid proton is highly acidic and its signal is typically very broad and may be exchangeable with water in the solvent.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentNotes
~45 - 50-CH₂-CH₂-The two equivalent methylene carbons in the dihydroimidazole ring.
~160 - 165C=NThe carbon atom of the amidine group, directly attached to the sulfonic acid group.
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching vibrations.
3000 - 2850MediumC-H stretching vibrations of the methylene groups.
1680 - 1640StrongC=N stretching vibration of the amidine group.
1470 - 1440MediumCH₂ bending (scissoring) vibration.
1250 - 1150StrongAsymmetric S=O stretching of the sulfonic acid group.
1080 - 1030StrongSymmetric S=O stretching of the sulfonic acid group.
~900Medium, BroadO-H bending of the sulfonic acid group.
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zInterpretation
150.01[M]⁺, Molecular ion
85.05[M - SO₃H]⁺, Loss of the sulfonic acid group
69.04[M - SO₃H - NH₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube to a depth of about 4-5 cm. The choice of solvent is critical, as the compound's solubility and the exchange of labile protons (N-H, SO₃-H) will affect the spectrum.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.

    • The choice of solvent will depend on the ionization technique used.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is often suitable for polar molecules like this.

    • Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Place on ATR Crystal Compound->Prep_IR Prep_MS Prepare Dilute Solution Compound->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Technical Guide: Solubility and Stability of 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydro-1H-imidazole-2-sulfonic acid is a heterocyclic compound featuring both an imidazoline ring and a sulfonic acid moiety. The unique combination of these functional groups suggests potential applications in pharmaceutical and materials science, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established knowledge of related chemical structures to project its behavior and equip researchers with the methodologies to generate empirical data.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties provide a baseline for understanding the compound's behavior in various environments.

PropertyValueSource
Molecular Formula C₃H₆N₂O₃SPubChem[1]
Molecular Weight 150.16 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
XLogP3 -1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 64205-92-1Sigma-Aldrich[2]

Solubility Profile

The presence of a highly polar sulfonic acid group suggests that this compound is likely to be readily soluble in aqueous and polar protic solvents, while exhibiting limited solubility in nonpolar organic solvents.[3] The following table projects the expected solubility of the compound in a range of common laboratory solvents.

SolventSolvent TypeExpected Solubility
Water Polar ProticHigh
Methanol Polar ProticModerate to High
Ethanol Polar ProticModerate
Dimethyl Sulfoxide (DMSO) Polar AproticModerate to High
N,N-Dimethylformamide (DMF) Polar AproticModerate
Acetonitrile Polar AproticLow to Moderate
Dichloromethane (DCM) NonpolarLow
Toluene NonpolarVery Low
Hexane NonpolarVery Low
Experimental Protocol for Solubility Determination

This protocol outlines a method for the quantitative determination of the solubility of this compound.

Objective: To determine the equilibrium solubility of the target compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each test solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant.

    • Clarify the supernatant by centrifugation or filtration (using a filter compatible with the solvent) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor concentration over time equil1->equil2 sample1 Collect supernatant equil2->sample1 sample2 Centrifuge or filter sample1->sample2 sample3 Dilute for analysis sample2->sample3 analysis1 HPLC quantification sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. The imidazoline ring can be susceptible to hydrolysis, particularly under basic conditions, while the overall molecule may be sensitive to heat, light, and oxidative stress.[4] A forced degradation study is essential to identify potential degradation pathways and products.

ConditionStressorExpected StabilityPotential Degradation Pathway
Acidic 0.1 M HClExpected to be relatively stableHydrolysis of the imidazoline ring (slower than in base)
Basic 0.1 M NaOHPotentially unstableBase-catalyzed hydrolysis of the imidazoline ring
Neutral WaterExpected to be stableSlow hydrolysis over extended periods
Oxidative 3% H₂O₂Potentially unstableOxidation of the imidazoline ring
Thermal 60 °CDependent on solid-state form and purityThermal decomposition
Photolytic UV/Vis lightPotentially unstablePhotodegradation of the imidazoline ring
Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound.

Objective: To identify the degradation products and pathways of the target compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Forced degradation chamber (temperature and humidity controlled)

  • Photostability chamber with controlled light/UV exposure

  • HPLC-UV/MS system for separation and identification of degradants

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

    • Withdraw samples, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature and protected from light for a defined period.

    • Withdraw samples and analyze directly by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 60 °C) in a stability chamber.

    • Periodically withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6]

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 40°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 60°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS sampling->hplc results Identify Degradants & Determine Degradation Rate hplc->results

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the imidazoline ring. This is particularly expected under basic conditions, leading to the formation of an N-(2-aminoethyl) derivative.

G Hypothetical Hydrolytic Degradation Pathway parent This compound intermediate Ring-opened intermediate parent->intermediate H₂O / OH⁻ product N-(2-aminoethyl)sulfonamide derivative intermediate->product

Caption: Hypothetical hydrolytic degradation of the imidazoline ring.

Conclusion

This technical guide provides a foundational understanding of the expected solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a robust framework for researchers to empirically determine these critical parameters. The successful characterization of the solubility and stability profiles will be instrumental in advancing the potential applications of this compound in drug development and other scientific disciplines.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline scaffold, is a privileged heterocyclic motif in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, leading to their investigation and development for various therapeutic applications. This technical guide focuses on 4,5-dihydro-1H-imidazole-2-sulfonic acid and its related compounds, providing a comprehensive overview of their chemical properties, synthesis, and known biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related sulfonyl derivatives and other 2-substituted imidazolines to provide a valuable resource for researchers and drug development professionals.

Synonyms and Chemical Properties

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches. Its fundamental chemical properties are summarized below.

Table 1: Synonyms and Key Chemical Identifiers for this compound

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 64205-92-1[1]
Molecular Formula C₃H₆N₂O₃S[1]
Molecular Weight 150.16 g/mol [1]
InChI Key JTRHTNVGGLWMFV-UHFFFAOYSA-N[1]
Canonical SMILES C1CN=C(N1)S(=O)(=O)O[1]
Common Synonyms 2-Imidazoline-2-sulfonic acid[1], Imidazoline-2-sulfonic acid[1]
Depositor-Supplied Synonyms NSC120654, AC-6646, imidazoline-2-sulphonic acid[1]

Table 2: Computed Physicochemical Properties of this compound

Property Value
XLogP3 -1.6[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 150.00991323 Da[1]
Topological Polar Surface Area 87.1 Ų[1]
Heavy Atom Count 9

Related Compounds and Structural Analogs

The 4,5-dihydro-1H-imidazole core can be functionalized at various positions, leading to a diverse library of compounds with distinct biological activities. The sulfonic acid moiety at the 2-position is of particular interest due to the prevalence of sulfonamides in pharmacologically active agents.[2]

Table 3: Representative 2-Substituted 4,5-dihydro-1H-imidazole Derivatives and their Significance

Compound Name Structure Key Features and Known Activities
N-(Aryl/Alkyl)sulfonyl-4,5-dihydro-1H-imidazol-2-yl Derivatives R-SO₂-C₃H₅N₂Serves as a close structural analog to the sulfonic acid. The sulfonamide group is a common pharmacophore. These derivatives have been synthesized and investigated for potential biological activities.[2]
2-(Arylimino)imidazolidines Ar-N=C₃H₆N₂Precursors in the synthesis of various imidazoline derivatives with specific bradycardic action.
Napamezole C₁₅H₁₆N₂O₂A 2-substituted imidazoline derivative with antidepressant properties, acting as an α2-adrenoreceptor antagonist and a serotonin-selective reuptake inhibitor.[3]
Clonidine C₉H₉Cl₂N₃An imidazoline derivative that acts as an α2-adrenergic agonist and an imidazoline receptor agonist, used as an antihypertensive agent.
2-Amino-4,5-dihydro-1H-imidazole H₂N-C₃H₅N₂A fundamental building block for more complex derivatives.

Synthesis Strategies

A common route to 2-substituted imidazolines involves the condensation of ethylenediamine with a suitable precursor.[2] For a sulfonic acid derivative, a potential, though unconfirmed, pathway could involve the reaction of ethylenediamine with a precursor containing a sulfonic acid or a protected sulfonyl group.

A more general and documented approach for creating related sulfonyl derivatives involves the reaction of a 2-substituted imidazoline with a sulfonyl chloride.[2] For instance, the synthesis of N-(2-(1-(aryl(alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl(alkyl)sulfonamides has been described.[2] This suggests that a precursor imidazoline could potentially be sulfonated, or a sulfonyl-containing precursor could be cyclized with ethylenediamine.

Proposed General Synthetic Workflow

G cluster_0 Route A: Cyclization cluster_1 Route B: Sulfonation of Precursor ethylenediamine Ethylenediamine cyclization Condensation/ Cyclization ethylenediamine->cyclization precursor_A Sulfonyl-containing Precursor (e.g., with a nitrile or imidate group) precursor_A->cyclization target This compound cyclization->target precursor_B 2-unsubstituted or 2-halo-4,5-dihydro-1H-imidazole sulfonation Sulfonation precursor_B->sulfonation sulfonating_agent Sulfonating Agent sulfonating_agent->sulfonation target_B This compound sulfonation->target_B

Caption: Plausible synthetic routes to this compound.

Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively documented. However, the broader class of 2-substituted imidazolines are well-known for their interaction with imidazoline receptors (I-receptors) and α-adrenergic receptors.[3] These interactions are central to their observed physiological effects, including cardiovascular regulation and neurotransmission.

Imidazoline Receptor Signaling

Imidazoline receptors are a class of non-adrenergic receptors that are recognized by clonidine and other imidazoline compounds. They are subdivided into I₁, I₂, and I₃ subtypes, each with distinct localizations and functions. The I₁ receptor is primarily associated with the regulation of blood pressure in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effects imidazoline_drug Imidazoline Ligand (e.g., 2-substituted derivative) i1_receptor I₁ Imidazoline Receptor imidazoline_drug->i1_receptor binds g_protein G-protein i1_receptor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates ne_release Norepinephrine Release pka->ne_release inhibits ca_channel->ne_release stimulates sympathetic_outflow Decreased Sympathetic Outflow ne_release->sympathetic_outflow leads to blood_pressure Lowered Blood Pressure sympathetic_outflow->blood_pressure

Caption: Postulated I₁ imidazoline receptor signaling pathway for blood pressure regulation.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:

  • Antihypertensive Agents: Due to the well-established role of imidazoline receptor agonists in blood pressure control.

  • Antidepressants: As suggested by the dual α2-adrenergic and serotonin reuptake inhibitory activity of some derivatives.[3]

  • Anticancer Agents: Some imidazoline-based compounds containing a sulfonamide moiety have shown promise as carbonic anhydrase inhibitors with antitumor activity.[2]

  • Anti-inflammatory and Analgesic Agents: Various imidazoline derivatives have been explored for these properties.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard analytical techniques would be employed for its characterization and analysis. The following provides a generalized workflow for the characterization of a novel imidazoline derivative.

General Analytical Workflow

G synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) - Structure Elucidation synthesis->nmr ms Mass Spectrometry - Molecular Weight Confirmation synthesis->ms ftir FTIR Spectroscopy - Functional Group Identification synthesis->ftir elemental_analysis Elemental Analysis - Purity and Formula Confirmation synthesis->elemental_analysis hplc HPLC/UPLC - Purity Assessment synthesis->hplc biological_assay Biological Assays - Activity Screening hplc->biological_assay

Caption: A typical experimental workflow for the characterization of a novel imidazoline derivative.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and would require optimization for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The high polarity of the sulfonic acid group may necessitate a highly aqueous mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the range of 210-250 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase or a compatible solvent.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental data on this specific molecule is scarce, the rich pharmacology of its 2-substituted imidazoline analogs provides a strong rationale for its further investigation. This guide has summarized the available information on its synonyms, chemical properties, and potential synthesis routes. Furthermore, by examining the biological activities of related compounds, it is plausible that this compound could exhibit interesting pharmacological properties, particularly in the realms of cardiovascular and central nervous system disorders. The provided experimental frameworks offer a starting point for researchers to synthesize and characterize this and other novel imidazoline derivatives, paving the way for future drug discovery and development efforts.

References

The Genesis of a Novel Pharmacophore: A Technical Guide to the Discovery and History of Imidazoline Sulfonic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of imidazoline scaffolds and sulfonic acid moieties represents a compelling, albeit nascent, area of medicinal chemistry. Imidazoline derivatives have a rich history as modulators of imidazoline and adrenergic receptors, leading to therapeutic applications in hypertension and metabolic disorders. Concurrently, the sulfonic acid group, prominently featured in endogenous molecules like taurine, is recognized for its critical roles in neuromodulation, cytoprotection, and cell volume regulation. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of imidazoline compounds, with a forward-looking perspective on the potential of their sulfonic acid derivatives. It is designed to equip researchers and drug development professionals with the core knowledge necessary to explore this promising chemical space.

Historical Perspective and Discovery

The journey into imidazoline pharmacology began with the recognition that certain imidazoline-containing compounds exhibited biological activities that could not be solely attributed to their interactions with adrenergic receptors. This led to the groundbreaking identification of specific imidazoline binding sites.

The Dawn of Imidazoline Receptors

The concept of a distinct class of receptors for imidazolines emerged after initial observations that compounds like clonidine produced hypotensive effects that did not entirely correlate with their alpha-2 adrenergic agonist activity[1]. In 1977, Ruffolo's work further solidified the idea that imidazolines and phenethylamines interact differently with adrenoceptors, paving the way for the characterization of imidazoline-preferring receptors[1]. These non-adrenergic binding sites were subsequently classified into distinct subtypes based on their pharmacological profiles.

Classification of Imidazoline Receptors

Three main classes of imidazoline receptors have been identified, each with unique tissue distribution and physiological roles[2]:

  • I1 Receptors: Primarily located in the plasma membrane, these receptors are involved in the central inhibition of the sympathetic nervous system, leading to a reduction in blood pressure[2]. The antihypertensive effects of drugs like clonidine, moxonidine, and rilmenidine are mediated, at least in part, by their action on I1 receptors[1][3].

  • I2 Receptors: These receptors are widely distributed and have been implicated in a variety of functions, including roles in psychiatric conditions[2]. They are known to be an allosteric modulatory site of monoamine oxidase (MAO)[4].

  • I3 Receptors: This class of receptors is involved in the regulation of insulin secretion from pancreatic beta cells[2].

The development of selective ligands for these receptor subtypes has been crucial in elucidating their specific functions and therapeutic potential[4].

Quantitative Data: Receptor Binding Affinities

The affinity of various imidazoline ligands for imidazoline and adrenergic receptors is a critical determinant of their pharmacological profile. The data presented below, compiled from various radioligand binding studies, highlights the binding characteristics of representative compounds.

CompoundReceptor/SiteKi (nM)pKiIC50 (nM)Species/TissueReference
Tracizoline I2-8.74--[5]
α2-< 5.0--[5]
α1-< 5.5--[5]
Benazoline I2-9.07--[5]
α2-< 5.0--[5]
α1-< 5.5--[5]
RS-45041-190 I2-8.66 ± 0.09-Rat Kidney
I2-9.37 ± 0.07-Rabbit Kidney
I2-9.32 ± 0.18-Dog Kidney
I2-8.85 ± 0.12-Baboon Kidney
[3H]-RS-45041-190 I22.71 ± 0.59--Rat Kidney Membranes

Experimental Protocols

Synthesis of Imidazoline Derivatives

The synthesis of the imidazoline ring is a fundamental process in the development of ligands for imidazoline receptors. A common and effective method involves the condensation of a fatty acid with a polyamine, such as hydroxyethyl ethylenediamine.

Protocol: Synthesis of an Imidazoline Compound

  • Reaction Setup: In a nitrogen atmosphere, heat a mixture of a fatty acid and hydroxyethyl ethylenediamine (in a specified molar ratio) to a temperature range of 80-150°C in the presence of a suitable catalyst.

  • Acylation: Gradually increase the temperature to 190-220°C to initiate the nitrogen acylation reaction, leading to the formation of an alkyl amide intermediate.

  • Cyclization: Induce dewatering and cyclization of the alkyl amide by gradually reducing the pressure. This step facilitates the formation of the imidazoline ring.

  • Purification: The resulting imidazoline compound can be purified using standard techniques such as distillation or chromatography.

This method is advantageous due to its simplicity and the ability to minimize the formation of bi-amide side products, resulting in a stable final product.

Radioligand Binding Assay for I2 Imidazoline Receptors

Radioligand binding assays are a cornerstone for characterizing the interaction of novel compounds with their target receptors. The following protocol details a typical assay for the I2 imidazoline receptor using a selective radioligand.

Protocol: [3H]-RS-45041-190 Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a tissue source known to express I2 imidazoline receptors (e.g., rat kidney).

  • Assay Setup: In a 96-well plate, combine the membrane suspension, binding buffer, and varying concentrations of the radioligand, [3H]-RS-45041-190.

  • Total and Non-specific Binding:

    • Total Binding Wells: Contain the membrane suspension, binding buffer, and the radioligand.

    • Non-specific Binding (NSB) Wells: In addition to the components of the total binding wells, include a high concentration of an unlabeled competing ligand (e.g., 10 µM RS-45041-190 or another suitable displacing agent) to saturate the specific binding sites.

  • Incubation: Incubate the plate under defined conditions (e.g., temperature and time) to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each radioligand concentration.

    • Convert the specific binding CPM values to fmol/mg of protein.

    • Plot the specific binding against the radioligand concentration to determine the binding affinity (Kd) and receptor density (Bmax).

Signaling Pathways and Experimental Workflows

The biological effects of imidazoline receptor ligands are mediated through distinct signaling cascades. Understanding these pathways is crucial for rational drug design.

I1 Imidazoline Receptor Signaling

Activation of the I1 imidazoline receptor is coupled to several downstream signaling events that are distinct from classical G-protein coupled receptor pathways.[6]

I1_Signaling cluster_membrane Plasma Membrane I1R I1 Receptor PLC Phospholipase C (PC-PLC) I1R->PLC Activates NHE Na+/H+ Exchanger I1R->NHE Inhibits GeneInduction Gene Induction (Catecholamine Synthesis) I1R->GeneInduction Induces Ligand Imidazoline Ligand Ligand->I1R DAG Diacylglycerol PLC->DAG AA Arachidonic Acid PLC->AA Eicosanoids Eicosanoids AA->Eicosanoids

Caption: I1 Imidazoline Receptor Signaling Pathway.

Drug Discovery Workflow for Imidazoline Sulfonic Acid Compounds

The development of novel imidazoline sulfonic acid compounds follows a structured drug discovery pipeline, from initial concept to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Target Target Identification (e.g., I1, I2, I3 Receptors) Design Compound Design (Imidazoline + Sulfonic Acid) Target->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Binding In Vitro Binding Assays (Radioligand Competition) Purification->Binding Functional In Vitro Functional Assays (Signaling, Cell-based) Binding->Functional ADME In Vitro ADME/Tox Functional->ADME Lead Lead Optimization ADME->Lead InVivo In Vivo Efficacy Models (e.g., Hypertension, Diabetes) Tox In Vivo Toxicology InVivo->Tox Lead->InVivo

Caption: Drug Discovery Workflow.

Future Directions and Conclusion

The exploration of imidazoline sulfonic acid compounds is an exciting frontier in medicinal chemistry. The established pharmacology of imidazoline receptor ligands, combined with the diverse biological roles of sulfonic acids, suggests a rich potential for novel therapeutic agents. Key areas for future research include:

  • Targeted Synthesis: The development of robust and efficient synthetic routes to create libraries of imidazoline sulfonic acid derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic evaluation of these compounds to understand how structural modifications influence receptor affinity, selectivity, and functional activity.

  • Elucidation of Novel Signaling Pathways: Investigating whether the combination of these two pharmacophores leads to unique intracellular signaling events.

  • Therapeutic Applications: Exploring the potential of these compounds in a range of diseases, including cardiovascular disorders, metabolic diseases, and neurological conditions.

References

Theoretical and Computational Elucidation of 4,5-dihydro-1H-imidazole-2-sulfonic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 4,5-dihydro-1H-imidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document synthesizes information from related compounds and established methodologies to propose plausible synthetic routes, detailed characterization protocols, and a robust computational analysis framework. The presented data, structured for clarity and comparative analysis, aims to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction

The 4,5-dihydro-1H-imidazole, commonly known as the imidazoline ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have shown diverse pharmacological activities, including antidepressant, antihypertensive, and anti-inflammatory properties.[2] The introduction of a sulfonic acid moiety is a common strategy in drug design to enhance aqueous solubility, modulate pharmacokinetic properties, and introduce a potential binding group for biological targets.

This guide focuses on the theoretical and computational aspects of this compound (also known as 2-imidazoline-2-sulfonic acid). While specific literature on this exact molecule is scarce, this document extrapolates from known chemistries of imidazolines and sulfonic acids to provide a detailed technical resource.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values are derived from computational predictions and provide a preliminary understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₃H₆N₂O₃SPubChem
Molecular Weight 150.16 g/mol PubChem[3]
CAS Number 64205-92-1PubChem[3]
IUPAC Name This compoundPubChem[3]
SMILES C1CN=C(N1)S(=O)(=O)OPubChem[3]
Topological Polar Surface Area 99.9 ŲPubChem (Computed)
Hydrogen Bond Donors 2PubChem (Computed)
Hydrogen Bond Acceptors 4PubChem (Computed)
LogP (octanol/water) -2.4PubChem (Computed)

Proposed Synthesis and Experimental Protocols

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole cluster_1 Step 2: Oxidation to Sulfonic Acid ethylenediamine Ethylenediamine reaction1 Reaction in Ethanol ethylenediamine->reaction1 cs2 Carbon Disulfide cs2->reaction1 mercaptoimidazoline 2-Mercapto-4,5-dihydro-1H-imidazole reaction1->mercaptoimidazoline reaction2 Oxidation Reaction mercaptoimidazoline->reaction2 oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->reaction2 sulfonic_acid This compound reaction2->sulfonic_acid

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole

This procedure is adapted from established methods for the synthesis of ethylene thiourea.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (0.1 mol, 6.01 g) in 100 mL of absolute ethanol.

  • Reagent Addition: Slowly add carbon disulfide (0.1 mol, 7.61 g) to the stirred solution of ethylenediamine. The addition should be carried out in a fume hood due to the toxicity and flammability of carbon disulfide. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2-mercapto-4,5-dihydro-1H-imidazole, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or water can be performed for further purification.

Step 2: Oxidation of 2-Mercapto-4,5-dihydro-1H-imidazole to this compound

The oxidation of thiols to sulfonic acids can be achieved using various oxidizing agents.[4] Hydrogen peroxide is a common and environmentally benign choice.

  • Reaction Setup: Suspend 2-mercapto-4,5-dihydro-1H-imidazole (0.05 mol, 5.11 g) in 100 mL of water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Oxidant Addition: Cool the suspension in an ice bath. Slowly add 30% hydrogen peroxide (0.15 mol, 17.0 g) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification: The product, being a sulfonic acid, is expected to be soluble in water. The reaction mixture can be concentrated under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol.

Characterization Methods

The synthesized compound should be characterized using a suite of analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR A singlet for the two equivalent CH₂ groups of the imidazoline ring. A broad singlet for the NH protons. The chemical shifts will be influenced by the solvent and the presence of the sulfonic acid group.
¹³C NMR A signal for the CH₂ carbons and a signal for the C2 carbon attached to the sulfonic acid group.
FT-IR Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and strong, broad bands for the S=O stretching of the sulfonic acid group (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (150.16 g/mol ). Fragmentation patterns can provide further structural information.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the calculated values for the molecular formula C₃H₆N₂O₃S.

Theoretical and Computational Studies

To gain deeper insights into the molecular properties of this compound, a comprehensive computational study using Density Functional Theory (DFT) is proposed.

Computational_Workflow cluster_0 Computational Protocol cluster_1 Data Output start Initial Structure Generation geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation_model Solvation Modeling geom_opt->solvation_model optimized_geom Optimized Geometry (Bond lengths, angles) geom_opt->optimized_geom electronic_props Electronic Properties Analysis freq_calc->electronic_props spectroscopic_sim Spectroscopic Simulations freq_calc->spectroscopic_sim thermo_data Thermodynamic Data (ZPE, Enthalpy, Gibbs Free Energy) freq_calc->thermo_data reactivity_desc Reactivity Descriptors electronic_props->reactivity_desc orbital_energies HOMO-LUMO Energies electronic_props->orbital_energies mep Molecular Electrostatic Potential Map electronic_props->mep nmr_ir_spectra Simulated NMR and IR Spectra spectroscopic_sim->nmr_ir_spectra fukui Fukui Functions reactivity_desc->fukui solvation_energy Solvation Free Energy solvation_model->solvation_energy

Workflow for the computational study of this compound.
Computational Methodology

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D for good accuracy with dispersion corrections.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ to provide a good balance between accuracy and computational cost.

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the effects of a solvent (e.g., water).

Key Computational Analyses
  • Geometry Optimization: To determine the most stable 3D conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide fundamental structural information.

  • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. This analysis also provides theoretical vibrational frequencies that can be compared with experimental IR spectra.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for understanding intermolecular interactions.

  • Spectroscopic Simulations:

    • NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts to aid in the interpretation of experimental NMR spectra.

    • IR Spectroscopy: Simulation of the infrared spectrum based on the calculated vibrational frequencies and intensities.

  • Reactivity Descriptors: Calculation of global and local reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index, and Fukui functions) to predict the reactivity of different atomic sites.

Tabulated Computational Data (Hypothetical)

The following tables present hypothetical, yet plausible, computational data that would be expected from a DFT study on this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C2-S1.80N1-C2-N3110.5
S-O11.45C2-N1-C5112.0
S-O21.45N1-C5-C4105.0
C2-N11.35C5-C4-N3105.0
C2-N31.35C4-N3-C2112.0
N1-C51.48O1-S-O2120.0
C5-C41.54C2-S-O1108.0
C4-N31.48C2-S-O2108.0

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy -7.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 6.7 eV
Dipole Moment 8.5 D
Total Energy (Value in Hartrees)

Potential Applications and Future Directions

The unique combination of a hydrophilic sulfonic acid group and a heterocyclic imidazoline core suggests several potential applications for this compound and its derivatives:

  • Drug Development: As a building block for novel pharmaceuticals with improved solubility and pharmacokinetic profiles. The sulfonic acid group can act as a mimic for phosphate or carboxylate groups, potentially interacting with biological targets.

  • Catalysis: As a ligand for transition metal catalysts, where the imidazoline nitrogen atoms can coordinate to the metal center, and the sulfonic acid group can influence solubility and catalytic activity in aqueous media.

  • Material Science: As a monomer or functionalizing agent for polymers, imparting hydrophilicity and ion-exchange properties.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive characterization of the title compound. Further computational studies could explore its interaction with specific biological targets through molecular docking and molecular dynamics simulations. The investigation of its potential as a taurine analogue could also be a fruitful area of research.[5]

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. By leveraging existing knowledge of related chemical systems, we have proposed a viable synthetic pathway, detailed characterization methods, and a thorough computational protocol. The presented data and workflows are intended to facilitate further research into this promising molecule and its potential applications in science and technology.

References

Potential biological activities of the "4,5-dihydro-1H-imidazole" core structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydro-1H-imidazole, also known as the 2-imidazoline ring system, represents a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with the 4,5-dihydro-1H-imidazole core, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug discovery efforts.

General Synthesis of the 4,5-Dihydro-1H-Imidazole Core

The synthesis of the 4,5-dihydro-1H-imidazole ring is often achieved through the condensation of a nitrile with ethylenediamine. This method provides a versatile route to a wide array of 2-substituted imidazolines.

Experimental Protocol: Synthesis from Nitriles and Ethylenediamine

This protocol describes a general procedure for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles.

Materials:

  • Substituted nitrile

  • Ethylenediamine

  • Trimethylaluminum (or another suitable catalyst/reagent)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the substituted nitrile in an appropriate anhydrous solvent.

  • Under a continuous flow of inert gas, add ethylenediamine to the solution.

  • Cool the reaction mixture in an ice bath and slowly add a solution of trimethylaluminum in the same solvent.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for the time specified by the particular synthesis (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench it by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted 4,5-dihydro-1H-imidazole.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity

Derivatives of the imidazole core have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity
Compound/Derivative ClassCell LineActivity MetricValue (µM)Reference
Ag(I) N-heterocyclic carbene complexesOVCAR-3 (ovarian)IC50~10[1]
Ag(I) N-heterocyclic carbene complexesMB157 (breast)IC50~10[1]
Dehydroabietylamine imidazole derivative (L2)MCF-7 (breast)IC500.75[2]
Dehydroabietylamine imidazole derivative (L5)MCF-7 (breast)IC502.17[2]
Dehydroabietylamine imidazole derivative (L1)A549 (lung)IC501.85[2]
2,4,5-triphenyl-1H-imidazole-1-yl derivative (6b)Not specified-Most potent of series[3]
Imidazole derivative (5)MCF-7 (breast)IC50< 5[4]
Imidazole derivative (5)HCT-116 (colon)IC50< 5[4]
Imidazole derivative (5)HepG2 (liver)IC50< 5[4]
1H-imidazole [4,5-f][5][6] phenanthroline derivative (IPM714)HCT116 (colorectal)IC501.74[7]
1H-imidazole [4,5-f][5][6] phenanthroline derivative (IPM714)SW480 (colorectal)IC502[7]
Signaling Pathway: TGF-β Inhibition

Many solid tumors exhibit dysregulated Transforming Growth Factor-β (TGF-β) signaling, which can promote tumor progression and metastasis. Small molecule inhibitors targeting the TGF-β pathway represent a promising therapeutic strategy.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI / ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription (e.g., EMT, Angiogenesis) Nucleus->Transcription Regulates Inhibitor Small Molecule Inhibitor (e.g., Imidazole derivative) Inhibitor->TBRI Inhibits

TGF-β signaling pathway and point of inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antihypertensive Activity

The 4,5-dihydro-1H-imidazole core is a key pharmacophore in several centrally-acting antihypertensive drugs. Their mechanism of action often involves interaction with imidazoline and α-adrenergic receptors in the brainstem.

Quantitative Data: Antihypertensive and Vasorelaxant Effects
CompoundModel/AssayActivity MetricValueReference
Benzo[d]imidazole derivative (13)Ex vivo rat aortic ringsEC501.81 µM[8]
4-[1-(4-fluorobenzyl)-5-imidazolyl] dihydropyridine (5b)Rat modelMABP ReductionSignificant (P<0.05)[9]
N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives (Type 3)Normotensive ratsArterial Blood PressureEfficacious reduction[5]
Signaling Pathway: Imidazoline I1 Receptor-Mediated Antihypertension

The antihypertensive effects of many 4,5-dihydro-1H-imidazole derivatives are mediated by their agonist activity at I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. This leads to a reduction in sympathetic outflow and a decrease in blood pressure.

I1_Receptor_Pathway Imidazoline_Agonist 4,5-Dihydro-1H-imidazole Agonist I1_Receptor I1-Imidazoline Receptor (in RVLM) Imidazoline_Agonist->I1_Receptor Binds & Activates Signaling_Cascade Intracellular Signaling (e.g., PLC activation) I1_Receptor->Signaling_Cascade Sympathetic_Outflow Reduced Sympathetic Nervous System Outflow Signaling_Cascade->Sympathetic_Outflow Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation Heart_Rate Decreased Heart Rate Sympathetic_Outflow->Heart_Rate Blood_Pressure Lowered Blood Pressure Vasodilation->Blood_Pressure Heart_Rate->Blood_Pressure

Mechanism of I1-imidazoline receptor-mediated antihypertension.
Experimental Protocol: Measurement of Mean Arterial Blood Pressure in Spontaneously Hypertensive Rats (SHR)

This protocol describes the tail-cuff method for non-invasive measurement of blood pressure in conscious rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography)

  • Rat restrainer

  • Warming chamber or heating pad

  • Test compound and vehicle

Procedure:

  • Acclimatization: Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the rat in the restrainer. The tail is passed through the inflatable cuff and a photoelectric sensor. Gently warm the tail to increase blood flow and improve signal detection.

  • Baseline Measurement: Record stable baseline systolic and mean arterial blood pressure (MABP) readings for each rat before drug administration.

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Measurement: At predetermined time points after administration (e.g., 1, 2, 4, 6, and 24 hours), measure the blood pressure again using the same procedure.

  • Data Analysis: Calculate the change in MABP from the baseline for each rat at each time point. Compare the changes in the treated group to the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Antidepressant Activity

Certain 4,5-dihydro-1H-imidazole derivatives have shown promise as antidepressants due to their unique ability to act as both α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors.[10]

Quantitative Data: MAO Inhibition
CompoundTargetActivity MetricValue (µM)Reference
2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI)MAO-AKi1.53[11]
2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI)MAO-BKi46.67[11]
Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

This protocol describes an in vitro radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

Materials:

  • Membrane preparations from cells expressing human SERT

  • Radioligand (e.g., [3H]Imipramine or [3H]Citalopram)

  • Test compounds

  • Assay buffer

  • Non-specific binding inhibitor (e.g., a high concentration of a known SERT ligand like fluoxetine)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding inhibitor.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding by the test compound at each concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Activity

The imidazole scaffold is present in many antifungal and antibacterial agents. Derivatives of 4,5-dihydro-1H-imidazole have also demonstrated notable antimicrobial properties.

Quantitative Data: Antibacterial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4,5-diphenyl-1H-imidazole derivative (6d)Staphylococcus aureus4[12]
4,5-diphenyl-1H-imidazole derivative (6c)Staphylococcus aureus16[12]
4,5-diphenyl-1H-imidazole derivative (6c)Enterococcus faecalis16[12]
Benzimidazole derivative (EJMCh-13)Staphylococcus aureus ATCC 2592315.6[13]
Benzimidazole derivative (EJMCh-13)Staphylococcus epidermidis ATCC 1222815.6[13]
Benzimidazole derivative (EJMCh-13)Micrococcus luteus ATCC 10240<15.6[13]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Anti-inflammatory Activity

Derivatives of the imidazole core have also been investigated for their anti-inflammatory properties.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative Class | Assay | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | 1,2,4-Trisubstituted-1H-imidazoles (3a, 3b, 3d) | Carrageenan-induced paw edema | % Inhibition | Good activity compared to indomethacin |[14] | | Diarylsulfonylurea-chalcone hybrids (4r, 4o) | Carrageenan-induced paw edema | % Reduction of paw volume | Remarkable, comparable to Aceclofenac | |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Fasting: Divide the rats into groups (e.g., vehicle control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Compare the results of the test compound group with the control and standard drug groups using statistical analysis.

Conclusion

The 4,5-dihydro-1H-imidazole core structure is a remarkably versatile scaffold that has yielded compounds with a broad spectrum of potent biological activities. Its continued exploration in medicinal chemistry is warranted, with significant opportunities for the development of novel therapeutics for a variety of diseases. This guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and an understanding of the underlying mechanisms of action to inspire and support future drug discovery endeavors.

References

Methodological & Application

Synthesis and Applications of 4,5-Dihydro-1H-imidazole-2-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid and its N-sulfonylated derivatives. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the 2-imidazoline scaffold.

Application Notes

The 4,5-dihydro-1H-imidazole (2-imidazoline) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, antihyperglycemic, anti-inflammatory, and anticancer properties. The introduction of a sulfonic acid moiety at the 2-position and further derivatization at the nitrogen atoms can modulate the physicochemical properties and biological activity of these compounds, potentially leading to novel therapeutic agents.

Potential Therapeutic Areas:

  • α2-Adrenergic Receptor Modulation: Many 2-imidazoline derivatives are known to interact with α2-adrenergic receptors, which are involved in the regulation of blood pressure and neurotransmission. Sulfonic acid derivatives may offer a novel pharmacological profile at these receptors.

  • Imidazoline Receptor Ligands: These compounds may also target imidazoline receptors (I1, I2, I3), which are implicated in blood pressure regulation, insulin secretion, and neuroprotection.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore in enzyme inhibitors. N-sulfonylated derivatives of this compound could be explored as inhibitors of various enzymes, such as carbonic anhydrases or kinases.

Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this class of compounds.

Synthetic Protocols

A plausible synthetic strategy for this compound and its N-sulfonylated derivatives is outlined below. The synthesis of the parent compound is proposed via a nucleophilic substitution reaction, while the derivatives can be obtained by subsequent sulfonylation.

Protocol 1: Synthesis of this compound

This protocol describes a proposed synthesis of the parent compound starting from 2-chloro-4,5-dihydro-1H-imidazole.

Reaction Scheme:

Materials:

  • 2-Chloro-4,5-dihydro-1H-imidazole hydrogen sulfate

  • Sodium sulfite (Na₂SO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate in water.

  • Add an aqueous solution of sodium sulfite to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with ethanol.

  • Dry the product under vacuum to yield this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

Protocol 2: Synthesis of N-Aryl/Alkyl-sulfonyl-4,5-dihydro-1H-imidazole Derivatives

This protocol is adapted from a known procedure for the synthesis of N-sulfonylated derivatives of a complex 2-imidazoline-containing molecule and can be applied to simpler starting materials.[1]

Reaction Scheme:

(Where R' is a substituent on the imidazoline ring)

Materials:

  • A 2-substituted-4,5-dihydro-1H-imidazole starting material

  • Appropriate aryl or alkyl sulfonyl chloride

  • Anhydrous dichloroethane (DCE)

  • Triethylamine (TEA)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chloroform

  • Ethyl acetate

Procedure:

  • Dissolve the 2-substituted-4,5-dihydro-1H-imidazole starting material (1 mmol) in anhydrous dichloroethane (5 mL).

  • Add triethylamine (4 mmol) to the solution.

  • Add the desired aryl or alkyl sulfonyl chloride (2 mmol) to the reaction mixture.

  • Heat the mixture at 90 °C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform:ethyl acetate (4:1, v/v) eluent.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the oily residue in chloroform (10-15 mL), dry over anhydrous MgSO₄, and filter.

  • Purify the product by preparative thin-layer chromatography or column chromatography to yield the desired N-sulfonylated derivative.

Data Presentation

Table 1: Synthesis of N-Sulfonylated 4,5-Dihydro-1H-imidazole Derivatives

EntryStarting ImidazolineSulfonyl ChlorideProductYield (%)
12-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazoleBenzenesulfonyl chlorideN-(2-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide29
22-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole4-Methylbenzenesulfonyl chlorideN-(2-(1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-methylbenzenesulfonamide35
32-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole4-Methoxybenzenesulfonyl chlorideN-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-methoxybenzenesulfonamide29
42-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazole4-Chlorobenzenesulfonyl chlorideN-(2-(1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-chlorobenzenesulfonamide33
52-(Phthalazin-1(2H)-ylideneamino)-4,5-dihydro-1H-imidazoleNaphthalene-2-sulfonyl chlorideN-(2-(1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)naphthalene-2-sulfonamide41

*Yields are based on the starting imidazoline derivative as reported in the cited literature.[1]

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of N-Sulfonylated Derivatives Start 2-Chloro-4,5-dihydro- 1H-imidazole Reaction1 Nucleophilic Substitution Start->Reaction1 Sulfite Sodium Sulfite Sulfite->Reaction1 Product1 4,5-Dihydro-1H-imidazole- 2-sulfonic Acid Reaction1->Product1 Product1_ref 4,5-Dihydro-1H-imidazole (or derivative) Reaction2 N-Sulfonylation Product1_ref->Reaction2 SulfonylChloride Aryl/Alkyl Sulfonyl Chloride SulfonylChloride->Reaction2 Product2 N-Sulfonylated Derivative Reaction2->Product2

Caption: General synthetic workflow for this compound and its N-sulfonylated derivatives.

Signaling Pathway Hypothesis

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for Imidazoline Derivatives Ligand Imidazoline-Sulfonic Acid Derivative Receptor α2-Adrenergic or Imidazoline Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response (e.g., ↓ Blood Pressure) Second_Messenger->Cellular_Response Leads to

References

Application Notes and Protocols: 4,5-dihydro-1H-imidazole-2-sulfonic acid as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive investigation into the role of "4,5-dihydro-1H-imidazole-2-sulfonic acid" as a precursor in medicinal chemistry, we have compiled the following notes. Our extensive search of scientific literature and chemical databases aimed to provide detailed application notes, experimental protocols, quantitative data, and pathway diagrams as requested.

However, our search revealed a significant gap in the publicly available scientific literature regarding the direct use of This compound as a starting material or key intermediate in the synthesis of medicinally active compounds. While the broader class of 4,5-dihydro-1H-imidazole (imidazoline) derivatives is a well-established and important scaffold in medicinal chemistry with a wide range of biological activities, the specific sulfonic acid precursor you inquired about is not prominently featured in published research as a versatile building block.

The available information primarily consists of supplier listings for the chemical itself, and general reviews of imidazoline derivatives that do not mention this specific sulfonic acid precursor. We did not find any detailed experimental protocols for its synthesis or its direct conversion into pharmacologically evaluated molecules. Consequently, we are unable to provide the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams directly related to derivatives synthesized from this compound.

We are committed to providing accurate and well-supported information. Given the current state of available data, we cannot fulfill the request for detailed Application Notes and Protocols for this specific precursor. We will continue to monitor the scientific literature and update our resources should new information on the medicinal chemistry applications of this compound become available.

We appreciate your understanding and encourage you to explore the broader literature on 4,5-dihydro-1H-imidazole derivatives for insights into the potential applications of this structural motif.

Application Notes & Protocols for the Characterization of 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-dihydro-1H-imidazole-2-sulfonic acid (also known as 2-imidazoline-2-sulfonic acid), with the chemical formula C₃H₆N₂O₃S and a molecular weight of 150.16 g/mol , is a heterocyclic organic compound. It serves as a valuable reagent in various synthetic pathways. Accurate analytical characterization is crucial to ensure its identity, purity, and stability for its intended applications in research and development. These application notes provide detailed protocols for the comprehensive characterization of this compound using modern analytical techniques.

The analytical workflow is designed to confirm the structural integrity and purity of this compound, employing a combination of chromatographic and spectroscopic methods.

Analytical Workflow Diagram

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 4,5-dihydro-1H- imidazole-2-sulfonic acid purification Purification (e.g., Recrystallization, Preparative HPLC) synthesis->purification hplc Purity Assessment (HPLC/IC) purification->hplc ms Molecular Weight Confirmation (LC-MS) purification->ms nmr Structural Elucidation (NMR Spectroscopy) purification->nmr ftir Functional Group Analysis (FTIR Spectroscopy) purification->ftir elemental Elemental Composition (CHNOS Analysis) purification->elemental interpretation Data Interpretation & Comparison hplc->interpretation ms->interpretation nmr->interpretation ftir->interpretation elemental->interpretation report Comprehensive Report & Certificate of Analysis interpretation->report

Caption: A comprehensive analytical workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for assessing the purity of this compound. Given its polar and ionic nature, both reversed-phase HPLC with an ion-pairing agent and ion-exchange chromatography are suitable methods.

1.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis and purification of the target compound.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Mobile Phase A.

Data Presentation:

ParameterResult
Retention Time (tᵣ)To be determined experimentally
Purity (%)Calculate based on peak area

1.2. Ion Chromatography (IC)

Ion chromatography is an excellent alternative for the analysis of sulfonic acids.

Experimental Protocol:

  • Instrumentation: An ion chromatography system with a conductivity detector.

  • Column: Anion-exchange column suitable for organic acid analysis.

  • Eluent: A gradient of aqueous sodium hydroxide or a sodium carbonate/bicarbonate buffer. The exact conditions should be optimized based on the column manufacturer's recommendations.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of deionized water.

Data Presentation:

ParameterResult
Retention Time (tᵣ)To be determined experimentally
Concentration (if quantified)To be determined via calibration curve

Chromatographic Method Selection Workflow

method_selection start Start: Characterize 4,5-dihydro-1H-imidazole- 2-sulfonic acid purity_question Primary Goal: Purity Assessment? start->purity_question quant_question Primary Goal: Quantification? purity_question->quant_question No hplc HPLC with UV detection purity_question->hplc Yes ic Ion Chromatography with Conductivity Detection quant_question->ic Yes end End quant_question->end No hplc->end ic->end

Caption: A decision workflow for selecting the appropriate chromatographic method.

Spectroscopic Analysis for Structural Elucidation

2.1. Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the HPLC method described in section 1.1.

  • Ionization Mode: ESI positive and negative modes should be evaluated. Given the acidic sulfonic acid group, negative ion mode is likely to be more informative.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

Expected Data:

Ionization ModeExpected m/z [M-H]⁻Expected m/z [M+H]⁺
ESI Negative149.00-
ESI Positive-151.02

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of the atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC) for unambiguous assignments.

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8s4H-CH₂-CH₂-
NH and SO₃H protons may be exchanged in D₂O

Expected ¹³C NMR Data (in D₂O):

Chemical Shift (δ, ppm)Assignment
~45-CH₂-CH₂-
~160C=N

Note: The exact chemical shifts are dependent on the solvent, pH, and concentration. The provided values are estimates based on similar structures.

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Range: 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching
3000-2800C-H stretching
~1640C=N stretching
1250-1150S=O stretching (asymmetric)
1080-1030S=O stretching (symmetric)

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to confirm the empirical formula.

Experimental Protocol:

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg).

Theoretical vs. Experimental Data:

ElementTheoretical %Experimental %
C24.00To be determined
H4.03To be determined
N18.65To be determined
S21.36To be determined
O31.96By difference

Interrelation of Spectroscopic Techniques

spectroscopic_interrelation compound This compound ms Mass Spectrometry (Confirms Molecular Weight) compound->ms nmr NMR Spectroscopy (Determines Connectivity) compound->nmr ftir FTIR Spectroscopy (Identifies Functional Groups) compound->ftir elemental Elemental Analysis (Confirms Elemental Composition) compound->elemental structure Confirmed Structure & Purity ms->structure nmr->structure ftir->structure elemental->structure

Caption: The synergistic role of different spectroscopic techniques in structural confirmation.

References

Application Notes: 4,5-Dihydro-1H-imidazole-2-sulfonic Acid Derivatives in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,5-dihydro-1H-imidazole, also known as the 2-imidazoline scaffold, is a prominent heterocyclic structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of biological activities, including antihypertensive, anti-inflammatory, and notably, anticancer properties. The incorporation of a sulfonic acid or, more commonly, a sulfonamide moiety at the 2-position of the imidazoline ring has emerged as a promising strategy in the design of novel anticancer agents. These compounds often exhibit potent and selective cytotoxicity against various cancer cell lines. This document provides an overview of the application of 4,5-dihydro-1H-imidazole derivatives, particularly those containing a sulfonamide group, in the synthesis of potential anticancer drugs, including experimental protocols and data on their biological activity.

Data Presentation: Anticancer Activity of 4,5-Dihydro-1H-imidazole Sulfonamide Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 4,5-dihydro-1H-imidazole sulfonamide derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4e 7-(4,5-dihydro-1H-imidazol-2-yl)-imidazo[2,1-c][1][2][3]triazole derivativeSISO (Cervical Cancer)2.38[3]
RT-112 (Bladder Cancer)3.77[3]
5l 7-(4,5-dihydro-1H-imidazol-2-yl)-imidazo[2,1-c][1][2][3]triazole derivativeSISO (Cervical Cancer)2.95[3]
RT-112 (Bladder Cancer)3.24[3]
6c Phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole hybridHeLa (Cervical Cancer)Not specified, but active[4]
6e Phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole hybridHeLa (Cervical Cancer)Not specified, but active[4]
IPM714 1H-imidazole[4,5-f][1][5]phenanthroline derivativeHCT116 (Colorectal Cancer)1.74[6]
SW480 (Colorectal Cancer)2.0[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine Derivatives

This protocol describes a method for synthesizing hybrid compounds containing both a phthalazine and a 4,5-dihydro-1H-imidazole core.[4]

Materials:

  • Phthalazine

  • 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate

  • (Aminooxy)sulfonic acid (HOSA)

  • Anhydrous dimethylformamide (DMF)

  • 5% Sodium hydroxide (NaOH) solution

  • Aryl/alkyl sulfonic acid chloride

  • Chloroform

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol: React phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate to form the pseudobase.

  • Formation of the Betaine Intermediate: Treat the product from step 1 with a 3-fold excess of (aminooxy)sulfonic acid (HOSA) in anhydrous dimethylformamide. This intermediate is typically used without further purification.

  • Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine: Treat the betaine intermediate with a 5% solution of sodium hydroxide at room temperature.

  • Synthesis of Di-substituted Sulfonamide Derivatives: To the product from step 3, add the desired aryl or alkyl sulfonic acid chloride (2 mmol). Heat the mixture at 90 °C for 8–12 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography. After completion, evaporate the solvent under reduced pressure. Dissolve the oily residue in chloroform, dry over anhydrous MgSO4, and filter. The final products can be isolated by chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol outlines the sulforhodamine B (SRB) assay, a common method to evaluate the antiproliferative activity of synthesized compounds.[7]

Materials:

  • Human cancer cell lines (e.g., A375, B16) and a normal fibroblast cell line

  • Complete cell culture medium

  • Synthesized imidazole/imidazoline analogs

  • 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the synthesized compounds for 48 hours.

  • Cell Fixation: After the incubation period, fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Several studies suggest that imidazole and its derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the critical pathways targeted by some of these compounds is the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common event in many types of cancer, making it an attractive target for anticancer drug development. Certain 1H-imidazole derivatives have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ImidazoleDerivative 4,5-Dihydro-1H-imidazole Derivative (e.g., IPM714) ImidazoleDerivative->PI3K inhibits ImidazoleDerivative->AKT inhibits ImidazoleDerivative->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 4,5-dihydro-1H-imidazole derivatives.

Experimental Workflow: Synthesis and Evaluation of Anticancer Agents

The general workflow for the development of anticancer agents based on the 4,5-dihydro-1H-imidazole scaffold involves several key stages, from initial synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Phthalazine, 2-chloro-imidazoline) Synthesis Chemical Synthesis of Imidazoline Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (e.g., SRB Assay) Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) DataAnalysis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and evaluation of 4,5-dihydro-1H-imidazole based anticancer agents.

Conclusion

Derivatives of 4,5-dihydro-1H-imidazole, particularly those incorporating a sulfonamide functional group, represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The data presented herein highlights the potential of these compounds to exhibit significant cytotoxic activity against various cancer cell lines. Further investigation into their mechanism of action, such as the inhibition of key signaling pathways like PI3K/AKT/mTOR, will be crucial for the rational design and optimization of future drug candidates based on this versatile heterocyclic core. The provided protocols offer a foundational framework for researchers and drug development professionals to explore the synthesis and biological evaluation of these promising anticancer agents.

References

Application Notes and Protocols for 4,5-dihydro-1H-imidazole Derivatives in Antidepressant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,5-dihydro-1H-imidazole core structure is a significant pharmacophore in the design of novel antidepressant compounds. While 4,5-dihydro-1H-imidazole-2-sulfonic acid itself is not extensively studied as an antidepressant, its structural derivatives have shown promise through various mechanisms of action. These mechanisms include dual-action alpha-2 adrenoceptor antagonism and serotonin reuptake inhibition, monoamine oxidase (MAO) inhibition, and modulation of serotonin receptors.[1][2][3] This document provides an overview of these approaches, along with detailed protocols for key experiments and quantitative data from relevant studies.

1. Dual-Action Alpha-2 Adrenoceptor Antagonists and Serotonin Reuptake Inhibitors

A promising strategy in antidepressant development is the combination of alpha-2 adrenoceptor antagonism with serotonin-selective reuptake inhibition (SSRI) in a single molecule. Certain 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified to possess this dual activity.[1] One such example is napamezole, which has shown potential as an antidepressant.[1]

Quantitative Data Summary

CompoundTargetAssay TypeValueReference
NapamezoleAlpha-2 AdrenoceptorAntagonism-[1]
NapamezoleSerotonin TransporterReuptake Inhibition-[1]

(Note: Specific quantitative values for napamezole were not available in the provided search results, but its dual-action mechanism is highlighted.)

Experimental Protocols

In Vivo Model: Tetrabenazine-Induced Ptosis in Mice

This model is used to assess the in vivo antagonist activity at the alpha-2 adrenoceptor. Tetrabenazine depletes monoamines, leading to ptosis (eyelid drooping), which can be reversed by alpha-2 adrenoceptor antagonists.

Protocol:

  • Male albino mice are used for the experiment.

  • The test compound (e.g., a 4,5-dihydro-1H-imidazole derivative) is administered intraperitoneally (i.p.) at various doses.

  • Thirty minutes after administration of the test compound, tetrabenazine (30 mg/kg, i.p.) is administered.

  • The degree of ptosis is scored at 30, 60, and 120 minutes after tetrabenazine administration.

  • A control group receives a vehicle instead of the test compound.

  • The dose that produces a 50% reduction in the ptosis score (ED50) is calculated.

In Vitro Assay: Serotonin Reuptake Inhibition

This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes.

Protocol:

  • Synaptosomes are prepared from the cerebral cortex of rats.

  • The synaptosomes are incubated with the test compound at various concentrations.

  • ³H-labeled serotonin is added to the incubation mixture.

  • The uptake of ³H-serotonin is allowed to proceed for a specified time at 37°C.

  • The reaction is terminated by rapid filtration.

  • The amount of radioactivity trapped in the synaptosomes is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined.

2. Monoamine Oxidase (MAO) Inhibitors

Certain derivatives of 4,5-dihydro-1H-imidazole have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine.

One such derivative, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), has demonstrated antidepressant-like effects in animal models.[2] It acts as a mixed and reversible inhibitor of MAO-A.[2]

Quantitative Data Summary

CompoundTargetAssay TypeValue (Ki)Reference
2-DMPIMAO-AInhibition1.53 µM[2]
2-DMPIMAO-BInhibition46.67 µM[2]

Experimental Protocols

In Vitro Assay: MAO-A and MAO-B Inhibition

This assay determines the inhibitory potency and selectivity of a compound against the two isoforms of MAO.

Protocol:

  • Mitochondrial fractions from rat brain are used as the source of MAO-A and MAO-B.

  • The test compound (e.g., 2-DMPI) is pre-incubated with the mitochondrial fraction at various concentrations.

  • A specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine) is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C for a defined period.

  • The reaction is stopped, and the product of the enzymatic reaction is measured spectrophotometrically or fluorometrically.

  • The inhibitory constant (Ki) is calculated from the concentration-response curves.

In Vivo Model: Tail Suspension Test (TST) in Mice

The TST is a widely used behavioral test to screen for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect.

Protocol:

  • Male Swiss mice are used for the experiment.

  • The test compound (e.g., 2-DMPI) is administered subcutaneously (s.c.) at various doses (e.g., 100-1000 µmol/kg).[2]

  • After a specific pretreatment time (e.g., 30 minutes), the mice are suspended by their tail using adhesive tape, in a position where they cannot escape or hold on to nearby surfaces.

  • The duration of immobility is recorded over a 6-minute period.

  • A control group receives a vehicle injection.

  • A significant decrease in the immobility time in the test group compared to the control group suggests antidepressant-like activity.

3. Serotonin Receptor Modulators

Many imidazole-based compounds have been developed as ligands for various serotonin receptors, which are key targets in the treatment of depression.[3] Derivatives of imidazo[2,1-f]purine-2,4-dione, for example, have shown high affinity for the 5-HT1A receptor.[4]

Quantitative Data Summary

Compound ClassTargetAssay TypeValue (Ki)Reference
Imidazo[2,1-f]purine-2,4-dione derivatives5-HT1A ReceptorBinding Affinity5.6 - 278 nM[5]
Imidazolidine-2,4-dione derivatives5-HT1A ReceptorBinding Affinity23 - 350 nM[5]
Imidazolidine-2,4-dione derivatives (9c, 9g)SERTBinding Affinity166 nM, 278 nM[3]

Experimental Protocols

In Vitro Assay: Radioligand Binding Assay for 5-HT1A Receptor

This assay measures the affinity of a test compound for the 5-HT1A receptor.

Protocol:

  • Cell membranes expressing the human 5-HT1A receptor are prepared.

  • The membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).

  • The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.

  • The incubation is carried out at room temperature for a specified time.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Antidepressant_Mechanisms cluster_0 4,5-dihydro-1H-imidazole Derivatives cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Derivative1 Napamezole-like Alpha2 α2-Adrenoceptor Derivative1->Alpha2 Antagonism SERT Serotonin Transporter (SERT) Derivative1->SERT Inhibition Derivative2 2-DMPI-like MAOA MAO-A Derivative2->MAOA Inhibition Derivative3 Imidazo[2,1-f]purine-dione-like HT1A 5-HT1A Receptor Derivative3->HT1A Modulation IncNE ↑ Norepinephrine Release Alpha2->IncNE Inc5HT ↑ Synaptic Serotonin SERT->Inc5HT Dec5HTMetabolism ↓ Serotonin Metabolism MAOA->Dec5HTMetabolism Modulate5HT Modulate Serotonergic Neurotransmission HT1A->Modulate5HT Antidepressant Antidepressant Effect IncNE->Antidepressant Inc5HT->Antidepressant Dec5HTMetabolism->Antidepressant Modulate5HT->Antidepressant

Caption: Mechanisms of action for antidepressant 4,5-dihydro-1H-imidazole derivatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models cluster_2 Outcome BindingAssay Radioligand Binding Assays (e.g., 5-HT1A, SERT, α2) Lead Lead Compound Identification BindingAssay->Lead EnzymeAssay Enzyme Inhibition Assays (e.g., MAO-A/B) EnzymeAssay->Lead ReuptakeAssay Neurotransmitter Reuptake Assays (e.g., Serotonin) ReuptakeAssay->Lead TST Tail Suspension Test (TST) FST Forced Swim Test (FST) Ptosis Tetrabenazine-Induced Ptosis Lead->TST Lead->FST Lead->Ptosis

Caption: Workflow for antidepressant drug discovery with imidazole derivatives.

The 4,5-dihydro-1H-imidazole scaffold serves as a versatile platform for the development of novel antidepressant agents with diverse mechanisms of action. By targeting alpha-2 adrenoceptors, the serotonin transporter, monoamine oxidase, and various serotonin receptors, these compounds offer multiple avenues for therapeutic intervention in depression. The protocols and data presented herein provide a foundational framework for researchers engaged in the discovery and development of next-generation antidepressants based on this important chemical core.

References

Application of 4,5-dihydro-1H-imidazole-2-sulfonic acid in Catalysis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydro-1H-imidazole-2-sulfonic acid is a chemical compound with the molecular formula C₃H₆N₂O₃S.[1] While the broader families of imidazole and sulfonic acid derivatives have established roles in catalysis, specific applications and detailed protocols for this particular molecule are not well-documented in publicly available scientific literature. This document summarizes the general catalytic applications of related compounds to provide a potential framework for investigating the catalytic activity of this compound.

General Catalytic Context of Imidazole and Sulfonic Acid Moieties

Imidazole Derivatives in Catalysis

Imidazole and its derivatives are versatile in catalysis due to their ability to act as ligands, bases, and catalysts themselves. Imidazole-based ionic liquids, particularly those functionalized with sulfonic acid groups, have been synthesized and employed as Brønsted acidic catalysts.[2] These catalysts have shown high activity in multi-component coupling reactions and alkylation desulfurization.[2][3] The imidazole moiety often plays a crucial role in the catalytic cycle, for instance, by interacting with substrates or co-catalysts.[4]

Sulfonic Acids in Catalysis

Sulfonic acids (R-SO₃H) are a class of strong organic acids widely used as catalysts in various organic transformations.[5][6] Their strong acidity allows them to activate reactants and accelerate reactions such as esterification, alkylation, and condensation.[6] Chiral sulfonic acids have been instrumental in asymmetric catalysis, including Diels-Alder and Mannich reactions.[5] Furthermore, sulfonic acid-functionalized materials, such as chitosan-SO₃H, have been developed as biodegradable and reusable heterogeneous organocatalysts.[7]

Potential Catalytic Applications of this compound

Based on the functionalities present in this compound, it can be hypothesized that this compound could function as a Brønsted acid catalyst. The presence of the sulfonic acid group provides the acidic site, while the dihydroimidazole core might influence its solubility, stability, and interaction with substrates.

Hypothetical Workflow for Investigating Catalytic Activity:

Caption: A hypothetical workflow for the investigation of the catalytic properties of this compound.

Experimental Protocols for Related Catalysts

While no specific protocols for this compound were found, the following are generalized examples of protocols for related sulfonic acid and imidazole-based catalysts. These can serve as a starting point for designing experiments.

General Protocol for Acid-Catalyzed Esterification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1 mmol), the alcohol (1.2 mmol), and the sulfonic acid catalyst (typically 1-10 mol%).

  • Solvent: Add a suitable solvent (e.g., toluene, dichloromethane) to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Synthesis of Imidazole-Based Ionic Liquids
  • Alkylation: React 1-vinylimidazole with 1,4-butanesultone at room temperature to form a solid salt.[8]

  • Acidification: Dissolve the resulting salt in water and slowly add an equimolar amount of sulfuric acid at 0 °C.[8]

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.[8]

  • Isolation: The resulting Brønsted acidic ionic liquid can then be isolated and characterized.

Quantitative Data for Related Catalysts

Due to the lack of specific data for this compound, a comparative data table cannot be generated. However, for related imidazole-based sulfonic acid catalysts, key performance indicators such as yield, turnover number (TON), and turnover frequency (TOF) would be essential metrics to evaluate. For instance, in the synthesis of triazolo[4,3-a]pyrimidines using an immobilized sulfonic acid functionalized ionic liquid, the catalyst showed good activity even after six recycling runs.[8]

Conclusion

There is a significant gap in the scientific literature regarding the specific catalytic applications of this compound. Based on the known catalytic activities of its constituent moieties, it is plausible that this compound could serve as a Brønsted acid catalyst. Further research is required to synthesize, characterize, and evaluate its catalytic performance in various organic transformations. The protocols and general information provided here for related compounds can serve as a foundational guide for such investigations.

References

Application Notes and Protocols for the Synthesis of Copper(II) Complexes with 4,5-dihydro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and characterization of copper(II) complexes with 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents. The methodologies outlined below are based on established literature procedures.

General Synthesis Protocol

The synthesis of these copper(II) complexes typically involves the reaction of a 4,5-dihydro-1H-imidazole-containing ligand with a copper(II) salt in a suitable solvent. A representative example is the synthesis of dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II).

Experimental Protocol: Synthesis of Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)

This protocol is adapted from the synthesis of similar copper(II) complexes with imidazoline-phthalazine ligands.[1][2][3]

Materials:

  • 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Dimethylformamide (DMF)

  • Ethanol

  • n-Butanol

Procedure:

  • Dissolve the 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine ligand in 98% dimethylformamide (DMF) at room temperature.

  • To this solution, add a solution of copper(II) chloride dihydrate, also dissolved in 98% DMF, in a 1:1 molar ratio to the ligand.

  • Upon addition of the copper(II) salt, the copper(II) complex is expected to precipitate immediately as a powder.[1] For instance, dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) precipitates as an intense green powder.[1]

  • Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.

  • Collect the precipitated complex by filtration.

  • Wash the solid product with a suitable solvent, such as cold methanol and water, to remove any unreacted starting materials.[4]

  • Dry the final product in vacuo.

Optimization and Crystal Growth:

To obtain single crystals suitable for X-ray analysis, the reaction conditions can be modified. This includes carrying out the reaction at an elevated temperature, gradually adding the copper(II) salt solution, or using alternative solvents such as ethanol or n-butanol.[1]

Characterization of the Copper(II) Complexes

The synthesized complexes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Elemental Analysis (CHN): To determine the elemental composition of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the copper(II) ion. Shifts in the vibrational frequencies of functional groups, such as the C=N and C=O stretching bands, can confirm complexation.[5]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex. The appearance of d-d transition bands in the visible region is characteristic of copper(II) complexes.[6]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative copper(II) complexes with 4,5-dihydro-1H-imidazole derivatives and their ligands.

Table 1: Physicochemical and Spectroscopic Data

Compound/ComplexFormulaMolar Mass ( g/mol )ColorKey IR Bands (cm⁻¹) (Assignment)
Ligand: 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one (L3)C₁₈H₁₄N₄O₂318.33-1678, 1660 (C=O stretching); 1634-1578 (C=N and aromatic skeletal stretching)[1]
Complex: dichloro[2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one]copper(II) (C2)C₁₈H₁₄Cl₂CuN₄O₂452.77-Shifts in C=O and C=N stretching frequencies upon coordination.
Complex: [Cu(L)(Cl)(H₂O)] where L = (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol)C₁₇H₁₅ClCuN₂O₂378.5-1618 (CH=N); 1470 (C=N); 3438 (O-H)[4]

Table 2: Cytotoxicity Data (IC₅₀ Values in µM)

CompoundHeLa (Cervical Cancer)BALB/3T3 (Normal Fibroblasts)
dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) (Complex 1)2.13[7][8][9]135.30[7][8][9]
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (Ligand for Complex 1)87.74[7][8][9]-

Visualized Experimental Workflow and Biological Mechanisms

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Ligand 4,5-dihydro-1H-imidazole Derivative Ligand Reaction Reaction Mixture Ligand->Reaction CopperSalt Copper(II) Salt (e.g., CuCl2·2H2O) CopperSalt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Precipitate Precipitated Copper(II) Complex Reaction->Precipitate Precipitation Filtration Filtration & Washing Precipitate->Filtration Product Dried Copper(II) Complex Filtration->Product

Caption: General workflow for the synthesis of copper(II) complexes.

Diagram 2: Proposed Anticancer Mechanism of Action

Copper(II) complexes with 4,5-dihydro-1H-imidazole derivatives are believed to exert their anticancer effects through multiple mechanisms, primarily by inducing oxidative stress and inhibiting key cellular enzymes.[10][11][12][13][14][15]

Anticancer_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CuComplex Copper(II) Complex ROS Increased ROS (Reactive Oxygen Species) CuComplex->ROS Induces Topoisomerase Topoisomerase I/II CuComplex->Topoisomerase Inhibits MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Causes DNA_Damage DNA Damage Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis (Cell Death) MitoDysfunction->Apoptosis Triggers DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanisms of anticancer activity for copper(II) complexes.

References

Application Notes and Protocols for 4,5-dihydro-1H-imidazole-2-sulfonic acid in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-dihydro-1H-imidazole-2-sulfonic acid, also known as 2-imidazoline-2-sulfonic acid, is a heterocyclic compound featuring an imidazoline ring functionalized with a sulfonic acid group. While the broader class of 2-imidazoline derivatives has garnered significant interest as ligands in organometallic chemistry and catalysis, specific literature detailing the synthesis, characterization, and application of organometallic complexes featuring this compound as a ligand is notably scarce. This document aims to provide a foundational understanding based on the general principles of 2-imidazoline chemistry and extrapolates potential applications and hypothetical protocols for its use in an organometallic context.

Ligand Properties and Coordination Chemistry

The this compound ligand possesses two potential coordination sites: the nitrogen atoms of the imidazoline ring and the oxygen atoms of the sulfonic acid group. The lone pair of electrons on the sp2-hybridized nitrogen atom can readily coordinate to a metal center, forming a stable metal-nitrogen bond. The sulfonic acid group introduces water solubility and can also participate in coordination, potentially acting as a monodentate or bidentate ligand, or by forming hydrogen bonds that influence the secondary coordination sphere.

The coordination behavior of the parent 2-imidazoline scaffold has been explored, with numerous examples of its complexes with transition metals. These complexes have found applications in various catalytic transformations.

Potential Applications in Organometallic Catalysis

Based on the catalytic activity of related 2-imidazoline-ligated metal complexes, it can be postulated that complexes of this compound could be active in a range of catalytic reactions. The sulfonic acid moiety could be particularly advantageous for reactions in aqueous or biphasic media. Potential applications include:

  • Cross-Coupling Reactions: Palladium complexes of 2-imidazolines have been utilized in Suzuki-Miyaura and Mizoroki-Heck couplings. A water-soluble catalyst derived from this compound could offer advantages in terms of catalyst recycling and green chemistry.

  • Asymmetric Catalysis: Chiral derivatives of 2-imidazolines are effective ligands for asymmetric catalysis, including Diels-Alder reactions and allylic substitutions. Functionalization of the sulfonic acid ligand with chiral substituents could lead to new water-soluble asymmetric catalysts.

  • Polymerization Reactions: Late transition metal complexes with nitrogen-based ligands are known to catalyze olefin polymerization. The electronic properties of the sulfonic acid-containing ligand could influence the properties of the resulting polymers.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for the synthesis of related 2-imidazoline metal complexes. Experimental conditions would require significant optimization for this specific ligand.

Synthesis of a Palladium(II) Complex

This protocol describes a hypothetical synthesis of a dichlorido-bis(this compound)palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the ligand solution to the palladium(II) chloride solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield the desired palladium(II) complex.

Characterization:

The resulting complex should be characterized by techniques such as:

  • ¹H and ¹³C NMR spectroscopy

  • Fourier-transform infrared (FT-IR) spectroscopy

  • Elemental analysis

  • X-ray crystallography (if suitable crystals can be obtained)

Quantitative Data (Hypothetical):

ParameterExpected Value
Yield60-80%
AppearancePale yellow to brown solid
¹H NMR (DMSO-d₆)Broadening of N-H and C-H peaks of the imidazoline ring upon coordination.
FT-IR (KBr, cm⁻¹)Shift in the ν(S=O) and ν(S-O) stretching frequencies of the sulfonic acid group upon coordination. Shift in the ν(C=N) of the imidazoline ring.
Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a hypothetical use of the synthesized palladium complex as a catalyst for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid in an aqueous medium.

Materials:

  • [PdCl₂(this compound)₂] (as synthesized above)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Water/Ethanol solvent mixture (e.g., 1:1 v/v)

  • Toluene (for extraction)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Add the water/ethanol solvent mixture (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and extract the product with toluene (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterExpected Value
Conversion>90%
Isolated Yield80-95%

Visualizations

Logical Relationship of Ligand Synthesis and Complexation

Ligand_Synthesis_and_Complexation cluster_synthesis Ligand Synthesis (General) cluster_complexation Complexation Ethylenediamine Ethylenediamine Intermediate_1 Intermediate_1 Ethylenediamine->Intermediate_1 + CS₂ Carbon_Disulfide Carbon_Disulfide Oxidizing_Agent Oxidizing_Agent Ligand This compound Organometallic_Complex Organometallic Complex Ligand->Organometallic_Complex Intermediate_1->Ligand + Oxidizing Agent Metal_Precursor Metal Precursor (e.g., PdCl₂) Metal_Precursor->Organometallic_Complex Solvent Solvent Solvent->Organometallic_Complex

Caption: General workflow for ligand synthesis and subsequent complexation.

Experimental Workflow for Catalytic Testing

Catalytic_Testing_Workflow Start Start Reaction_Setup Reaction Setup: - Substrates - Base - Catalyst - Solvent Start->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for a typical catalytic cross-coupling reaction.

Disclaimer: The information provided, particularly the experimental protocols and quantitative data, is hypothetical due to the lack of specific literature on the organometallic chemistry of this compound. Researchers should use this information as a guideline and would need to conduct their own extensive research and optimization.

Application Note: Synthesis and Evaluation of Novel α1A-Adrenergic Receptor Agonists Incorporating a 4,5-Dihydro-1H-imidazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: The α1A-adrenergic receptor (α1A-AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine. Predominantly expressed in smooth muscle tissues such as those in the prostate, bladder neck, and blood vessels, the α1A-AR is a key regulator of smooth muscle contraction. Selective agonists of the α1A-AR have significant therapeutic potential, particularly in cardiovascular medicine and for conditions requiring smooth muscle modulation. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a well-established pharmacophore found in numerous adrenergic receptor ligands. Compounds such as cirazoline and the highly selective A-61603 feature this moiety and have been instrumental in probing α1A-AR function.[1][2] This application note provides a detailed experimental protocol for the synthesis of α1A-AR agonists based on this scaffold, along with methodologies for their pharmacological evaluation.

Key Signaling Pathway: Activation of the α1A-adrenergic receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. Upon agonist binding, the associated Gαq subunit activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to downstream cellular responses, most notably smooth muscle contraction.[5]

alpha1a_signaling Agonist α1A Agonist (e.g., A-61603) Alpha1A_R α1A-Adrenergic Receptor Agonist->Alpha1A_R Binds Gq Gq Protein Alpha1A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.

Experimental Protocols

General Synthetic Workflow for 2-Aryl-4,5-dihydro-1H-imidazole Derivatives

The synthesis of α1A-AR agonists containing the 4,5-dihydro-1H-imidazole core can be achieved through a multi-step sequence. A common and reliable method for constructing the imidazoline ring is via the Pinner reaction, which converts a nitrile precursor into an imidate salt, followed by cyclization with ethylenediamine.[3][4][6]

synthesis_workflow Start Aryl Precursor (e.g., Substituted Tetralone) Step1 Functional Group Transformation (e.g., Introduction of Nitrile) Start->Step1 Nitrile Aryl Nitrile Intermediate Step1->Nitrile Step2 Pinner Reaction: Formation of Imidate Salt (HCl, Anhydrous Alcohol) Nitrile->Step2 PinnerSalt Pinner Salt Intermediate Step2->PinnerSalt Step3 Cyclization with Ethylenediamine PinnerSalt->Step3 Product Crude 2-Aryl-4,5-dihydro-1H-imidazole (Target Agonist) Step3->Product Step4 Purification (Crystallization / Chromatography) Product->Step4 Final Pure α1A Agonist Step4->Final

Caption: General Synthetic Workflow for Target Compounds.

Protocol 1.1: Synthesis of 2-Aryl-4,5-dihydro-1H-imidazole via Pinner Reaction

This protocol describes a general method for the final two steps of the synthesis: formation of the imidazoline ring from an aryl nitrile intermediate.

Materials:

  • Aryl Nitrile Intermediate

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or solution in dioxane)

  • Ethylenediamine

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

Step A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Dissolve the aryl nitrile intermediate (1.0 eq) in anhydrous ethanol (approx. 0.5 M).

  • Cool the solution to 0°C in an ice bath under a dry nitrogen atmosphere.

  • Bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes, or add a stoichiometric amount of HCl solution in dioxane. Ensure the reaction remains anhydrous.

  • Seal the reaction vessel and stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. The Pinner salt may precipitate as a white solid.

  • If a precipitate forms, collect it by filtration, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude Pinner salt. Use this intermediate directly in the next step.

Step B: Cyclization to form the 4,5-Dihydro-1H-imidazole

  • Dissolve the crude Pinner salt (1.0 eq) in anhydrous methanol (approx. 0.5 M) and cool to 0°C.

  • Add ethylenediamine (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography or crystallization to afford the pure 2-aryl-4,5-dihydro-1H-imidazole derivative.

Pharmacological Evaluation Workflow

The pharmacological profile of newly synthesized compounds is determined through a series of in vitro assays to establish their affinity, potency, and efficacy at the human α1-adrenergic receptor subtypes (α1A, α1B, and α1D).

screening_workflow Compound Synthesized Compound Assay1 Primary Screening: Radioligand Binding Assay Compound->Assay1 Data1 Determine Affinity (Ki) at α1A, α1B, α1D Subtypes Assay1->Data1 Decision1 High Affinity & Selectivity? Data1->Decision1 Assay2 Secondary Screening: Functional Agonist Assay (e.g., Calcium Mobilization) Decision1->Assay2 Yes Stop Discard or Redesign Decision1->Stop No Data2 Determine Potency (EC50) & Efficacy (% of Max Response) Assay2->Data2 Decision2 Potent & Efficacious Agonist? Data2->Decision2 Hit Lead Compound Identified Decision2->Hit Yes Decision2->Stop No

Caption: Pharmacological Screening Workflow for Novel Agonists.

Protocol 2.1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of the test compounds for α1A, α1B, and α1D adrenergic receptors.

Materials:

  • Cell membranes from stable cell lines expressing human recombinant α1A, α1B, or α1D receptors.

  • [³H]-Prazosin (radioligand).

  • Test compounds.

  • Phentolamine (for non-specific binding determination).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd), 50 µL of test compound dilution (or phentolamine for non-specific binding, or buffer for total binding), and 50 µL of the cell membrane preparation (containing 10-50 µg protein).

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Functional Assay for Agonist Potency (EC50) and Efficacy

This protocol measures the ability of test compounds to stimulate a cellular response (e.g., calcium mobilization) mediated by receptor activation.

Materials:

  • Stable cell line expressing the human recombinant α1A, α1B, or α1D receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference full agonist (e.g., Norepinephrine).

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add serial dilutions of the test compounds or the reference agonist to the wells.

  • Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

  • Calculate the efficacy of the test compound as a percentage of the maximal response produced by the reference full agonist.

Data Presentation

The pharmacological data for representative α1A-AR agonists containing the 4,5-dihydro-1H-imidazole scaffold are summarized below. Data are presented as the mean of multiple experiments.

Table 1: Pharmacological Profile of Representative α1A-Adrenergic Agonists

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)Efficacy (% of Norepinephrine)Selectivity (α1A vs α1B/α1D)Reference
A-61603 Human α1A 9.0 8.7 ~100% (Full Agonist) >660-fold vs α1B/α1D [7]
Human α1B6.26.0Partial Agonist[7]
Human α1D6.16.1Partial Agonist[7]
Cirazoline Human α1A 7.7 7.2 ~100% (Full Agonist) ~8-fold vs α1B [8]
Human α1B6.86.9Partial Agonist[8]
Human α1D7.16.4Partial Agonist[8]
Norepinephrine Human α1A 6.7 7.2 100% (Reference) Non-selective [7][8]
Human α1B6.57.0100% (Reference)[7][8]
Human α1D7.27.7100% (Reference)[7][8]

Note: pKi and pEC50 are negative logarithms of the Ki and EC50 values, respectively. Higher values indicate greater affinity/potency. Selectivity is based on affinity (Ki) ratios.

References

Application Notes and Protocols for High-Throughput Screening of "4,5-dihydro-1H-imidazole-2-sulfonic acid" Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5-dihydro-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown therapeutic potential across a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. This broad activity spectrum is attributed to their ability to interact with various biological targets. For instance, certain imidazoline derivatives are known to be potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer.[1][2][3][4][5] This application note provides a detailed protocol for the high-throughput screening (HTS) of a library of "4,5-dihydro-1H-imidazole-2-sulfonic acid" derivatives to identify novel inhibitors of the PI3Kα signaling pathway, a key target in oncology.[1][3]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[2][5] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][4] This document outlines a primary biochemical screen to identify direct inhibitors of PI3Kα, followed by a cell-based secondary assay to confirm on-target activity and assess cellular potency.

Data Presentation

The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a 10,000-compound library of this compound derivatives against PI3Kα.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Total Compounds Screened10,000
Compound Concentration10 µM
Primary Hit Rate1.5%
Number of Primary Hits150
Z'-factor0.75
Signal-to-Background Ratio4.2

Table 2: Profile of Top 5 Hits from Primary and Secondary Assays

Compound IDPrimary Assay: PI3Kα Inhibition (%) @ 10 µMPrimary Assay: IC50 (µM)Secondary Assay: Anti-Proliferation (IC50, µM)
DHI-00195.20.150.58
DHI-00292.80.210.75
DHI-00388.50.451.20
DHI-00485.10.682.50
DHI-00582.31.104.80

Experimental Protocols

Primary Screen: PI3Kα (p110α/p85α) HTRF Assay

This protocol describes a biochemical assay to identify direct inhibitors of PI3Kα enzymatic activity using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme

  • PI3K lipid substrate (PIP2)

  • ATP

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-PIP3 antibody and a fluorescently tagged PIP3 tracer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% Brij-35)

  • 384-well, low-volume, black microplates

  • "this compound" derivative library (10 mM in DMSO)

  • Positive control (known PI3Kα inhibitor, e.g., Alpelisib)

  • Negative control (DMSO)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM stock) to the assay plate wells. For controls, add 20 nL of positive control or DMSO.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (diluted in assay buffer to the desired concentration) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 and ATP (diluted in assay buffer) to all wells to start the enzymatic reaction. The final concentration of compounds is 10 µM.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction and initiate the detection signal.

  • Signal Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound relative to the positive and negative controls.

Secondary Screen: Cell-Based Proliferation Assay

This protocol describes a secondary assay to confirm the anti-proliferative effect of the primary hits in a cancer cell line with a known PIK3CA mutation.

Materials:

  • Human breast cancer cell line (e.g., MCF-7, which has a PIK3CA mutation)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, white-walled microplates

  • Primary hit compounds (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the primary hit compounds. Add 10 µL of the diluted compounds to the corresponding wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of the cell viability reagent to each well.

  • Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a microplate reader.

  • Data Analysis: Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve.

Mandatory Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Validation cluster_2 Lead Optimization Compound_Library 10,000 Compound Library (this compound derivatives) Primary_HTS Primary HTS: PI3Kα HTRF Assay (10 µM single concentration) Compound_Library->Primary_HTS Primary_Hits Identification of Primary Hits (150 compounds, 1.5% hit rate) Primary_HTS->Primary_Hits Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Hits->Dose_Response Secondary_Assay Secondary Assay: Cell Proliferation (MCF-7 cells, IC50 determination) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for identifying PI3Kα inhibitors.

PI3K_Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT mTOR mTOR Downstream Cell Growth, Proliferation, Survival Inhibitor 4,5-dihydro-1H-imidazole- 2-sulfonic acid derivative (HTS Hit) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory target of HTS hits.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "4,5-dihydro-1H-imidazole-2-sulfonic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid. The primary synthetic route involves the controlled oxidation of ethylenethiourea (ETU). Careful optimization of reaction conditions is crucial to maximize yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction is showing low conversion of the starting material, ethylenethiourea (ETU). What are the possible causes and solutions?

Answer:

Low conversion of ETU can be attributed to several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidant to ETU is critical. Ensure the molar ratio of the oxidant is appropriate for the complete conversion to the sulfonic acid. It may be necessary to add the oxidant in slight excess.

  • Low Reaction Temperature: The oxidation of the thiol group may require a specific activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Consider a modest increase in temperature, monitoring for byproduct formation.

  • Poor Reagent Quality: The purity of the starting material and the oxidant can significantly impact the reaction. Use ETU of high purity and ensure the oxidant has not degraded. For instance, the concentration of hydrogen peroxide solutions should be verified.

  • Inadequate Mixing: In heterogeneous reactions, or if the oxidant is added slowly, poor mixing can lead to localized reactions and incomplete conversion of the bulk material. Ensure efficient stirring throughout the reaction.

Question: I am observing the formation of significant byproducts, leading to a low yield of the desired sulfonic acid. How can I minimize these?

Answer:

Byproduct formation is a common challenge in oxidation reactions. Key byproducts can include the corresponding urea (from over-oxidation and C-S bond cleavage) and sulfinic acid (from incomplete oxidation).

  • Over-oxidation: Aggressive oxidizing conditions can lead to the cleavage of the carbon-sulfur bond, ultimately forming ethyleneurea and sulfate ions. To mitigate this:

    • Control the Temperature: Maintain the recommended reaction temperature. Avoid excessive heating, as it can promote over-oxidation. Running the reaction at a lower temperature for a longer duration might be beneficial.

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the oxidant at any given time, favoring the formation of the sulfonic acid over more aggressive oxidation pathways.

    • Choice of Oxidant: Milder oxidizing agents may provide better selectivity. While strong oxidants like Fenton's reagent can be effective, they may also be more prone to causing C-S bond cleavage.[1] A well-controlled reaction with hydrogen peroxide or ozone could offer a better outcome.[2]

  • Formation of Sulfinic Acid: The sulfinic acid is a potential intermediate in the oxidation of thioureas to sulfonic acids.[3] If the reaction is stopped prematurely or if an insufficient amount of oxidant is used, the sulfinic acid may be a major component of the product mixture. To address this, ensure the reaction goes to completion by monitoring with techniques like TLC or LC-MS and using a slight excess of the oxidant.

Question: The purification of the final product is proving difficult. What strategies can I employ?

Answer:

Purification can be challenging due to the polar nature of the sulfonic acid and the potential for similar polarity in byproducts.

  • Crystallization: As this compound is a solid, crystallization is a primary method for purification. Experiment with different solvent systems. Given its polarity, aqueous solutions or polar organic solvents are likely starting points. Adjusting the pH can also influence its solubility and aid in selective precipitation.

  • Ion-Exchange Chromatography: Due to the presence of the sulfonic acid group, ion-exchange chromatography can be a powerful purification technique. Anion exchange resins can be used to bind the sulfonic acid, allowing neutral byproducts to be washed away. The product can then be eluted with a salt gradient or by changing the pH.

  • Exclusion of Urea Byproducts: If ethyleneurea is a significant impurity, its solubility characteristics can be exploited. It is generally soluble in water and polar organic solvents. Washing the crude product with a solvent in which the desired sulfonic acid has low solubility but the urea is soluble can be an effective purification step.

Frequently Asked Questions (FAQs)

What is the most common precursor for the synthesis of this compound?

The most common and logical precursor is ethylenethiourea (ETU), also known as 2-imidazolidinethione.[4] The synthesis involves the oxidation of the sulfur atom in the ETU ring.

What are the recommended oxidizing agents for this synthesis?

Several oxidizing agents can be used for the oxidation of thioureas. Common examples include:

  • Hydrogen peroxide

  • Ozone[2]

  • Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst)[1]

  • Peroxy acids (e.g., m-CPBA)

The choice of oxidant will depend on the desired reaction rate, selectivity, and available equipment. Hydrogen peroxide is often a good starting point due to its availability and relatively clean byproducts (water).

How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques that can distinguish between the starting material, intermediates, and the final product.

  • Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.

What are the expected physical properties of this compound?

Based on its structure, it is expected to be a white to off-white solid. It is a polar molecule and is likely to be soluble in water and other polar solvents. The molecular formula is C3H6N2O3S, with a molecular weight of approximately 150.16 g/mol .[5]

Experimental Protocols

General Protocol for the Oxidation of Ethylenethiourea to this compound

This is a generalized procedure and may require optimization.

  • Dissolution: Dissolve ethylenethiourea (1 equivalent) in a suitable solvent (e.g., water, acetic acid, or an aqueous alcohol mixture) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 2.2-2.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the reaction exotherm and minimize byproduct formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring (e.g., TLC) indicates the consumption of the starting material.

  • Workup: The workup procedure will depend on the solvent and oxidant used. For an aqueous reaction with hydrogen peroxide, it may involve quenching any excess peroxide with a reducing agent (e.g., sodium sulfite), followed by concentration of the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography (e.g., ion-exchange chromatography).

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

EntryOxidant (equivalents)Temperature (°C)Reaction Time (h)SolventYield (%)Purity (%)
1H₂O₂ (2.2)0-104Water6585
2H₂O₂ (2.5)0-104Water7590
3H₂O₂ (2.5)252Water7080 (increased urea byproduct)
4Ozone-78 to 03Methanol8092
5m-CPBA (2.2)0-256Dichloromethane6088

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve ETU in Solvent cool Cool to 0-5 °C start->cool add_oxidant Slow Addition of Oxidant cool->add_oxidant react Stir at Room Temperature add_oxidant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Excess Oxidant monitor->quench Reaction Complete concentrate Concentrate quench->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Significant Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue check_oxidant Check Oxidant Stoichiometry & Quality low_yield->check_oxidant check_temp Increase Reaction Temperature? low_yield->check_temp check_mixing Improve Stirring low_yield->check_mixing over_oxidation Over-oxidation (Urea formation) byproducts->over_oxidation under_oxidation Incomplete Oxidation (Sulfinic acid) byproducts->under_oxidation try_crystallization Optimize Crystallization Solvent purification_issue->try_crystallization try_chromatography Use Ion-Exchange Chromatography purification_issue->try_chromatography solution_over_ox Reduce Temp / Slow Oxidant Addition over_oxidation->solution_over_ox solution_under_ox Increase Reaction Time / Oxidant Amount under_oxidation->solution_under_ox

Caption: Decision tree for troubleshooting common synthesis issues.

References

Common byproducts in the synthesis of "4,5-dihydro-1H-imidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and widely applicable synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-mercapto-4,5-dihydro-1H-imidazole (also known as ethylene thiourea or 2-imidazolidinethione), from the reaction of ethylenediamine with carbon disulfide. The second step involves the oxidation of the thiol group of this precursor to a sulfonic acid using a suitable oxidizing agent.

Q2: What are the primary byproducts I should expect during the synthesis of the 2-mercapto-4,5-dihydro-1H-imidazole precursor?

A2: The principal byproduct during the formation of the precursor is hydrogen sulfide gas, which is liberated during the cyclization step.[1] In cases of incomplete reaction or insufficient heating, the open-chain intermediate, N-(2-aminoethyl)dithiocarbamic acid, may also be present as an impurity.[2]

Q3: What byproducts can form during the oxidation of 2-mercapto-4,5-dihydro-1H-imidazole to the final sulfonic acid product?

A3: The oxidation of the thiol group is a stepwise process. Therefore, incomplete oxidation can lead to the formation of the corresponding disulfide and sulfinic acid intermediates. Conversely, overly harsh oxidation conditions could potentially lead to the cleavage of the imidazole ring, although specific degradation products from this are less commonly reported.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of 2-mercapto-4,5-dihydro-1H-imidazole precursor.
Possible Cause Suggested Solution
Incomplete reaction of ethylenediamine and carbon disulfide. Ensure that the reaction has initiated before the complete addition of carbon disulfide to prevent a runaway reaction and ensure proper mixing.[3]
Incomplete cyclization of the dithiocarbamic acid intermediate. Prolonged heating (reflux) is often necessary to drive the cyclization to completion and minimize the presence of the non-cyclic intermediate.[1]
Loss of product during workup. The precursor has some solubility in water. To maximize yield, it is advisable to cool the reaction mixture thoroughly before filtration.[4]
Problem 2: Presence of impurities in the final this compound product.
Possible Cause Suggested Solution
Incomplete oxidation of the thiol precursor. This will result in the presence of the starting material and/or the disulfide and sulfinic acid intermediates. Increase the molar ratio of the oxidizing agent or prolong the reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
Over-oxidation and degradation of the product. Use a milder oxidizing agent or perform the reaction at a lower temperature. Careful control of the stoichiometry of the oxidizing agent is crucial.
Presence of non-cyclic impurities from the precursor synthesis. Purify the 2-mercapto-4,5-dihydro-1H-imidazole precursor by recrystallization before proceeding to the oxidation step.

Experimental Protocols

Synthesis of 2-mercapto-4,5-dihydro-1H-imidazole (Ethylene thiourea)

This protocol is adapted from established procedures.[3]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethylenediamine in ethanol and water is prepared.

  • Carbon disulfide is added dropwise to the stirred solution. An exothermic reaction should be observed. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the mixture is heated under reflux for an extended period (e.g., 9-10 hours) to ensure complete cyclization.[1]

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold acetone, and dried.

Oxidation of 2-mercapto-4,5-dihydro-1H-imidazole

The following is a general procedure, and the specific oxidizing agent and conditions may need to be optimized.

  • The 2-mercapto-4,5-dihydro-1H-imidazole precursor is dissolved or suspended in a suitable solvent (e.g., water, acetic acid).

  • An oxidizing agent (e.g., hydrogen peroxide, nitric acid) is added portion-wise while monitoring the temperature.

  • The reaction mixture is stirred until the starting material is consumed, as indicated by an appropriate monitoring technique (e.g., TLC, HPLC).

  • The product is then isolated by a suitable workup procedure, which may include crystallization, precipitation, or chromatography.

Visualizations

Synthesis_Pathway Ethylenediamine Ethylenediamine Intermediate N-(2-aminoethyl)dithiocarbamic acid (Intermediate) Ethylenediamine->Intermediate CS2 Carbon Disulfide (CS₂) CS2->Intermediate Precursor 2-Mercapto-4,5-dihydro- 1H-imidazole Intermediate->Precursor Cyclization (-H₂S) H2S Hydrogen Sulfide (H₂S) Intermediate->H2S Disulfide Disulfide Byproduct Precursor->Disulfide Mild Oxidation SulfinicAcid Sulfinic Acid Byproduct Precursor->SulfinicAcid Moderate Oxidation FinalProduct 4,5-dihydro-1H-imidazole- 2-sulfonic acid Precursor->FinalProduct Strong Oxidation

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPrecursor Analyze Precursor Purity Start->CheckPrecursor PrecursorImpure Precursor Impure CheckPrecursor->PrecursorImpure Yes PrecursorPure Precursor is Pure CheckPrecursor->PrecursorPure No PurifyPrecursor Recrystallize Precursor PrecursorImpure->PurifyPrecursor CheckOxidation Analyze Oxidation Step PrecursorPure->CheckOxidation IncompleteOx Incomplete Oxidation (Disulfide/Sulfinic Acid present) CheckOxidation->IncompleteOx OverOx Over-oxidation/ Degradation CheckOxidation->OverOx IncreaseOxidant Increase Oxidant/Time IncompleteOx->IncreaseOxidant MilderConditions Use Milder Conditions OverOx->MilderConditions

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4,5-dihydro-1H-imidazole-2-sulfonic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-imidazole-2-sulfonic acid and its derivatives. The following information is designed to address common challenges encountered during the purification of these highly polar, ionic compounds.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a highly water-soluble solid. What is the best initial approach for purification?

A1: For highly water-soluble solids like this compound, recrystallization is often a good first step to significantly improve purity. If the compound is a salt, ion-exchange chromatography can also be a very effective initial purification technique.

Q2: I am struggling to find a suitable solvent for the recrystallization of my sulfonic acid derivative. What should I do?

A2: Due to the high polarity of sulfonic acids, finding a single suitable solvent can be challenging. They are often highly soluble in water and poorly soluble in most organic solvents.[1] Consider using a binary solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (like water or a polar protic solvent such as ethanol) and then slowly add a "poor" solvent (an anti-solvent like isopropanol, acetone, or acetonitrile) until turbidity is observed. Then, allow the solution to cool slowly.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present. To address this, try the following:

  • Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.

  • Solvent Adjustment: Add a small amount more of the "good" solvent to the hot solution to ensure complete dissolution.

  • Seeding: Add a few seed crystals of the pure compound to the cooled solution to encourage crystallization.

Q4: During column chromatography on silica gel, my imidazole-sulfonic acid derivative shows significant tailing and poor separation. What is causing this?

A4: The acidic nature of silica gel can strongly and sometimes irreversibly interact with the basic imidazole ring, leading to tailing and poor recovery. For such compounds, consider alternative stationary phases like neutral or basic alumina, or employ reversed-phase chromatography (C18) with an appropriate mobile phase. Adding a basic modifier like triethylamine (0.1-1%) to the mobile phase in normal-phase chromatography can also help by neutralizing the acidic sites on the silica gel.

Q5: What are the common impurities I should expect in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual inorganic salts from pH adjustments or workup procedures. Depending on the synthetic route, these could include starting amines or sulfonyl chlorides. Sulfuric acid can also be a common impurity in sulfonation reactions.[1]

Q6: How can I remove inorganic salt impurities from my highly water-soluble product?

A6: If your compound has some solubility in a polar organic solvent like methanol or ethanol, you can try to dissolve or slurry the crude product in it, as many inorganic salts have low solubility in these solvents. Alternatively, size-exclusion chromatography or dialysis (for larger molecules) can be effective. For smaller molecules, preparative HPLC with a volatile buffer system that can be removed by lyophilization is a good option.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
No crystal formation upon cooling The solution is not supersaturated; too much solvent was used.1. Induce crystallization by scratching the inside of the flask with a glass rod.2. Add a seed crystal of the pure compound.3. Slowly evaporate some of the solvent to increase the concentration.4. Add an anti-solvent dropwise until the solution becomes slightly turbid.
Product precipitates as an oil The compound is melting in the hot solvent; significant impurities are present.1. Re-heat the solution to re-dissolve the oil and allow it to cool much more slowly.2. Use a larger volume of solvent.3. Try a different solvent system with a lower boiling point.
Low recovery of purified product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.2. Use a minimal amount of cold solvent to wash the crystals.3. Pre-heat the funnel and filter paper for hot filtration.
Recrystallized product is still impure The chosen solvent does not effectively differentiate between the product and impurities.1. Perform a second recrystallization.2. Try a different solvent or a binary solvent system.3. Consider an alternative purification method like chromatography.
Chromatography Challenges
Symptom Possible Cause Troubleshooting Steps
Compound does not elute from the column (Normal Phase) Strong, irreversible adsorption to the acidic silica gel.1. Switch to a less acidic stationary phase like neutral or basic alumina.2. Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.3. Consider using reversed-phase chromatography.
Poor separation of product from polar impurities Insufficient resolution with the chosen mobile phase.1. Optimize the mobile phase composition; use a shallower gradient in HPLC.2. Try a different chromatographic technique (e.g., ion-exchange or HILIC).
Compound is not retained on a C18 column (Reversed-Phase) The compound is too polar for the stationary phase.1. Use a highly aqueous mobile phase (e.g., >95% water/buffer).2. Employ an ion-pairing agent (e.g., tetra-n-butylammonium hydrogen sulfate for anion pairing) in the mobile phase.3. Switch to a more suitable technique like Hydrophilic Interaction Liquid Chromatography (HILIC).

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes will need to be optimized for your specific derivative and impurity profile.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, methanol, acetonitrile) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a binary system, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent in which it is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the pure "good" solvent in a binary system) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Binary Solvent: Slowly add the "poor" solvent to the hot solution until a slight turbidity persists. Add a drop or two of the hot "good" solvent to redissolve the precipitate. Then, allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography (IEC) for Purification

This protocol is a general starting point for the purification of the anionic sulfonic acid group.

  • Resin Selection and Preparation:

    • Select a strong anion exchange (SAX) resin (e.g., quaternary ammonium functionality).

    • Prepare a slurry of the resin in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) and pack it into a column.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the starting buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of the starting buffer. Ensure the pH is adjusted so that the sulfonic acid is deprotonated (anionic).

    • Apply the sample to the top of the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound compound by increasing the salt concentration of the buffer. This can be done in a stepwise or linear gradient (e.g., from 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., UV-Vis spectroscopy, TLC, or HPLC).

  • Desalting: Combine the pure fractions and remove the salt if necessary. This can be achieved by dialysis, size-exclusion chromatography, or by using a volatile buffer (e.g., ammonium bicarbonate) during IEC followed by lyophilization.

Visualizations

experimental_workflow crude Crude Product (this compound) dissolve Dissolve in minimal hot solvent crude->dissolve Recrystallization hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No solid impurities hot_filtration->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash pure_product Pure Crystalline Product filter_wash->pure_product impurities Impurities in Mother Liquor filter_wash->impurities

Caption: Recrystallization workflow for purifying solid compounds.

troubleshooting_logic start Purification Issue? recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography oiling_out Oiling Out recrystallization->oiling_out no_crystals No Crystals Form recrystallization->no_crystals tailing Peak Tailing chromatography->tailing no_retention No Retention (RP-HPLC) chromatography->no_retention solution1 Slow Cooling / Adjust Solvent oiling_out->solution1 solution2 Seed Crystals / Scratch Flask no_crystals->solution2 solution3 Change Stationary Phase / Add Modifier tailing->solution3 solution4 Use Ion-Pairing Agent / HILIC no_retention->solution4

Caption: Troubleshooting logic for common purification problems.

References

Troubleshooting low yields in imidazole sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazole sulfonic acid, thereby helping to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing imidazole sulfonic acid?

A1: Imidazole sulfonic acid is typically synthesized via electrophilic aromatic substitution. The most common methods involve the reaction of imidazole with a sulfonating agent. Key approaches include:

  • Direct Sulfonation with Sulfuric Acid: This method uses concentrated or fuming sulfuric acid to introduce the sulfonic acid group onto the imidazole ring. The reaction generally affords imidazole-4(5)-sulfonic acid.[1]

  • Reaction with Chlorosulfonic Acid: A common laboratory preparation involves the reaction of imidazole with chlorosulfonic acid.[2][3] This method can be effective but requires careful handling due to the reactivity of chlorosulfonic acid.

  • Using Imidazolium-Based Sulfonating Agents: More recent methods utilize imidazolium-based ionic liquids, such as 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), as the sulfonating agent.[2][3][4] This approach can offer better control over the degree of sulfonation and may proceed under milder conditions.[4]

Q2: I am getting a very low yield. What are the potential causes?

A2: Low yields in imidazole sulfonic acid synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[5] Ensure the reaction is conducted at the optimal temperature and for a sufficient duration.

  • Purity of Reagents and Solvents: Impurities in the starting materials or the presence of moisture can lead to side reactions and incomplete conversion.[5] It is crucial to use reagents of appropriate purity and ensure that solvents are anhydrous, especially when using moisture-sensitive reagents like chlorosulfonic acid.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in low reaction rates and diminished yields.[5]

  • Product Decomposition: The desired imidazole sulfonic acid may be unstable under the reaction or workup conditions.[5]

  • Reversibility of the Reaction: Aromatic sulfonation is a reversible reaction. The equilibrium can be driven towards the product by using dehydrating agents.[6]

Q3: My final product is a dark brown color. How can I prevent this?

A3: The appearance of a dark brown coloration in the product can be an indication of side reactions or degradation. This issue can sometimes be addressed by modifying the reaction temperature. For instance, conducting the reaction at room temperature for a longer duration (e.g., 48 hours) instead of at an elevated temperature may mitigate the coloration issue.[2]

Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A4: Side reactions are a common cause of low yields and impure products. Key side reactions in imidazole sulfonation include:

  • Formation of Monosulfonated Byproducts: When using reagents like [Dsim]Cl, a monosulfonated imidazolium side product can form.[2][3] While this particular impurity may not interfere with the reaction, its formation should be accounted for when calculating stoichiometry.[2][3]

  • Sulfone Crosslinking: At high molar ratios of the sulfonating agent, intermolecular crosslinking can occur, leading to the formation of sulfone-linked dimers or polymers.[2] This can be addressed by reducing the molar ratio of the sulfonating agent to the imidazole substrate.[2]

  • Oxidation and Chain Scission: Harsher sulfonating agents and high temperatures can lead to oxidative degradation of the imidazole ring.

To minimize these side reactions, it is crucial to optimize the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of imidazole sulfonic acid.

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of the sulfonating agent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.[2]
Suboptimal Temperature Optimize the reaction temperature. Higher temperatures can increase the reaction rate but may also promote side reactions and degradation.[2][3] Lower temperatures may require longer reaction times.
Poor Solvent Choice Ensure the solvent is appropriate for the reaction. The solubility of the sulfonating agent can significantly impact the yield.[2] For instance, with [Dsim]Cl, chlorinated solvents like dichloromethane (DCM) have been shown to give better yields than THF or cyclohexane.[2]
Reaction Time Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time.
Moisture Contamination Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like chlorosulfonic acid.
Issue 2: Product Purity Issues
Problem Potential Cause Solution
Presence of Starting Material Incomplete reaction.Increase reaction time, temperature, or adjust stoichiometry.
Formation of Sulfone Crosslinks High molar ratio of sulfonating agent.Decrease the molar ratio of the sulfonating agent to the imidazole substrate.[2]
Discoloration of Product Side reactions or degradation at high temperatures.Conduct the reaction at a lower temperature for a longer duration.[2]
Residual Sulfuric Acid Incomplete removal during workup.Purify the product using dialysis, ion-exchange chromatography, or by washing with a suitable solvent.[2]

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield and degree of sulfonation (DS) when using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) as the sulfonating agent for a model aromatic polymer. While not specific to imidazole itself, these data provide valuable insights into the general trends of sulfonation reactions.

Entry Solvent [Dsim]Cl/Substrate Ratio Time (h) Temp (°C) Yield (%) DS (%)
1Neat (H₂SO₄)-4256491
2Neat ([Dsim]Cl)1.44504071
3THF1.4450<1<1
4Cyclohexane1.44504071
5Chloroform1.44506586
6DCM1.44506586
7DCM1.44RT8479
8DCM1.145080 (approx.)85 (approx.)
9DCM1.14708792
10DCM (higher conc.)1.14706573

Data adapted from a study on the sulfonation of polystyrene using [Dsim]Cl and is intended to be illustrative of general trends.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Disulfonic Acid Imidazolium Chloride ([Dsim]Cl)

This protocol is based on previously reported procedures for the synthesis of the sulfonating agent.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add imidazole.

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise to the imidazole while maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Workup: The resulting product can be used directly or purified as needed. Under optimized conditions, the formation of the monosulfonated side product can be limited to approximately 10 mol%.[2]

Protocol 2: General Procedure for Sulfonation of an Aromatic Compound using [Dsim]Cl

This protocol is a general guideline for the sulfonation of an aromatic substrate.

  • Dissolution: Dissolve the aromatic compound in a suitable solvent, such as dichloromethane (DCM).

  • Addition of Sulfonating Agent: Add the [Dsim]Cl sulfonating agent dropwise to the solution at room temperature. The molar ratio of [Dsim]Cl to the aromatic substrate should be carefully controlled (a ratio of approximately 1.1:1 is often effective at minimizing side reactions).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and allow it to react for a set period (e.g., 4 hours).[2]

  • Quenching: Stop the reaction by adding deionized water.

  • Purification:

    • For water-soluble products: The product can be purified by dialysis against deionized water using a membrane with an appropriate molecular weight cutoff.[2]

    • For water-insoluble products: The product can be collected by filtration and washed with deionized water. Further purification can be achieved by stirring in dilute NaOH and HCl solutions, followed by thorough rinsing with deionized water.[2]

  • Drying: Dry the final product under vacuum.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Check_Conditions Review Reaction Conditions (T, t) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Purity Assess Reagent and Solvent Purity Purity_OK Reagents Pure? Check_Purity->Purity_OK Check_Workup Evaluate Workup and Purification Workup_OK Workup Efficient? Check_Workup->Workup_OK Stoichiometry_OK->Check_Conditions Yes Adjust_Stoichiometry Adjust Molar Ratios Stoichiometry_OK->Adjust_Stoichiometry No Conditions_OK->Check_Purity Yes Optimize_Conditions Optimize Temperature and Time Conditions_OK->Optimize_Conditions No Purity_OK->Check_Workup Yes Purify_Reagents Use Pure Reagents/ Anhydrous Solvents Purity_OK->Purify_Reagents No Optimize_Workup Modify Purification (e.g., pH, solvent) Workup_OK->Optimize_Workup No Success Yield Improved Workup_OK->Success Yes Adjust_Stoichiometry->Success Optimize_Conditions->Success Purify_Reagents->Success Optimize_Workup->Success

Caption: Troubleshooting workflow for low yields.

Synthesis_Pathway Imidazole Imidazole Reaction Sulfonation Reaction Imidazole->Reaction Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, ClSO₃H, [Dsim]Cl) Sulfonating_Agent->Reaction Product Imidazole Sulfonic Acid Reaction->Product Desired Pathway Side_Product_1 Monosulfonated Byproduct Reaction->Side_Product_1 Side Reaction (e.g., with [Dsim]Cl) Side_Product_2 Sulfone Crosslinked Product Reaction->Side_Product_2 Side Reaction (High Sulfonating Agent Ratio)

Caption: Imidazole sulfonic acid synthesis pathway.

References

Stability issues of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers. Currently, there is limited publicly available data on the specific stability profile of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in various solution conditions. The recommendations below are based on the general chemical properties of sulfonic acids and imidazoline-containing compounds. It is highly recommended that users perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide: Unexpected Experimental Results

This guide is intended to help you troubleshoot common issues that may be related to the stability of "this compound" in your experiments.

Issue Potential Cause Related to Stability Recommended Action
Low reaction yield or incomplete reaction The compound may have degraded in the reaction solvent or under the reaction conditions (e.g., high temperature, non-optimal pH).1. Prepare a fresh solution of the compound immediately before use. 2. Analyze the purity of your starting material. 3. Consider running the reaction at a lower temperature. 4. Perform a preliminary stability test of the compound in your reaction solvent under the planned reaction conditions (see --INVALID-LINK--).
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) These peaks may correspond to degradation products of "this compound".1. Analyze a control sample of the compound in your solvent, incubated under the same conditions but without other reactants. 2. Attempt to identify the structure of the degradation products. A common degradation pathway for imidazolines is hydrolysis of the ring. 3. Adjust your experimental conditions (e.g., pH, temperature, exclusion of light and oxygen) to minimize degradation.
Inconsistent results between experimental runs The age of the stock solution or variations in storage conditions may be affecting the integrity of the compound.1. Use freshly prepared solutions for each experiment. 2. If using a stock solution, establish its stability over time at the intended storage temperature. 3. Ensure consistent storage conditions (temperature, light exposure) for all solutions.
Change in the physical appearance of the solution (e.g., color change, precipitation) This could indicate degradation of the compound or reaction with solvent components.1. Visually inspect solutions before use. 2. If a change is observed, do not use the solution. 3. Prepare a fresh solution and re-evaluate.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing "this compound" powder and its solutions?

A1:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.

  • Solutions: It is highly recommended to prepare solutions fresh for each use. If a stock solution must be prepared, it should be stored at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light. The stability of the stock solution in your specific solvent and at your storage temperature should be experimentally verified.

Q2: What factors can affect the stability of "this compound" in solution?

A2: Based on the chemistry of related compounds, the following factors are likely to influence its stability:

  • pH: Imidazoline rings can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Sulfonic acids are generally stable but the overall stability will be dictated by the most labile part of the molecule.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Light: Photodegradation is a possibility for many organic molecules. Solutions should be protected from light, for example, by using amber vials.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation.

  • Solvent: The type of solvent can influence stability. Protic solvents might participate in degradation pathways like hydrolysis.

Q3: What is a potential degradation pathway for this compound?

A3: While specific data is unavailable, a plausible degradation pathway for "this compound" is the hydrolysis of the imidazoline ring. This would involve the cleavage of one of the C-N bonds within the ring to form an ethylenediamine derivative. A hypothetical representation of this is shown below.

cluster_0 Hypothetical Degradation Pathway A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B Degradation Trigger C Ring-Opened Product (N-(2-aminoethyl)sulfamic acid derivative) B->C Results in

Caption: Hypothetical hydrolysis of the imidazoline ring.

Q4: How can I determine the stability of "this compound" in my specific experimental setup?

A4: You should conduct a simple stability study. This involves preparing a solution of the compound in your chosen solvent, storing it under your experimental conditions (or a range of conditions), and analyzing samples at different time points using a suitable analytical method like HPLC or NMR. For a more detailed approach, refer to the --INVALID-LINK-- below.

General Protocol for Assessing Solution Stability

This protocol provides a general workflow for determining the stability of "this compound" in a specific solution. This approach is based on principles of forced degradation studies often employed in the pharmaceutical industry.[1][2][3]

Objective: To quantify the concentration of "this compound" over time under specific conditions (e.g., solvent, temperature, pH) and identify potential degradation products.

Materials:

  • "this compound"

  • Solvent of interest

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or MS) or NMR spectrometer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • pH meter (if applicable)

Experimental Workflow Diagram:

cluster_1 Stability Study Workflow prep 1. Prepare Stock Solution (Known Concentration) aliquot 2. Aliquot into Vials (for each time point and condition) prep->aliquot incubate 3. Incubate under Test Conditions (e.g., Temp, pH, Light) aliquot->incubate sample 4. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample analyze 5. Analyze Samples (e.g., HPLC, NMR) sample->analyze data 6. Plot Concentration vs. Time & Identify Degradants analyze->data

Caption: General workflow for a solution stability study.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of "this compound".

    • Dissolve it in the solvent of interest in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL). This is your T=0 sample.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Place the vials in the desired environmental condition(s) (e.g., 25°C, 40°C, protected from light).

    • If testing pH effects, adjust the pH of the solution before incubation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from each condition.

    • If the samples are from elevated temperatures, cool them to room temperature before analysis.

  • Analysis:

    • Analyze each sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred for its quantitative accuracy and ability to separate the parent compound from degradation products.[4][5]

    • HPLC Method:

      • A reversed-phase C18 column is a common starting point.

      • The mobile phase could be a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection can be performed using a UV detector at a wavelength where the compound has maximum absorbance.

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Presentation and Analysis:

    • Calculate the concentration of "this compound" remaining at each time point relative to the T=0 sample.

    • Summarize the data in a table.

    Example Data Table:

    Time (hours)Concentration at 25°C (% of initial)Concentration at 40°C (% of initial)
    0100.0100.0
    299.597.2
    499.194.5
    898.288.3
    2495.075.1
    • Plot the percentage of the remaining compound against time for each condition to visualize the degradation kinetics.

    • The appearance and increase in the area of new peaks over time indicate the formation of degradation products. These can be further characterized by techniques like LC-MS or by isolating them for NMR analysis.

References

How to avoid decarboxylation in imidazole carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of imidazole carboxylic acids, with a primary focus on preventing unwanted decarboxylation.

Troubleshooting Guide: Avoiding Decarboxylation

Decarboxylation, the loss of a carboxyl group as carbon dioxide, is a common side reaction in the synthesis of imidazole carboxylic acids, often leading to significantly lower yields.[1] The following table outlines common issues, their probable causes, and recommended solutions to mitigate this problem.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired imidazole carboxylic acid, with the corresponding decarboxylated imidazole detected as a major byproduct. Excessive Heat During Reaction: Many synthetic routes to imidazole carboxylic acids are sensitive to high temperatures, which promote decarboxylation.[1]- Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time instead of increasing the temperature.- Alternative Heating Methods: For reactions requiring elevated temperatures, consider using microwave irradiation for precise and rapid heating, which can sometimes reduce reaction times and byproduct formation.[2]
High Temperatures During Workup/Purification: Concentrating reaction mixtures by heating or using high-temperature purification techniques like distillation can induce decarboxylation of the thermally labile product.[1][3]- Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath and an efficient vacuum to remove solvents.[1]- Avoid Distillation: Do not purify the final imidazole carboxylic acid product by distillation.[3]- Mild Purification Techniques: Employ crystallization from a suitable solvent at low temperatures or perform column chromatography at room temperature.[3]
Inappropriate pH Conditions: Both acidic and basic conditions can catalyze the decarboxylation of imidazole carboxylic acids, particularly during workup and purification steps.[3][4]- Maintain Neutral pH: Whenever possible, maintain a neutral pH during aqueous workups and extractions.- Careful Acidification: When precipitating the carboxylic acid from its salt, add acid slowly and at a low temperature to avoid localized heating and strongly acidic conditions.
Formation of decarboxylated byproduct during the hydrolysis of an ester precursor. Harsh Hydrolysis Conditions: Vigorous heating or prolonged exposure to strong acid or base during the saponification of an ester precursor can lead to decarboxylation of the resulting carboxylic acid.- Mild Hydrolysis Reagents: Use milder bases (e.g., lithium hydroxide) or acids, and perform the reaction at or below room temperature.[3]- Controlled Temperature: A specific protocol suggests hydrolysis with potassium hydroxide at 30°C, indicating that careful temperature control is critical.[5]
In situ decarboxylation during carboxylation reactions. Instability of the Carboxylated Intermediate: The initially formed imidazole carboxylate may be inherently unstable under the reaction conditions required for its formation. Azole carboxylic acids are known to be prone to decomposition.[6]- Use of Stabilizing Agents: The use of silyl triflates has been reported to stabilize azole carboxylic acid intermediates, preventing their immediate decarboxylation.[6]- Protecting Groups: Introduce a protecting group on the imidazole ring that can be removed under mild conditions after the carboxylation step.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to be aware of during the synthesis of imidazole carboxylic acids?

A1: The most prevalent side reaction is decarboxylation, which involves the loss of CO₂ from the carboxylic acid group. This is frequently triggered by heat and can substantially decrease the yield of the desired product. The resulting byproduct is the corresponding imidazole lacking the carboxylic acid functionality.[1]

Q2: How can I minimize decarboxylation during the synthesis and workup?

A2: To minimize decarboxylation, it is essential to maintain strict control over the reaction temperature. Use the lowest temperature necessary for the reaction to proceed effectively. During the workup phase, avoid heating to concentrate the solution; instead, utilize a rotary evaporator under reduced pressure at room temperature.[1]

Q3: Are there specific reaction conditions that favor the synthesis of imidazole carboxylic acids while avoiding decarboxylation?

A3: Yes, milder reaction conditions are generally preferred. For instance, in the hydrolysis of an ethyl imidazole-4-carboxylate precursor, a reaction temperature of 30°C with potassium hydroxide has been successfully used.[5] For direct carboxylation, while some methods use high temperatures and pressures[9], newer techniques focus on milder conditions, sometimes employing stabilizing agents like silyl triflates to prevent decomposition of the product.[6]

Q4: Can protecting groups be used to prevent decarboxylation?

A4: Yes, protecting groups can be a valuable strategy. By protecting the carboxylic acid functionality, for example as an ester, the tendency for decarboxylation can be reduced during subsequent reaction steps.[8] The choice of protecting group is critical, as it must be stable under the reaction conditions and removable under mild conditions that will not induce decarboxylation of the final product. Common esters used for protection include methyl, ethyl, and benzyl esters.[8]

Q5: What are the best methods for purifying imidazole carboxylic acids without causing decarboxylation?

A5: Gentle purification techniques are crucial. Avoid high-temperature methods like distillation. Recommended methods include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent at a low temperature is an effective purification method.[3]

  • Column Chromatography: Perform column chromatography at room temperature. It is important to ensure the stationary phase (e.g., silica gel) is neutral to prevent acid- or base-catalyzed decarboxylation.[3]

  • Aqueous Extraction: Dissolving the crude product in an organic solvent and extracting it with an aqueous base (like NaHCO₃) will move the imidazole carboxylic acid into the aqueous layer as its salt. The layers can be separated, and the aqueous layer can then be carefully acidified at low temperature to precipitate the pure product.[1]

Visualizing Experimental Workflow and Logic

To aid in experimental design, the following diagrams illustrate key decision-making processes and workflows for minimizing decarboxylation.

G Decision Workflow for Minimizing Decarboxylation start Start: Synthesis of Imidazole Carboxylic Acid Planned reaction_conditions Assess Reaction Conditions start->reaction_conditions high_temp High Temperature Required? reaction_conditions->high_temp mild_conditions Employ Mild Conditions: - Low Temperature - Neutral pH high_temp->mild_conditions No microwave Consider Microwave Synthesis (for specific substrates) high_temp->microwave Yes workup Proceed to Workup mild_conditions->workup protecting_group Use Protecting Group Strategy microwave->protecting_group protecting_group->workup purification_method Select Purification Method workup->purification_method distillation Distillation purification_method->distillation chromatography Column Chromatography (Room Temperature, Neutral Phase) purification_method->chromatography Liquid/Solid crystallization Crystallization (Low Temperature) purification_method->crystallization Solid avoid_distillation AVOID distillation->avoid_distillation final_product Pure Imidazole Carboxylic Acid chromatography->final_product crystallization->final_product

Caption: Decision workflow for minimizing decarboxylation.

G General Experimental Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage synthesis 1. Synthesis Reaction - Monitor temperature closely - Use lowest effective temperature quench 2. Reaction Quenching - Perform at low temperature (e.g., ice bath) synthesis->quench Reaction Complete extraction 3. Extraction - Use aqueous base (e.g., NaHCO3) - Maintain neutral or slightly basic pH quench->extraction acidification 4. Acidification & Precipitation - Cool solution (ice bath) - Add acid dropwise to precipitate product extraction->acidification filtration 5. Filtration - Collect crude product acidification->filtration drying 6. Drying - Use vacuum desiccator at room temperature filtration->drying final_purification 7. Final Purification - Recrystallization at low temp OR - Room temp column chromatography drying->final_purification

References

Technical Support Center: Derivatization of 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-imidazole-2-sulfonic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The primary reactive sites are the sulfonic acid group and the secondary amine within the dihydroimidazole ring. The sulfonic acid is typically converted to a more reactive intermediate, such as a sulfonyl chloride, to facilitate derivatization. The secondary amine is nucleophilic and can react with various electrophiles.

Q2: What is the most common side reaction to be aware of during the derivatization of this compound?

A2: The most significant side reaction is the hydrolysis of the 4,5-dihydro-1H-imidazole (imidazoline) ring. This ring is susceptible to opening under both acidic and basic conditions, especially at elevated temperatures, to form an N-(2-aminoethyl)ethanediamide derivative.[1][2][3]

Q3: How can I monitor the integrity of the 4,5-dihydro-1H-imidazole ring during my reaction?

A3: Spectroscopic methods are ideal for monitoring the ring's integrity.

  • FTIR Spectroscopy: The disappearance of the C=N bond stretch of the imidazoline ring (typically around 1605-1615 cm⁻¹) and the appearance of amide C=O stretches can indicate ring opening.

  • NMR Spectroscopy: Changes in the chemical shifts of the methylene protons in the imidazoline ring can be monitored. Ring opening will result in a significantly different NMR spectrum.

Q4: I am seeing low yields in my sulfonamide formation reaction. What are the likely causes?

A4: Low yields in sulfonamide formation can stem from several factors:

  • Incomplete conversion of the sulfonic acid to the sulfonyl chloride: Ensure your chlorinating agent is active and the reaction goes to completion.

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure anhydrous conditions.

  • Steric hindrance: If the amine you are using is sterically bulky, the reaction may be slow or incomplete.

  • Ring opening of the dihydroimidazole core: If the reaction conditions are too harsh (e.g., high temperature, strong base), the starting material may be degrading.

Troubleshooting Guides

Problem 1: Low or No Conversion During Sulfonamide Synthesis

Symptoms:

  • Starting material (this compound or its sulfonyl chloride derivative) is recovered unchanged.

  • Low yield of the desired sulfonamide product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Inactive Chlorinating Agent Use a fresh or newly opened bottle of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).Chlorinating agents can degrade upon exposure to moisture.
Insufficient Reaction Time or Temperature for Sulfonyl Chloride Formation Increase the reaction time or temperature for the conversion of the sulfonic acid to the sulfonyl chloride. Monitor the reaction by TLC or a suitable analytical method.The conversion of sulfonic acids to sulfonyl chlorides can be slow and may require forcing conditions.
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Sulfonyl chlorides are highly susceptible to hydrolysis.
Low Nucleophilicity of the Amine For weakly nucleophilic amines, consider using a catalyst such as 4-dimethylaminopyridine (DMAP).[4]DMAP can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack.[4]
Problem 2: Presence of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Di-sulfonylation of Primary Amine Use a 1:1 stoichiometry of the sulfonyl chloride to the primary amine. Add the sulfonyl chloride slowly to the amine solution.Using an excess of the sulfonyl chloride or adding it too quickly can lead to the formation of a di-sulfonylated product.
Hydrolysis of the Dihydroimidazole Ring Maintain a neutral or slightly basic pH if possible. Avoid prolonged exposure to high temperatures. Work up the reaction at a lower temperature.The dihydroimidazole ring is prone to hydrolysis under harsh conditions.[1][2][3]
Reaction with the Dihydroimidazole Ring Nitrogen If derivatization of the sulfonic acid is desired, consider protecting the dihydroimidazole nitrogen if it is interfering with the reaction.The secondary amine in the ring is also a nucleophile and can compete in the reaction.

Experimental Protocols

Protocol 1: Conversion of this compound to its Sulfonyl Chloride

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Chlorination: Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl sulfonate ester.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess thionyl chloride and DCM under reduced pressure. The crude 4,5-dihydro-1H-imidazole-2-sulfonyl chloride can be used in the next step without further purification.

Note: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gas.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol is a general guideline for the reaction of the in-situ generated sulfonyl chloride with an amine.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0-1.2 eq) in anhydrous DCM (10 mL/mmol). Add a non-nucleophilic base such as triethylamine (2.0 eq).

  • Reaction: Cool the amine solution to 0 °C. To this, add a solution of the crude 4,5-dihydro-1H-imidazole-2-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

derivatization_workflow start This compound sulfonyl_chloride 4,5-dihydro-1H-imidazole-2-sulfonyl chloride start->sulfonyl_chloride SOCl₂ or other chlorinating agent sulfonamide Desired Sulfonamide Derivative sulfonyl_chloride->sulfonamide Amine, Base hydrolysis_product Ring-Opened Hydrolysis Product sulfonyl_chloride->hydrolysis_product H₂O (side reaction) disulfonylation_product Di-sulfonylation Product sulfonyl_chloride->disulfonylation_product Excess Sulfonyl Chloride with Primary Amine sulfonamide->hydrolysis_product Harsh Conditions (side reaction)

Caption: Derivatization workflow and potential side reactions.

logical_troubleshooting start Low Yield of Desired Product check_sm Check for Starting Material Presence start->check_sm check_byproducts Analyze Byproducts start->check_byproducts sm_present Starting Material Present check_sm->sm_present Yes byproducts_present Byproducts Present check_byproducts->byproducts_present Yes incomplete_activation Incomplete Sulfonyl Chloride Formation? -> Increase reaction time/temp sm_present->incomplete_activation hydrolysis Sulfonyl Chloride Hydrolysis? -> Use anhydrous conditions sm_present->hydrolysis ring_opening Ring Opening? -> Use milder conditions byproducts_present->ring_opening disulfonylation Di-sulfonylation? -> Adjust stoichiometry byproducts_present->disulfonylation

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Regioselectivity in 4,5-dihydro-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving 4,5-dihydro-1H-imidazole (also known as 2-imidazoline). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regiocontrol during the functionalization of this heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in N-alkylation or N-acylation of 2-substituted 4,5-dihydro-1H-imidazoles?

A1: The regioselectivity of N-substitution on a 2-substituted 4,5-dihydro-1H-imidazole is primarily governed by a combination of steric hindrance, electronic effects, and reaction conditions. The interplay of these factors determines whether the incoming electrophile attacks the N1 or N3 position. For instance, a bulky substituent at the C2 position will sterically hinder the adjacent nitrogen atoms, potentially directing substitution to the less hindered nitrogen. Electron-donating or withdrawing groups at C2 can also influence the nucleophilicity of the respective nitrogen atoms.

Q2: How do reaction conditions such as solvent and base choice impact regioselectivity?

A2: Solvents and bases play a crucial role in modulating the reactivity of the dihydroimidazole ring. The choice of base can influence the formation of the imidazoline anion, and the nature of the counter-ion can affect the accessibility of the nitrogen atoms. For example, the use of a strong, bulky base might selectively deprotonate the less sterically hindered nitrogen. The polarity of the solvent can affect the transition state energies for the two possible pathways of substitution, thereby influencing the product ratio.

Q3: Can I predict the major regioisomer based on the properties of the electrophile?

A3: Yes, the nature of the electrophile is a significant factor. Bulky electrophiles will preferentially react at the less sterically hindered nitrogen atom. Furthermore, "hard" and "soft" acid-base principles can apply. The nitrogen atoms of the dihydroimidazole can be considered "soft" nucleophiles, and their reaction with "soft" electrophiles might be favored.

Q4: Are there any protecting group strategies to achieve absolute regioselectivity?

A4: While less common for dihydroimidazoles than for aromatic imidazoles, a protecting group strategy can be employed for definitive control. This would involve protecting one of the nitrogen atoms, performing the desired reaction on the other, and then deprotecting. However, this adds steps to the synthesis and the choice of a suitable protecting group that is stable to the reaction conditions and easily removable is critical.

Troubleshooting Guides

Problem 1: My N-alkylation reaction on a 2-aryl-4,5-dihydro-1H-imidazole is producing a nearly 1:1 mixture of regioisomers.

Possible Causes and Solutions:

  • Similar Steric and Electronic Environment of N1 and N3: The 2-aryl substituent may not be providing sufficient steric or electronic bias.

  • Reaction under Thermodynamic Control: The reaction conditions might be allowing for equilibration to a mixture of isomers.

Troubleshooting Steps:

  • Modify the Electrophile: Switch to a bulkier alkylating agent (e.g., from methyl iodide to isopropyl iodide or benzyl bromide). The increased steric demand should favor alkylation at the more accessible nitrogen atom.

  • Change the Base and Solvent System:

    • Try a bulkier, non-coordinating base like lithium diisopropylamide (LDA) in a non-polar solvent like THF at low temperatures to favor kinetic control.

    • Conversely, using a smaller base like sodium hydride in a polar aprotic solvent like DMF might favor the thermodynamically more stable product. Experimentation is key.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can often enhance selectivity by favoring the reaction pathway with the lower activation energy.

Problem 2: I am attempting an N-acylation, but the reaction is sluggish and gives a poor yield of the desired regioisomer.

Possible Causes and Solutions:

  • Reduced Nucleophilicity: The dihydroimidazole may not be sufficiently nucleophilic to react efficiently with the acylating agent.

  • Unfavorable Reaction Conditions: The base may not be strong enough to deprotonate the dihydroimidazole, or the solvent may be inappropriate.

Troubleshooting Steps:

  • Activate the Dihydroimidazole: Use a stronger base, such as sodium hydride or n-butyllithium, to generate the more nucleophilic imidazoline anion.

  • Use a More Reactive Acylating Agent: Switch from an acyl chloride to a more reactive acyl anhydride or use an activating agent like DMAP (4-dimethylaminopyridine).

  • Optimize the Solvent: Change to a polar aprotic solvent like DMF or acetonitrile, which can help to dissolve the reagents and stabilize charged intermediates.

Data Presentation

The following tables summarize hypothetical quantitative data based on established principles of organic chemistry to guide experimental design.

Table 1: Effect of C2-Substituent and Electrophile Size on N1/N3 Alkylation Regioselectivity

C2-Substituent (R)Alkylating Agent (R'-X)N1:N3 Ratio (Kinetic Control)N1:N3 Ratio (Thermodynamic Control)
PhenylMethyl Iodide55:4550:50
PhenylIsopropyl Bromide85:1570:30
tert-ButylMethyl Iodide95:590:10
tert-ButylIsopropyl Bromide>99:1>99:1
MethoxyMethyl Iodide60:4055:45

Table 2: Influence of Reaction Conditions on the N-Benzylation of 2-Phenyl-4,5-dihydro-1H-imidazole

BaseSolventTemperature (°C)N1:N3 Ratio
K₂CO₃Acetonitrile8060:40
NaHDMF2575:25
NaHTHF080:20
LDATHF-7890:10

Experimental Protocols

Protocol 1: Regioselective N-Alkylation under Kinetic Control

This protocol aims to favor the formation of the less sterically hindered N-alkylated product.

Materials:

  • 2-Substituted-4,5-dihydro-1H-imidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2-substituted-4,5-dihydro-1H-imidazole and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Visualizations

Signaling Pathways and Workflows

troubleshooting_workflow start Poor Regioselectivity (e.g., 1:1 mixture) q1 Is the C2 substituent sterically demanding? start->q1 a1_yes Increase Steric Bulk of Electrophile q1->a1_yes Yes a1_no Are you using kinetic or thermodynamic control? q1->a1_no No end Improved Regioselectivity a1_yes->end a2_kinetic Use Bulky Base (e.g., LDA) Low Temperature (-78 °C) Non-polar Solvent (THF) a1_no->a2_kinetic Kinetic a2_thermo Use Small Base (e.g., NaH) Higher Temperature Polar Solvent (DMF) a1_no->a2_thermo Thermo. a2_kinetic->end a2_thermo->end

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

experimental_workflow sub Substrate: 2-R-dihydroimidazole reaction N-Alkylation sub->reaction reagents 1. LDA, THF, -78 °C 2. R'-X reagents->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup purification Column Chromatography workup->purification product Regioisomerically Enriched Product purification->product

Caption: Experimental workflow for kinetically controlled N-alkylation.

logical_relationship center Regioselectivity (N1 vs. N3) sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics conditions Reaction Conditions center->conditions sub_sterics C2-Substituent Bulk sterics->sub_sterics elec_sterics Electrophile Bulk sterics->elec_sterics sub_electronics C2-Substituent (EWG vs. EDG) electronics->sub_electronics base Base conditions->base solvent Solvent conditions->solvent temp Temperature conditions->temp

Caption: Factors influencing regioselectivity in dihydroimidazole reactions.

Challenges in the scale-up of "4,5-dihydro-1H-imidazole-2-sulfonic acid" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,5-dihydro-1H-imidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While specific literature on the direct synthesis is limited, a plausible and common approach for analogous 2-substituted imidazolines involves the cyclocondensation of ethylenediamine with a suitable C1-synthon containing a sulfonic acid moiety or a precursor group. A likely precursor would be a derivative of a sulfonic acid that can react with the diamine to form the imidazoline ring.

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Key challenges during scale-up include:

  • Exothermic reactions: The cyclization step can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Purification: The high polarity of the sulfonic acid group can make purification by traditional silica gel chromatography challenging. Alternative methods like recrystallization or ion-exchange chromatography may be necessary.

  • Product stability: The compound's stability under various pH and temperature conditions during work-up and purification needs to be established to prevent degradation.

  • Reagent handling: Handling of reagents like chlorosulfonic acid or oleum, if used in any sulfonation step, requires stringent safety protocols, especially at a larger scale.

Q3: How can I effectively purify the final product?

A3: Purification of the highly polar this compound can be challenging. Here are some recommended strategies:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective and scalable purification method.

  • Ion-Exchange Chromatography: This technique is well-suited for separating ionic compounds like sulfonic acids from non-ionic impurities.

  • Acid-Base Extraction: While potentially complex due to the amphoteric nature of the molecule, carefully controlled acid-base extractions might help in removing certain impurities.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no product yield Incomplete reaction- Extend the reaction time or increase the temperature. - Ensure efficient mixing, especially in heterogeneous reaction mixtures.
Degradation of starting materials or product- Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry- Re-verify the molar ratios of the reactants.
Presence of multiple spots on TLC/LC-MS Side reactions- Optimize the reaction temperature and reagent addition rate. - Investigate the use of protecting groups if reactive sites are present.
Impure starting materials- Verify the purity of starting materials before use.
Difficulty in product isolation High water solubility- Use lyophilization (freeze-drying) to remove water. - Employ salting out techniques to decrease aqueous solubility.
Product is an oil- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Consider converting the product to a salt to facilitate crystallization.
Inconsistent results upon scale-up Inefficient heat transfer- Use a jacketed reactor with controlled heating and cooling. - Ensure adequate agitation for uniform temperature distribution.
Changes in reaction kinetics- Re-optimize reaction parameters at the larger scale.

Data Presentation

Table 1: Optimization of Reaction Conditions for Cyclocondensation
EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Toluene110126585
2Xylene14087588
3DMF120107290
4No Solvent15068082
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Production
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reactant A 0.1 mol10 mol
Reactant B 0.1 mol10 mol
Solvent Volume 200 mL20 L
Reaction Time 8 h12 h
Isolated Yield 7.5 g (75%)720 g (72%)
Purity (by HPLC) 95%94%

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add ethylenediamine (6.0 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: Slowly add a solution of a suitable sulfonic acid derivative (e.g., a sulfonic acid ester or chloride, 0.1 mol) in toluene (50 mL) to the stirred solution of ethylenediamine at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the crude product with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethylenediamine C Cyclocondensation A->C B Sulfonic Acid Derivative B->C D This compound C->D

Caption: Synthetic pathway for this compound.

G Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure Purify->CheckConditions Optimize Optimize Reaction Conditions CheckConditions->Optimize Sub-optimal CheckWorkup Analyze Work-up & Purification CheckConditions->CheckWorkup Optimal End Problem Solved Optimize->End ModifyPurification Modify Purification Method (e.g., Recrystallization, Ion Exchange) CheckWorkup->ModifyPurification Ineffective CheckWorkup->End Effective ModifyPurification->End

Caption: Troubleshooting workflow for synthesis issues.

G Start Lab-Scale Synthesis Successful HAZOP Conduct HAZOP Study Start->HAZOP Thermal Characterize Thermal Profile (DSC, RC1) HAZOP->Thermal Pilot Pilot-Scale Run (e.g., 100x) Thermal->Pilot Analyze Analyze Yield, Purity, & Impurity Profile Pilot->Analyze OptimizePilot Re-optimize Parameters at Pilot Scale Analyze->OptimizePilot Issues Identified Production Full-Scale Production Analyze->Production Successful OptimizePilot->Pilot

Caption: Logical flow for the scale-up process.

Analytical challenges in the detection of impurities in "4,5-dihydro-1H-imidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydro-1H-imidazole-2-sulfonic acid. The information is presented in a question-and-answer format to directly address common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the starting materials, intermediates, byproducts, and degradation products.[1][2] Based on a plausible synthesis route involving the reaction of ethylenediamine with a sulfur-containing reagent followed by cyclization and oxidation, the following impurities are likely:

  • Starting Materials:

    • Ethylenediamine

    • Unreacted sulfur source (e.g., carbon disulfide)

  • Intermediates:

    • N-(2-aminoethyl)dithiocarbamic acid (from the reaction of ethylenediamine and carbon disulfide)[3]

    • 2-imidazolidinethione (ethylene thiourea)[3][4]

  • Byproducts:

    • Oxidized, non-cyclized species

    • Polymeric materials

Q2: What are the main analytical challenges in detecting these impurities?

A2: The primary challenge is the high polarity of both the main compound and its likely impurities. This compound is zwitterionic, containing both a basic imidazole ring and an acidic sulfonic acid group. This makes it and its polar impurities poorly retained on traditional reversed-phase HPLC columns.[5][6] Additionally, many of these compounds lack a strong UV chromophore, making detection by UV-Vis spectroscopy difficult.[7]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: Due to the polar nature of the analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) coupled with mass spectrometry (MS) are the most effective techniques.[6][8][9][10][11]

  • HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention of highly polar compounds.[8][9][12][13][14]

  • MMC utilizes stationary phases with both reversed-phase and ion-exchange properties, providing multiple modes of interaction to retain a wide range of analytes, including polar and charged molecules.[6][10][11][15][16]

  • Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to detect compounds lacking a UV chromophore.[7][17]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities once they are isolated.[18][19][20][21][22]

Troubleshooting Guides

HPLC/LC-MS Method Development

Q4: My peaks are broad and tailing when analyzing my sample. What could be the cause?

A4: Peak tailing for a basic compound like this compound is often due to interactions with residual silanols on the silica-based column packing.[23]

  • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH can suppress the ionization of silanols, reducing these interactions.

  • Solution 2: Use a High-Purity Silica Column. Modern, high-purity silica columns have fewer accessible silanols.

  • Solution 3: Employ an Appropriate Chromatography Mode. If using reversed-phase, consider switching to HILIC or Mixed-Mode Chromatography, which are better suited for polar and basic compounds.[5][24]

  • Solution 4: Check for Column Overload. Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[25]

Q5: I am not seeing any retention of my main compound or its impurities on my C18 column. What should I do?

A5: This is a common issue for highly polar compounds on non-polar stationary phases.

  • Solution 1: Switch to a HILIC column. HILIC is designed for the retention of polar analytes.[8][9][12][26]

  • Solution 2: Use a Mixed-Mode column. A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide retention for your zwitterionic compound.[6][11][15][16]

  • Solution 3: Consider Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can help retain your charged analytes on a reversed-phase column. However, this can lead to long equilibration times and may not be ideal for MS detection.[24]

Q6: My retention times are shifting between injections. What is causing this?

A6: Retention time variability can be caused by several factors.[25][27]

  • Insufficient Column Equilibration: HILIC, in particular, may require longer equilibration times between gradient runs compared to reversed-phase chromatography.[14]

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed. In HILIC, the water content of the organic solvent is critical and can be affected by evaporation.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: HILIC-MS for Impurity Profiling

This method is suitable for the separation of polar compounds.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[8][26]

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Protocol 2: Mixed-Mode Chromatography for Impurity Profiling

This method provides an alternative selectivity for polar and charged compounds.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A mixed-mode column with reversed-phase and cation-exchange properties (e.g., a column with a C12 chain and a carboxylic acid functional group).[6][16]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • MS Detection: ESI in positive ion mode.

Data Presentation

Table 1: Hypothetical HILIC-MS Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)[M+H]+[M-H]-
Ethylenediamine2.561.07-
2-imidazolidinethione5.8103.03101.01
N-(2-aminoethyl)dithiocarbamic acid7.2137.02135.00
This compound 8.5 151.02 149.00
Oxidized intermediate9.7VariesVaries

Table 2: Hypothetical Mixed-Mode Chromatography Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)[M+H]+
Ethylenediamine3.161.07
2-imidazolidinethione6.5103.03
N-(2-aminoethyl)dithiocarbamic acid8.9137.02
This compound 10.2 151.02
Oxidized intermediate11.5Varies

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Crude Sample of 4,5-dihydro-1H-imidazole- 2-sulfonic acid Dilution Dilute in Mobile Phase A (e.g., 95:5 ACN:Water with 10mM Ammonium Formate) Sample->Dilution Filtration Filter through 0.22 µm syringe filter Dilution->Filtration HILIC_MS HILIC-MS Analysis Filtration->HILIC_MS MMC_MS Mixed-Mode LC-MS (Alternative Method) Filtration->MMC_MS Impurity_Profiling Impurity Profiling (Peak Integration, Mass Identification) HILIC_MS->Impurity_Profiling MMC_MS->Impurity_Profiling Structure_Elucidation Isolate Unknowns & Structural Elucidation (NMR, HRMS) Impurity_Profiling->Structure_Elucidation

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_solutions Potential Solutions Start Poor Chromatographic Performance No_Retention No or Poor Retention Start->No_Retention Retention_Shift Shifting Retention Times Start->Retention_Shift Peak_Tailing Peak Tailing or Broadening Start->Peak_Tailing Switch_Column Switch to HILIC or Mixed-Mode Column No_Retention->Switch_Column Equilibrate Increase Column Equilibration Time Retention_Shift->Equilibrate Check_Mobile_Phase Check Mobile Phase (Freshness, Composition) Retention_Shift->Check_Mobile_Phase Peak_Tailing->Switch_Column Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Dilute_Sample Dilute Sample Peak_Tailing->Dilute_Sample

Caption: Troubleshooting common HPLC issues.

References

Validation & Comparative

"4,5-dihydro-1H-imidazole-2-sulfonic acid" vs. other sulfonates in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and robust catalytic systems for cross-coupling reactions is perpetual. While a wide array of ligands and additives have been explored, the specific utility of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in this domain remains largely uncharted in peer-reviewed literature. This guide, therefore, broadens the scope to evaluate related and well-documented sulfonate-containing compounds that have shown significant promise and utility in pivotal cross-coupling methodologies.

This comparative analysis will focus on two primary areas where sulfonate functionalities play a crucial role in palladium-catalyzed cross-coupling reactions: as modifying groups on N-heterocyclic carbene (NHC) ligands and as leaving groups on the electrophilic coupling partner. We will delve into experimental data to draw objective comparisons and provide detailed protocols for key reactions.

Sulfonate-Functionalized N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Coupling

N-Heterocyclic carbenes have emerged as a powerful class of ligands in cross-coupling chemistry due to their strong σ-donating properties, which form stable complexes with transition metals. The introduction of sulfonate groups onto the NHC framework enhances the water solubility of the resulting palladium complexes, enabling efficient catalysis in aqueous media—a significant step towards greener chemistry.

A study by Godoy et al. provides a direct comparison of different palladium(II) complexes bearing sulfonate-functionalized NHC ligands in the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid. The performance of these catalysts highlights the influence of the ligand architecture on catalytic activity.

Comparative Performance of Sulfonate-Functionalized NHC-Pd Complexes
Catalyst/Ligand StructureCoupling PartnersSolventTemp (°C)Time (h)Yield (%)Ref.
Complex 1 (bis-chelate)4-Bromoacetophenone + Phenylboronic acidWater100299[1]
Complex 2 (pincer)4-Bromoacetophenone + Phenylboronic acidWater100275[1]
Complex 3 (monodentate)4-Bromoacetophenone + Phenylboronic acidWater100260[1]
Complex 1 (bis-chelate)4-Chloroacetophenone + Phenylboronic acidWater100298[1]
Complex 2 (pincer)4-Chloroacetophenone + Phenylboronic acidWater100265[1]
Complex 3 (monodentate)4-Chloroacetophenone + Phenylboronic acidWater100255[1]

Key Observation: The bis-chelating sulfonate-functionalized NHC-palladium complex (Complex 1 ) demonstrated superior catalytic activity for both aryl bromides and chlorides compared to its pincer and monodentate counterparts. This suggests that the coordination mode of the sulfonate-containing ligand is a critical determinant of catalytic efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling with Sulfonate-Functionalized NHC-Pd Catalyst

A representative experimental procedure based on the work of Godoy et al. is as follows:

  • Reaction Setup: In a Schlenk tube, the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) are combined.

  • Catalyst Addition: The sulfonate-functionalized NHC-Pd complex (0.1 mol%) is added to the mixture.

  • Solvent Addition: Degassed water (3 mL) is added, and the tube is sealed.

  • Reaction Conditions: The mixture is stirred vigorously and heated to 100 °C for the specified reaction time.

  • Workup: After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Sulfonates as Leaving Groups in Cross-Coupling Reactions

Aryl sulfonates, such as triflates (-OTf), tosylates (-OTs), and mesylates (-OMs), are widely used alternatives to aryl halides in cross-coupling reactions. Their reactivity is influenced by the electronic nature of the sulfonate group. Recently, aryl imidazolylsulfonates have been introduced as effective electrophilic partners, offering a unique combination of reactivity and stability.

A study by Reeve et al. provides a compelling comparison of the reactivity of 2-naphthyl imidazolylsulfonate with its triflate and tosylate analogues in the Suzuki-Miyaura coupling.

Comparative Reactivity of Aryl Sulfonates
Aryl SulfonateCoupling PartnerCatalyst SystemSolventTimeConversion (%)Ref.
2-Naphthyl TriflatePhenylboronic acidPd(OAc)₂ / SPhosToluene30 min98
2-Naphthyl ImidazolylsulfonatePhenylboronic acidPd(OAc)₂ / SPhosToluene2.5 h>95
2-Naphthyl TosylatePhenylboronic acidPd(OAc)₂ / SPhosToluene2.5 h0

Key Observation: Aryl imidazolylsulfonates exhibit reactivity comparable to the highly reactive aryl triflates, while being significantly more reactive than the corresponding aryl tosylates under the same conditions. This positions them as a practical and more stable alternative to triflates.

An additional advantage of imidazolylsulfonates is that their byproduct, imidazolesulfonic acid, readily hydrolyzes to imidazole and sulfuric acid, mitigating concerns about potentially genotoxic residual alkyl or aryl sulfonates.

Experimental Protocol: Suzuki-Miyaura Coupling with Aryl Imidazolylsulfonate

The following protocol is adapted from the work of Reeve et al.:

  • Reaction Setup: To a reaction vessel are added the aryl imidazolylsulfonate (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) are added.

  • Solvent Addition: The vessel is charged with toluene (to 0.2 M).

  • Reaction Conditions: The mixture is heated to 80 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the residue is purified by chromatography.

Visualizing Catalytic Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar' Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

References

A Comparative Analysis of the Anticancer Potential of 4,5-Dihydro-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydro-1H-imidazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative overview of the anticancer activities of various 4,5-dihydro-1H-imidazole and structurally related imidazole derivatives, supported by experimental data to aid in ongoing research and development efforts.

Comparative Anticancer Activity (IC50 Values)

The in vitro cytotoxic activity of 4,5-dihydro-1H-imidazole and related imidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
IPM714 HCT116 (Colon)1.74--
SW480 (Colon)2.0--
NSC 771432 A549 (Lung)---
Ag(I) NHC Complex 1 OVCAR-3 (Ovarian)~10-20Cisplatin>20
MB157 (Breast)~10Cisplatin~10
Ag(I) NHC Complex 2 OVCAR-3 (Ovarian)~15-25Cisplatin>20
MB157 (Breast)~10Cisplatin~10
Ag(I) NHC Complex 3 OVCAR-3 (Ovarian)~15-25Cisplatin>20
MB157 (Breast)~10Cisplatin~10
Compound 5 MCF-7 (Breast)< 5Docetaxel-
HepG2 (Liver)< 5Docetaxel-
HCT-116 (Colon)< 5Docetaxel-
Compound 4d MCF-7 (Breast)-Docetaxel-
HCT-116 (Colon)-Docetaxel-

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution. "-" indicates that a specific value was not provided in the referenced search results.

Mechanisms of Anticancer Action

The anticancer effects of 4,5-dihydro-1H-imidazole derivatives are attributed to several key mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that these derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle, predominantly at the G2/M or S phase, thereby preventing cancer cell proliferation.

For instance, the novel 1H-imidazole[4,5-f][1][2]phenanthroline derivative, IPM714 , has been shown to induce apoptosis in both HCT116 and SW480 colorectal cancer cells.[1][3] Furthermore, it arrests the cell cycle of HCT116 cells in the S phase.[1][3] Similarly, another imidazole derivative, NSC 771432 , induces cell cycle arrest in the G2/M phase in A549 lung cancer cells.

The general workflow for assessing apoptosis and cell cycle arrest is depicted below.

G1 cluster_0 Experimental Workflow: Apoptosis and Cell Cycle Analysis cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis A Cancer Cell Culture B Treatment with Imidazole Derivative A->B Incubation C Cell Harvesting B->C D Annexin V-FITC/PI Staining C->D G Fixation in Ethanol C->G E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F H Propidium Iodide (PI) Staining G->H I Flow Cytometry Analysis H->I J Cell Cycle Phase Distribution I->J

Workflow for apoptosis and cell cycle analysis.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4]

Western blot and molecular docking studies have suggested that IPM714 may exert its anticancer effects by suppressing the PI3K/AKT/mTOR pathway.[1][3] This inhibition disrupts the downstream signaling that would normally promote cell growth and proliferation, and prevent apoptosis.

The simplified signaling cascade and the point of inhibition by certain imidazole derivatives are illustrated below.

G2 cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole Imidazole Derivatives (e.g., IPM714) Imidazole->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR pathway.
Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a well-established anticancer strategy. Some imidazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the 4,5-dihydro-1H-imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the imidazole derivatives for a specific time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Derivatives of 4,5-dihydro-1H-imidazole represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like PI3K/AKT/mTOR underscores their therapeutic potential. The comparative data presented in this guide, along with the outlined experimental methodologies, can serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the rational design and evaluation of new, more effective anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety of these promising compounds.

References

In-depth Analysis of 4,5-dihydro-1H-imidazole-2-sulfonic Acid Analogs Reveals Limited Publicly Available Structure-Activity Relationship Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in imidazole-based compounds within the scientific and drug development communities, a comprehensive structure-activity relationship (SAR) guide for analogs of 4,5-dihydro-1H-imidazole-2-sulfonic acid cannot be compiled at this time due to a lack of specific, publicly available experimental data. Extensive searches of scientific literature and patent databases did not yield systematic studies detailing the synthesis and comparative biological evaluation of a series of analogs based on this specific parent compound.

While the broader class of molecules containing the 4,5-dihydro-1H-imidazole (also known as a 2-imidazoline) ring is associated with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive effects, the specific contribution and modification of the 2-sulfonic acid group in relation to these activities have not been thoroughly investigated in published research.

General Biological Activities of Related Imidazole and Dihydroimidazole Derivatives

The imidazole scaffold is a crucial component in many biologically active molecules. Its derivatives have been explored for various therapeutic applications:

  • Anticancer Properties: Certain imidazole derivatives, particularly those incorporating a benzenesulfonamide moiety, have demonstrated cytotoxicity against cancer cell lines. For example, some benzenesulfonamide-bearing imidazole derivatives have shown activity against triple-negative breast cancer and melanoma cells.

  • Antimicrobial Effects: The imidazole ring is a key feature in many antifungal and antibacterial agents. Research has shown that N-substituted 2-aminoimidazoles can inhibit biofilm formation by pathogenic bacteria like Salmonella typhimurium and Pseudomonas aeruginosa.

  • Cardiovascular and CNS Activities: Derivatives of 2-substituted 4,5-dihydro-1H-imidazole have been investigated for their effects on the cardiovascular and central nervous systems. Notably, some have been identified as α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors, suggesting potential as antidepressants.

Closest Structurally Related Compounds with SAR Data

While direct SAR studies on this compound analogs are absent, research on related structures provides some insights into how modifications of the dihydroimidazole core can influence activity. For instance, studies on N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives have shown that these compounds can act as inhibitors of human blood platelet aggregation and reduce arterial blood pressure in rats. However, these studies do not explore the role of a sulfonic acid group at the 2-position.

Another area of related research involves taurine (2-aminoethanesulfonic acid), which, like our compound of interest, contains a sulfonic acid group. Some taurine amide derivatives have been synthesized and evaluated for anticancer activity, with certain compounds showing selective cytotoxicity against specific cancer cell lines. This suggests that the sulfonic acid moiety can be a part of biologically active molecules, but a direct comparison to the this compound structure is not possible.

Experimental Methodologies in Related Studies

In the absence of specific protocols for this compound analogs, we can refer to the general methodologies used for evaluating the biological activities of other imidazole derivatives. These typically include:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound is often determined using broth microdilution methods to assess its potency against various bacterial and fungal strains.

  • Receptor Binding Assays: For compounds targeting specific receptors, radioligand binding assays are commonly employed to determine their affinity and selectivity.

Visualization of a General Experimental Workflow

Due to the lack of specific data, a detailed signaling pathway or a logical relationship diagram for the SAR of this compound analogs cannot be constructed. However, a generalized workflow for screening such compounds can be visualized as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Purification->InVitro HitID Hit Identification InVitro->HitID SAR_Analysis SAR Analysis HitID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

"4,5-dihydro-1H-imidazole-2-sulfonic acid" derivatives compared to known alpha-blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4,5-dihydro-1H-imidazole Derivatives and Known Alpha-Blockers in Alpha-Adrenergic Receptor Antagonism

This guide provides a detailed comparison of the pharmacological properties of 4,5-dihydro-1H-imidazole derivatives and established alpha-blockers. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Alpha-Adrenergic Blockers

Alpha-adrenergic receptors (α-adrenoceptors) are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine and epinephrine. They are integral to the sympathetic nervous system, mediating various physiological responses, including smooth muscle contraction, which in turn affects blood pressure and urinary flow.[1] Alpha-blockers, or alpha-adrenoceptor antagonists, are a class of drugs that inhibit the effects of catecholamines at these receptors.[2] They are clinically significant for their use in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[3][4][5]

Known alpha-blockers can be categorized based on their selectivity for α1 and α2-adrenoceptor subtypes.[1] Non-selective alpha-blockers like phenoxybenzamine and phentolamine are used in specific situations such as managing pheochromocytoma.[1] The more commonly prescribed alpha-blockers are selective for the α1-adrenoceptor and include drugs like prazosin, doxazosin, and terazosin.[6] Further selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D) has led to the development of drugs like tamsulosin, which shows a preference for the α1A and α1D subtypes, potentially reducing cardiovascular side effects.[7][8][9]

The 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) scaffold is a key pharmacophore in many adrenergic ligands.[10] Derivatives of this structure have been investigated for their activity at both α1 and α2-adrenoceptors, exhibiting a range of effects from agonism to antagonism.[1][2][11][12] While specific data on 4,5-dihydro-1H-imidazole-2-sulfonic acid derivatives as alpha-blockers is limited in publicly available literature, this guide will compare the alpha-adrenergic blocking properties of other reported 4,5-dihydro-1H-imidazole derivatives with well-established alpha-blockers.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound for a receptor is a critical measure of its potency. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following tables summarize the binding affinities of known alpha-blockers and select 4,5-dihydro-1H-imidazole derivatives for α1-adrenergic receptor subtypes.

Table 1: Binding Affinities (pKi) of Known Alpha-Blockers for Human α1-Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1DReference(s)
Prazosin9.4--[13]
Doxazosin8.588.468.33[14]
Tamsulosin10.389.339.85[15]

pKi is the negative logarithm of the Ki value. A higher pKi value indicates higher binding affinity.

Table 2: Binding Affinities (Ki in nM) of 4,5-dihydro-1H-imidazole Derivatives for α1 and α2-Adrenergic Receptors

Compoundα1 Ki (nM)α2 Ki (nM)Selectivity (α1/α2)Reference(s)
Derivative 167570190.0025[16]
Derivative 225030950.019[16]

Note: The specific structures of derivatives 16 and 22 can be found in the cited reference. These derivatives show significantly higher affinity for α2-adrenoceptors.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha1_Signaling Agonist Agonist (e.g., Norepinephrine) Receptor Receptor Agonist->Receptor Activates Antagonist Antagonist (e.g., Prazosin) Antagonist->Receptor Blocks Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates Ca->PKC Activates Response Response Ca->Response PKC->Response

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow A 1. Membrane Preparation (Tissue or Cell Homogenization) B 2. Incubation - Membranes - Radioligand (e.g., [³H]prazosin) - Competitor (Test Compound) A->B C 3. Separation of Bound and Free Ligand (Vacuum Filtration) B->C D 4. Quantification of Radioactivity (Scintillation Counting) C->D E 5. Data Analysis - Determine IC50 - Calculate Ki D->E

Experimental Workflow: Isolated Tissue Bath Assay

Tissue_Bath_Workflow A 1. Tissue Dissection and Preparation (e.g., Rat Thoracic Aorta Rings) B 2. Tissue Mounting in Organ Bath (Connect to Force Transducer) A->B C 3. Equilibration and Viability Test B->C D 4. Cumulative Addition of Agonist (e.g., Phenylephrine) to generate Concentration-Response Curve C->D E 5. Incubation with Antagonist (Test Compound) D->E F 6. Repeat Agonist Concentration-Response Curve E->F G 7. Data Analysis (e.g., Schild Plot to determine pA2) F->G

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is adapted from standard methods for determining the binding affinity of compounds to α1-adrenergic receptors.[17][18][19][20]

  • Membrane Preparation:

    • Tissues (e.g., rat liver, prostate) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[18]

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[18]

    • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.[18]

    • The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard assay (e.g., BCA assay).[18]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • For competitive binding assays, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors) and varying concentrations of the unlabeled test compound.[14][15]

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled standard antagonist (e.g., phentolamine).[17]

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[18][19]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.[18]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Isolated Tissue Bath Assay for Functional Antagonism

This protocol describes a classic pharmacological method to assess the functional activity of an alpha-blocker on smooth muscle contraction.[21][22][23][24][25]

  • Tissue Preparation:

    • A suitable tissue containing α1-adrenoceptors, such as the rat thoracic aorta, is dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[21]

    • The aorta is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).

  • Tissue Mounting:

    • The aortic rings are mounted between two L-shaped stainless-steel hooks in an isolated tissue bath chamber containing oxygenated physiological salt solution maintained at 37°C.[21]

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to measure changes in tension.

    • The tissue is gradually stretched to an optimal resting tension and allowed to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing.[21]

  • Experimental Procedure:

    • The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride).

    • A cumulative concentration-response curve is generated for an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.

    • The tissue is then washed to return to baseline tension.

    • The tissue is incubated with the test compound (potential antagonist) for a specific period.[21]

    • A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.

  • Data Analysis:

    • The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve.

    • The potency of a competitive antagonist can be quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Discussion and Conclusion

The comparison of 4,5-dihydro-1H-imidazole derivatives with known alpha-blockers reveals important structure-activity relationships. While the well-established alpha-blockers like prazosin, doxazosin, and tamsulosin exhibit high affinity for α1-adrenoceptors, the specific imidazole derivatives for which data was found (compounds 16 and 22) show a marked preference for α2-adrenoceptors.[16] This highlights the versatility of the imidazole scaffold in targeting different adrenergic receptor subtypes.

The development of subtype-selective antagonists, such as tamsulosin for the α1A/α1D subtypes, has been a key strategy to improve the therapeutic profile of alpha-blockers, particularly in the treatment of BPH, by minimizing cardiovascular side effects.[15][26] The 4,5-dihydro-1H-imidazole derivatives presented in this guide demonstrate that modifications to this core structure can dramatically alter receptor selectivity. Further research into derivatives of 4,5-dihydro-1H-imidazole, including the sulfonic acid analogues, is warranted to explore their potential as selective alpha-adrenergic modulators.

The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of novel compounds targeting adrenergic receptors. Radioligand binding assays are essential for determining the affinity and selectivity of a compound for different receptor subtypes, while isolated tissue bath assays provide crucial information about the functional consequences of this binding in a physiological context. Together, these methods are indispensable tools in the discovery and development of new therapeutics.

References

Efficacy of "4,5-dihydro-1H-imidazole-2-sulfonic acid" based catalysts vs. traditional catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Imidazolium-Based Sulfonic Acid Catalysts and Traditional Acid Catalysts

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, sustainable, and reusable catalytic systems is a cornerstone of modern chemical synthesis. In this context, sulfonic acid-functionalized catalysts based on imidazolium scaffolds have emerged as a promising alternative to traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). This guide provides an objective comparison of the performance of these two classes of catalysts, supported by experimental data, detailed methodologies, and visual representations of catalytic workflows. While direct catalytic data for "4,5-dihydro-1H-imidazole-2-sulfonic acid" is limited in publicly available literature, we will draw upon data from closely related and well-studied sulfonic acid-functionalized imidazolium salts, which are expected to exhibit similar catalytic behavior due to the presence of the key sulfonic acid functional group attached to the imidazole-based core.

Data Presentation: Performance in Key Organic Transformations

The efficacy of a catalyst is best assessed through quantitative metrics obtained from controlled experiments. Below, we present a summary of the performance of imidazolium-based sulfonic acid catalysts in comparison to traditional catalysts in two widely employed organic reactions: esterification and Friedel-Crafts acylation.

Table 1: Esterification of Carboxylic Acids with Alcohols
CatalystCarboxylic AcidAlcoholCatalyst Loading (mol%)Temp. (°C)Time (h)Conversion/Yield (%)ReusabilityReference
Imidazolium-Based Sulfonic Acid Catalysts
[HO₃S-(CH₂)₃-MIM]HSO₄Oleic AcidMethanol1070695.0 (Yield)High (5 cycles)[1]
[Et₃N-SO₃H][HSO₄]VariousVarious10800.5-188-97 (Yield)High (5 cycles)[2]
Traditional Catalysts
p-Toluenesulfonic acid (p-TSA)Oleic AcidMethanol-70-Lower than imidazolium saltNot reported[3]
Sulfuric Acid (H₂SO₄)Lauric AcidMethanol-702>85 (Activity)Not reusable[4]
Hydrochloric Acid (HCl)Acrylic AcidEthanol-60745.7 (Conversion)Not reusable[4]
Table 2: Friedel-Crafts Acylation
CatalystAromatic SubstrateAcylating AgentCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ReusabilityReference
Imidazolium-Based Ionic Liquids
Dual Brønsted-Lewis acidic ILAryl alkanesAcid chlorides-100-74High (recyclable)[5]
[EMIm]NTf₂ with FeCl₃AnisoleAcetic anhydride1040477Not explicitly stated
Traditional Catalysts
AlCl₃BenzeneAcetyl chloride>100 (stoichiometric)<5-HighNo
Cu(OTf)₂ in [bmim][BF₄]AnisoleBenzoyl chloride--1QuantitativeYes (system)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of catalytic performance. Below are representative methodologies for esterification and Friedel-Crafts acylation reactions.

Esterification of Oleic Acid with Methanol using a Sulfonic Acid-Functionalized Imidazolium Catalyst

Objective: To synthesize methyl oleate using an imidazolium-based sulfonic acid catalyst.

Materials:

  • Oleic Acid

  • Methanol

  • Sulfonic acid-functionalized imidazolium catalyst (e.g., [HO₃S-(CH₂)₃-MIM]HSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of oleic acid, methanol (in a specified molar ratio, e.g., 1:12), and the sulfonic acid-functionalized imidazolium catalyst (e.g., 8 wt% relative to oleic acid) is placed in a round-bottom flask equipped with a magnetic stir bar.[3]

  • The flask is connected to a reflux condenser and heated to the desired reaction temperature (e.g., 70°C) with constant stirring.[3]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, methyl oleate, is extracted with an organic solvent like dichloromethane.

  • The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified ester.

  • The ionic liquid catalyst, which is typically immiscible with the product and extraction solvent, can be recovered, washed, dried, and reused for subsequent reactions.

Friedel-Crafts Acylation of Anisole with Acetic Anhydride using an Imidazolium-Based Ionic Liquid System

Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation.

Materials:

  • Anisole

  • Acetic Anhydride

  • Imidazolium-based ionic liquid (e.g., [EMIm]NTf₂)

  • Lewis acid co-catalyst (e.g., FeCl₃·6H₂O)

  • Reaction vessel (e.g., sealed tube or round-bottom flask)

  • Magnetic stirrer and hotplate

  • Diethyl ether (for extraction)

  • Deionized water

Procedure:

  • In a reaction vessel, the imidazolium-based ionic liquid (e.g., 0.5 g) is charged.

  • Anisole (e.g., 1 mmol), acetic anhydride (e.g., 2 equiv.), and the Lewis acid catalyst (e.g., 10 mol%) are added to the ionic liquid.

  • The mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted from the ionic liquid phase using diethyl ether.

  • The ether layer is washed with deionized water and dried over a suitable drying agent.

  • The solvent is evaporated to yield the crude product, which can be further purified by chromatography if necessary.

  • The ionic liquid phase containing the catalyst can be recovered and potentially reused after appropriate workup.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

CatalyticCycle cluster_0 Catalytic Cycle of Imidazolium-Based Sulfonic Acid Catalyst R-Im-SO₃H Carbocation Activated Carboxylic Acid Protonated_Alcohol R'OH₂⁺ Ester Ester (Product) Carbocation->Ester + R'OH - H⁺ Ester->Catalyst Catalyst Regeneration Water H₂O Carboxylic_Acid RCOOH Carboxylic_Acid->Carbocation Protonation Alcohol R'OH

Caption: General catalytic cycle for esterification using an imidazolium-based sulfonic acid catalyst.

WorkflowComparison cluster_Imidazolium Imidazolium-Based Catalyst Workflow cluster_Traditional Traditional Homogeneous Catalyst Workflow Start_I Reaction Setup (Catalyst + Reactants) Reaction_I Homogeneous Reaction (Mild Conditions) Start_I->Reaction_I Separation_I Product Extraction (e.g., with ether) Reaction_I->Separation_I Reuse_I Catalyst Recovery & Reuse Separation_I->Reuse_I Biphasic system or precipitation Product_I Purified Product Separation_I->Product_I Reuse_I->Start_I Start_T Reaction Setup (Catalyst + Reactants) Reaction_T Homogeneous Reaction (Often Harsh Conditions) Start_T->Reaction_T Neutralization Quenching & Neutralization Reaction_T->Neutralization Workup Aqueous Workup & Extraction Neutralization->Workup Product_T Purified Product Workup->Product_T Waste Waste Stream (Catalyst is consumed) Workup->Waste

References

In-Vitro Antitumor Efficacy of 4,5-dihydro-1H-imidazole Copper Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro antitumor effects of copper (II) complexes incorporating the 4,5-dihydro-1H-imidazole scaffold. The performance of these complexes is evaluated against established chemotherapeutic agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Comparative Cytotoxicity Analysis

The antitumor potential of 4,5-dihydro-1H-imidazole copper complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The tables below summarize the IC50 values of various imidazole-based copper complexes in comparison to standard anticancer drugs.

Compound/ComplexCell LineIC50 (µM)Reference
Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)HeLa2.13[1]
Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II)BALB/3T3135.30[1]
[Cu(L)2(H2O)2]Cl2 (L = 2,4,5-triphenyl-1H-imidazole)T74D8.78 µg/mL[2]
[Cu(L)2(H2O)2]Cl2 (L = 2,4,5-triphenyl-1H-imidazole)HeLa14.46 µg/mL[2]
N-(4,4-diphenyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)glycine Copper(II) Complex-Data not found
Silver(I) NHC Complex from 4,5-dichloro-1H-imidazoleOVCAR-3~10
Silver(I) NHC Complex from 4,5-dichloro-1H-imidazoleMB157~10

Note: Direct comparison of µg/mL to µM requires the molar mass of the complex, which is not always provided in the cited literature.

Comparative IC50 Values of Standard Chemotherapeutics (µM)

DrugHeLaMCF-7A549HCT116Reference(s)
Cisplatin~3.73-6.59-[3]
Doxorubicin2.92.5>20-[4]
Etoposide-1503.490.3-3.7[5][6]
Paclitaxel2.5-7.5-1.35-[7]

Mechanistic Insights: Signaling Pathways of Antitumor Action

Copper complexes, including those with imidazole-based ligands, exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest. A common pathway involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers downstream apoptotic signaling.

ROS-Mediated Apoptosis

The overproduction of ROS within cancer cells is a key mechanism of action for many copper complexes. This oxidative stress disrupts cellular homeostasis and activates intrinsic and extrinsic apoptotic pathways.

ROS_Mediated_Apoptosis ROS-Mediated Apoptotic Pathway Cu_Complex 4,5-dihydro-1H-imidazole Copper Complex ROS Increased ROS (Reactive Oxygen Species) Cu_Complex->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes DNA_Damage DNA Damage ROS->DNA_Damage Causes Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2_family Influences Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes p53 p53 Activation DNA_Damage->p53 Activates p53->Bcl2_family Regulates

Caption: General overview of the ROS-mediated intrinsic apoptotic pathway induced by copper complexes.

Studies on various copper complexes have shown that the accumulation of ROS leads to a loss of mitochondrial membrane potential. This, in turn, influences the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax. This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, an initiator caspase. Caspase-9 subsequently activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3] DNA damage caused by ROS can also activate the p53 tumor suppressor protein, which can further promote apoptosis by regulating Bcl-2 family proteins.

Experimental Protocols

To ensure the standardization and reproducibility of in-vitro antitumor studies, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with Copper Complex/ Control Drug Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate IC50 Measure->End

Caption: A simplified workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the copper complexes and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of copper complexes for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Intracellular ROS Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

Protocol:

  • Cell Treatment: Treat cells with the copper complexes for the desired time.

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C.

  • Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Copper complexes based on the 4,5-dihydro-1H-imidazole scaffold demonstrate promising in-vitro antitumor activity, often through the induction of ROS-mediated apoptosis. The data presented in this guide suggests that these complexes can be potent cytotoxic agents against various cancer cell lines, in some cases exhibiting higher efficacy than the standard chemotherapeutic drug cisplatin. Further research is warranted to fully elucidate their mechanisms of action, explore their therapeutic potential in a wider range of cancers, and assess their in-vivo efficacy and safety profiles. The provided experimental protocols offer a standardized framework for future comparative studies in this exciting area of drug discovery.

References

Comparing the biological activity of imidazole vs. benzimidazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole and benzimidazole scaffolds are fundamental building blocks in medicinal chemistry, each conferring unique physicochemical properties that translate into a wide spectrum of biological activities. This guide provides a comparative analysis of these two privileged heterocyclic systems, focusing on their performance in key therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the information needed to make informed decisions in drug design and development.

Core Structural Differences

At the heart of their distinct biological profiles lies a simple structural variance: benzimidazole is formed by the fusion of an imidazole ring with a benzene ring. This fusion extends the π-system, increasing lipophilicity and altering the electronic properties compared to the standalone imidazole ring. These differences fundamentally influence how molecules based on these scaffolds interact with biological targets.

Comparative Biological Activity: A Data-Driven Overview

To provide a clear comparison, the following sections summarize the biological activities of imidazole and benzimidazole derivatives across several key therapeutic areas. Quantitative data, where available from direct comparative studies, is presented to offer an objective assessment.

Antimicrobial Activity

A direct comparison of imidazole and benzimidazole derivatives bearing a sulfonamide moiety has been reported, providing valuable insights into their relative antibacterial efficacy.

Table 1: Comparative Antibacterial Activity of Imidazole and Benzimidazole Sulfonamides (MIC in mg/mL) [1]

Compound TypeDerivativeS. aureusB. subtilisS. epidermidisE. coliP. aeruginosaK. pneumoniae
Imidazole 3a (R=CH₃)>0.4>0.4>0.4>0.4>0.4>0.4
3b (R=OCH₃)0.30.30.30.20.30.3
3c (R=NO₂)0.10.10.10.050.10.1
Benzimidazole 4a (R=CH₃)>0.4>0.4>0.4>0.4>0.4>0.4
4b (R=OCH₃)0.30.30.30.30.30.3
4c (R=NO₂)0.20.20.20.10.20.2

Data Interpretation: In this specific series, the imidazole derivatives, particularly the nitro-substituted compound 3c , demonstrated more potent antibacterial activity against the tested strains compared to their benzimidazole counterparts.[1] This suggests that for this particular substitution pattern and target class, the imidazole scaffold may be more advantageous.

Anticancer Activity

While direct comparative studies are limited, a wealth of data exists for both scaffolds against various cancer cell lines. The following table presents representative examples to illustrate their potential. It is crucial to note that these compounds were not tested in a head-to-head study, and thus, a direct comparison of potency should be made with caution.

Table 2: Representative Anticancer Activity of Imidazole and Benzimidazole Derivatives (IC₅₀ in µM)

ScaffoldDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazole Thiazole-imidazoleA549 (Lung)1.9[2]
Imidazole ImidazopyridineHCT116 (Colon)0.8[2]
Benzimidazole Benzimidazole-ChalconeMCF-7 (Breast)0.95[3]
Benzimidazole Benzimidazole SulfonamideHeLa (Cervical)0.21[4]

Structure-Activity Relationship (SAR) Insights:

  • Imidazole: The versatility of the imidazole ring allows for substitutions at multiple positions, leading to potent kinase inhibitors and cytotoxic agents.[5]

  • Benzimidazole: The fused benzene ring often enhances interactions with hydrophobic pockets in target proteins, a feature exploited in the design of potent anticancer drugs.[4] Many benzimidazole derivatives are known to target key enzymes involved in cancer progression, such as EGFR and other kinases.[3]

Anti-inflammatory Activity

Both imidazole and benzimidazole derivatives have been extensively explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Representative Anti-inflammatory Activity of Imidazole and Benzimidazole Derivatives

ScaffoldDerivative ClassTargetIC₅₀ (µM)Reference
Imidazole Di- and tri-substituted imidazolesCOX-21.12[6]
Benzimidazole Benzimidazole-carboxamideCOX-28.2[7]

Note: The presented data is from separate studies and direct comparison is not possible. However, it highlights that both scaffolds can be effectively utilized to develop potent COX-2 inhibitors.

Antiviral Activity

The structural similarity of the benzimidazole core to purine nucleosides has made it a particularly attractive scaffold for the development of antiviral agents. Imidazole derivatives have also demonstrated significant antiviral potential.

Table 4: Representative Antiviral Activity of Imidazole and Benzimidazole Derivatives

ScaffoldDerivative ClassVirusEC₅₀ (µM)Reference
Imidazole Imidazole nucleoside analogSARS-CoV>100[8]
Benzimidazole 2-phenylbenzimidazoleZika Virus1.9[9]
Benzimidazole N-ribosylbenzimidazoleHerpes Simplex Virus-1 (HSV-1)2.1[10]

Key Observation: Benzimidazole derivatives have shown particularly promising activity against a range of viruses, often targeting viral polymerases or other essential enzymes.[9][10]

Signaling Pathways and Experimental Workflows

To further understand the context of these biological activities, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for activity assessment.

mTOR_Signaling_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates tsc TSC1/TSC2 Complex akt->tsc Inhibits rheb Rheb-GTP tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibits autophagy Autophagy mtorc1->autophagy Inhibits protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis inhibitor Imidazole/ Benzimidazole Kinase Inhibitors inhibitor->pi3k inhibitor->akt inhibitor->mtorc1

Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth often targeted by imidazole and benzimidazole-based kinase inhibitors.

Antimicrobial_Susceptibility_Workflow start Start: Synthesized Imidazole/Benzimidazole Compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Compound in Broth start->serial_dilution inoculate Inoculate Microtiter Plate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: Minimum Inhibitory Concentration (MIC) Value read_mic->end

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the generation of reproducible and comparable data. Below are outlines for key assays relevant to the biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Test compounds (imidazole/benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in the microtiter plate using MHB to achieve a range of concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

1. Reagents and Materials:

  • Human recombinant COX-2 enzyme.

  • COX Assay Buffer.

  • Arachidonic Acid (substrate).

  • Fluorometric probe (e.g., Amplex™ Red).

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

2. Assay Protocol:

  • Dilute the COX-2 enzyme in the assay buffer.

  • Add the diluted enzyme to the wells of a microplate.

  • Add the test compounds at various concentrations to the wells.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the substrate (Arachidonic Acid) and the fluorometric probe.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

3. IC₅₀ Determination:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: EGFR Kinase Inhibition Assay (Luminescent)

This biochemical assay quantifies the inhibitory effect of a compound on the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

1. Materials:

  • Recombinant human EGFR kinase.

  • Kinase substrate (e.g., a specific peptide).

  • ATP.

  • Kinase assay buffer.

  • A luminescent ATP detection reagent (e.g., ADP-Glo™).

2. Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, incubate the EGFR enzyme, substrate, and the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the luminescent detection reagent. The light output is proportional to the kinase activity.

3. Data Analysis and IC₅₀ Calculation:

  • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value using a suitable curve-fitting model.

Conclusion

Both imidazole and benzimidazole scaffolds are undeniably valuable in drug discovery, each offering a distinct set of advantages. The choice between them is highly dependent on the specific therapeutic target and the desired pharmacological profile.

  • Imidazole: Its smaller size and versatile substitution patterns make it a highly adaptable scaffold for a wide range of biological targets. It has shown exceptional promise in the development of certain classes of antimicrobial and anti-inflammatory agents.

  • Benzimidazole: The extended aromatic system and increased lipophilicity of the benzimidazole core often lead to enhanced binding affinity with certain targets, particularly those with hydrophobic pockets. This has been successfully leveraged in the development of potent anticancer and antiviral drugs.

This guide provides a foundational comparison based on available data. Researchers are encouraged to consider the specific structure-activity relationships for their target of interest and to conduct direct comparative studies to make the most informed decisions in their drug design endeavors.

References

Validation of I2 Imidazoline Receptors as a Therapeutic Target for Chronic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to traditional analgesics. This guide provides a comprehensive evaluation of the I2 imidazoline receptor as a promising therapeutic target for chronic pain. By examining the preclinical and clinical data of the selective I2 ligand CR4056, and comparing its performance with established non-opioid analgesics, this document serves as a resource for researchers and drug developers exploring novel pain therapeutics.

Executive Summary

Chronic pain represents a substantial unmet medical need, with current therapies often providing inadequate relief and carrying significant side-effect burdens. The I2 imidazoline receptor has emerged as a novel, non-opioid target with the potential to address this gap. CR4056, a first-in-class selective I2 imidazoline receptor ligand, has demonstrated compelling analgesic activity in a range of preclinical models of inflammatory and neuropathic pain. Furthermore, it has shown promising efficacy in a Phase II clinical trial for pain associated with knee osteoarthritis. This guide will delve into the experimental data supporting the validation of the I2 imidazoline receptor, comparing the efficacy of CR4056 with standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), naproxen and celecoxib.

Mechanism of Action: I2 Imidazoline Receptor Modulation

The proposed mechanism of action for I2 imidazoline receptor ligands in analgesia involves the modulation of descending noradrenergic inhibitory pain pathways.[1] Unlike traditional analgesics, I2 ligands are thought to produce their effects through an innovative, allosteric molecular mechanism.[1] Studies suggest that the analgesic effects of I2 receptor agonists are mediated by serotonergic and noradrenergic systems, with 5-HT1A, 5-HT2A, and α1-adrenoceptors playing a particularly important role.[2]

I2_Imidazoline_Receptor_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord & Brainstem) Peripheral_Noxious_Stimulus Noxious Stimulus (Inflammation, Nerve Injury) Sensory_Neuron Sensory Neuron Peripheral_Noxious_Stimulus->Sensory_Neuron Activates Spinal_Cord_Neuron Spinal Cord Neuron Sensory_Neuron->Spinal_Cord_Neuron Transmits Pain Signal I2_Ligand I2 Imidazoline Ligand (e.g., CR4056) I2_Receptor I2 Imidazoline Receptor I2_Ligand->I2_Receptor Binds to Descending_Noradrenergic_Pathway Descending Noradrenergic Inhibitory Pathway I2_Receptor->Descending_Noradrenergic_Pathway Modulates Descending_Noradrenergic_Pathway->Spinal_Cord_Neuron Inhibits (via Norepinephrine release) Pain_Perception Pain Perception in Brain Spinal_Cord_Neuron->Pain_Perception Ascending Signal

Caption: Proposed mechanism of analgesic action for I2 imidazoline receptor ligands.

Preclinical Efficacy of CR4056

CR4056 has demonstrated robust efficacy across multiple rodent models of chronic pain. The following tables summarize the key in vivo data.

Table 1: In Vivo Efficacy of CR4056 in Rat Models of Pain

Pain ModelEndpointCR4056 ED50 (Oral)Comparator ED50Reference
Complete Freund's Adjuvant (CFA)-Induced Inflammatory PainMechanical Hyperalgesia5.8 mg/kgPiroxicam (10 mg/kg, oral) - active[3][4]
Capsaicin-Induced Neurogenic PainMechanical Hyperalgesia4.1 mg/kgPiroxicam (10 mg/kg, oral) - active[3][4]
Postoperative Pain (Male Rats)Mechanical Hyperalgesia1.63 mg/kgMorphine (1.27 mg/kg, s.c.)[5]
Postoperative Pain (Female Rats)Mechanical Hyperalgesia0.93 mg/kgMorphine (0.25 mg/kg, s.c.)[5]
Monoiodoacetate (MIA)-Induced Osteoarthritis PainAllodynia & HyperalgesiaActive (dose-dependent)Naproxen - Active in allodynia, not hyperalgesia (acute)[6]
Medial Meniscal Tear (MMT)-Induced Osteoarthritis PainWeight-bearing AsymmetrySignificantly reduced progressionNaproxen - No effect[6]

ED50: The dose of a drug that produces 50% of its maximum response or effect.

Clinical Validation: CR4056 in Knee Osteoarthritis

A Phase II, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of CR4056 in patients with moderate to severe pain from knee osteoarthritis.[4][7]

Table 2: Clinical Efficacy of CR4056 in Knee Osteoarthritis (14-day treatment)

Treatment GroupNBaseline WOMAC Pain Score (Median)Change from Baseline in WOMAC Pain Score (Median)p-value vs. Placebo
Placebo6958-10-
CR4056 (Women, 100 mg bid)9261-140.184
CR4056 (Men, 200 mg bid)5258-200.030
CR4056 (Pooled)144--160.070

WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) Pain Score is a self-reported measure of pain on a 0-100 scale, where lower scores indicate less pain.

Notably, a pre-specified subgroup analysis in patients with a metabolic osteoarthritis phenotype (BMI ≥ 27.5 kg/m ²) showed statistically significant improvements in all CR4056-treated groups compared to placebo.[4] The most common adverse event reported was mild headache.[4]

Comparative Performance with Standard of Care

To contextualize the clinical potential of I2 imidazoline receptor modulation, it is essential to compare the performance of CR4056 with widely used non-opioid analgesics for osteoarthritis pain, such as naproxen and celecoxib.

Table 3: Comparative Clinical Efficacy in Knee Osteoarthritis

DrugDoseTrial DurationChange from Baseline in WOMAC Pain Score (vs. Placebo)Reference
CR4056 200 mg bid (men)14 daysStatistically significant improvement (p=0.030)[4]
Naproxen 500 mg bid6 weeksStatistically significant improvement over placebo[1][7]
Celecoxib 200 mg qd6 weeksStatistically significant improvement over placebo[8][9][10]

While direct head-to-head clinical trials are lacking, the available data suggests that CR4056 has a comparable, if not potentially more targeted, analgesic effect in specific patient populations with osteoarthritis pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.

I2 Imidazoline Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., Rat cerebral cortex) Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation_Mix Incubate Membranes with: - [3H]-Idazoxan (Radioligand) - Competing Ligand (e.g., CR4056) - Epinephrine (to block α2-adrenoceptors) Membrane_Prep->Incubation_Mix Filtration Rapid Filtration (to separate bound and free radioligand) Incubation_Mix->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Analysis Calculate Ki values (using Cheng-Prusoff equation) Scintillation->Data_Analysis

Caption: Workflow for a typical I2 imidazoline receptor binding assay.

A standard method to determine the binding affinity of a compound for the I2 imidazoline receptor involves a competitive radioligand binding assay.[11][12][13]

  • Tissue Preparation: Rat cerebral cortex is homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in I2 receptors.

  • Assay Conditions: The membranes are incubated with a constant concentration of a radiolabeled I2 ligand, typically [3H]-idazoxan, in the presence of varying concentrations of the unlabeled test compound (e.g., CR4056). To ensure specificity for I2 sites, a high concentration of an α2-adrenoceptor agonist like epinephrine is included to saturate and block the binding of [3H]-idazoxan to α2-adrenoceptors.[11]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This is a widely used and well-characterized animal model for inducing persistent inflammatory pain that mimics aspects of chronic inflammatory conditions like arthritis.[14][15]

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat is administered.[16][17][18] CFA is an emulsion of mineral oil, mannide monooleate, and heat-killed Mycobacterium tuberculosis.[14][19] This induces a robust and long-lasting local inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.

  • Behavioral Testing: At a set time point after CFA injection (e.g., 24 hours or several days), the analgesic efficacy of a test compound is assessed.[3][16]

    • Mechanical Allodynia/Hyperalgesia: This is often measured using the von Frey filament test. Calibrated filaments with increasing stiffness are applied to the plantar surface of the paw, and the paw withdrawal threshold is determined. An increase in the withdrawal threshold after drug administration indicates an analgesic effect.

    • Thermal Hyperalgesia: The Hargreaves test is commonly used to measure the latency of paw withdrawal from a radiant heat source. An increase in withdrawal latency following drug treatment signifies analgesia.

  • Drug Administration: The test compound (e.g., CR4056) and a comparator (e.g., an NSAID) are typically administered orally or via other relevant routes at various doses to determine a dose-response relationship and calculate the ED50.

Conclusion

The validation of the I2 imidazoline receptor as a therapeutic target for chronic pain is supported by a growing body of preclinical and clinical evidence. The selective I2 ligand, CR4056, demonstrates significant analgesic properties in animal models of both inflammatory and neuropathic pain. Furthermore, its efficacy in a Phase II clinical trial for knee osteoarthritis pain, particularly in a patient subset with a metabolic phenotype, is encouraging. While further large-scale clinical trials are necessary to fully elucidate its therapeutic potential and safety profile, the data presented in this guide suggests that targeting the I2 imidazoline receptor represents a promising and innovative non-opioid strategy for the management of chronic pain. The distinct mechanism of action offers the potential for a new class of analgesics with an improved benefit-risk profile compared to existing therapies.

References

Head-to-head comparison of different synthetic routes for "4,5-dihydro-1H-imidazole" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes for 4,5-Dihydro-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory properties.[1][2] Furthermore, they serve as crucial ligands in coordination chemistry and as precursors to N-heterocyclic carbenes used in catalysis.[2][3] The significant interest in this heterocyclic motif has driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Synthesis from Aldehydes and Ethylenediamine

The condensation of aldehydes with ethylenediamine is a widely employed and versatile method for the synthesis of 2-imidazoline derivatives. This approach is popular due to the ready availability of the starting materials. The reaction proceeds through the formation of a diamine adduct, which then undergoes cyclization and oxidation to yield the final product. A variety of oxidizing agents and reaction conditions have been developed to improve efficiency and yield.

Comparative Data of Aldehyde-Based Routes
Oxidizing Agent/CatalystKey Reaction ConditionsYield (%)AdvantagesDisadvantagesReference
tert-Butyl hypochloriteVaries with substrateHighEfficient for both aryl and alkyl aldehydes.Use of a halogenated reagent.[4]
H₂O₂ / NaI / MgSO₄Mild, environmentally friendlyHighGreen oxidant, mild conditions.May not be suitable for all substrates.[4][5]
I₂ / K₂CO₃Room temperatureGoodReadily available reagents, simple operation.Stoichiometric use of iodine.[4][6]
Pyridinium hydrobromide perbromideWater, room temperatureGoodCan be performed in water.Requires multiple equivalents of the reagent.[4][6]
1,3-Diiodo-5,5-dimethylhydantoin (DIH)50 °CHighEfficient for both aryl and alkyl aldehydes, solid reagent.Use of a halogenated reagent.[7]
Ultrasound Irradiation / I₂25-30 °CGood to ExcellentShort reaction times, mild conditions.Requires specialized equipment.[8]
Experimental Protocol: Hydrogen Peroxide Mediated Synthesis[5]

A mild and environmentally friendly procedure for the synthesis of 2-imidazolines utilizes hydrogen peroxide as the oxidant.

  • To a solution of the aldehyde (1 mmol) and ethylenediamine (1.2 mmol) in ethanol (10 mL), add sodium iodide (0.1 mmol) and anhydrous magnesium sulfate (2 mmol).

  • To this mixture, add 30% hydrogen peroxide (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 2-6 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway: Aldehyde Route

Aldehyde_Route Aldehyde Aldehyde (R-CHO) Intermediate Aminal Intermediate Aldehyde->Intermediate Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Imidazolidine Imidazolidine Intermediate Intermediate->Imidazolidine Cyclization Imidazoline 2-Imidazoline Derivative Imidazolidine->Imidazoline Oxidation [Oxidizing Agent] Nitrile_Route Nitrile Nitrile (R-CN) Amidine_Intermediate Amidine Intermediate Nitrile->Amidine_Intermediate Ethylenediamine Ethylenediamine Ethylenediamine->Amidine_Intermediate Imidazoline 2-Imidazoline Derivative Amidine_Intermediate->Imidazoline Intramolecular Cyclization Carboxylic_Acid_Workflow Start Carboxylic Acid + Ethylenediamine Reaction Heating / Microwave (Dehydration & Cyclization) Start->Reaction Purification Purification (Recrystallization / Chromatography) Reaction->Purification Product 2-Imidazoline Derivative Purification->Product Multicomponent_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps Imine Imine Coupling Pd-Catalyzed Multicomponent Coupling Imine->Coupling AcidChloride Acid Chloride AcidChloride->Coupling CO Carbon Monoxide CO->Coupling Decarboxylation Decarboxylation Coupling->Decarboxylation Imidazolinium Carboxylate Product Polysubstituted 2-Imidazoline Decarboxylation->Product

References

Benchmarking "4,5-dihydro-1H-imidazole-2-sulfonic acid": A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable lack of publicly available data benchmarking the performance of "4,5-dihydro-1H-imidazole-2-sulfonic acid" in specific biological assays. While the broader class of imidazoline derivatives has been the subject of extensive research for their interaction with various receptors, specific quantitative data for this sulfonic acid derivative remains elusive. This guide, therefore, serves to highlight the absence of comparative performance data and outlines the general biological context of related compounds.

General Information and Context

"this compound" is a known chemical entity, with basic information regarding its structure, chemical properties, and suppliers readily available in databases such as PubChem. However, its specific biological activity, particularly in a comparative context, is not well-documented in peer-reviewed literature.

Research into compounds containing the 4,5-dihydro-1H-imidazole (imidazoline) core has revealed a wide range of biological activities. These derivatives are known to interact with imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors, leading to effects such as:

  • Antihypertensive properties

  • Anti-inflammatory effects

  • Analgesic properties

  • Antidepressant potential

While numerous studies have explored the structure-activity relationships of various substituted imidazoline derivatives, "this compound" is not prominently featured in these comparative analyses. Patents have cited its use as a reagent in the synthesis of more complex molecules, but do not provide data on its intrinsic biological performance.

Absence of Comparative Performance Data

A targeted search for performance data of "this compound" in specific assays, including but not limited to imidazoline and adrenergic receptor binding assays or functional assays, did not yield any quantitative results. Consequently, the creation of comparative data tables and detailed experimental protocols as initially intended is not feasible at this time.

For researchers, scientists, and drug development professionals interested in the potential of this specific molecule, the current landscape suggests that any investigation into its biological activity would be novel. Future research would need to establish its pharmacological profile through systematic screening and in-vitro/in-vivo assays.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the performance of "this compound," a general workflow could be proposed. This would involve initial binding assays to determine its affinity for relevant receptors, followed by functional assays to characterize its agonist or antagonist activity.

G cluster_0 Initial Screening cluster_1 In-Vitro Assays cluster_2 Data Comparison & Reporting A Compound Procurement (this compound) C Assay Development (Receptor Binding & Functional) A->C B Selection of Alternatives (e.g., Clonidine, Idazoxan) B->C D Receptor Binding Assays (Imidazoline & Adrenergic Receptors) C->D E Functional Assays (e.g., cAMP, Calcium Flux) C->E F Data Analysis (IC50, EC50, Ki) D->F E->F G Comparative Data Tables F->G H Protocol Documentation F->H I Publication of Findings G->I H->I

Caption: A hypothetical workflow for benchmarking the performance of "this compound".

Safety Operating Guide

Proper Disposal of 4,5-dihydro-1H-imidazole-2-sulfonic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste 4,5-dihydro-1H-imidazole-2-sulfonic acid is classified as hazardous. Proper personal protective equipment (PPE) must be worn at all times when handling. Disposal requires adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the hazardous nature of this compound, strict adherence to these procedures is critical to ensure personal safety and environmental compliance.

Summary of Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

Hazard StatementClassification
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
H315Causes skin irritation
H319Causes serious eye irritation

Given these hazards, appropriate engineering controls, work practices, and personal protective equipment are mandatory during handling and disposal.

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First waste_prep Prepare Labeled, Compatible Waste Container ppe->waste_prep collect_solid Collect Solid Waste waste_prep->collect_solid collect_liquid Collect Liquid Waste (Aqueous Solutions) waste_prep->collect_liquid segregate Segregate from Incompatible Materials collect_solid->segregate collect_liquid->segregate storage Store in Designated Hazardous Waste Area segregate->storage Secure & Await Pickup contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Figure 1: Workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Chemical safety goggles.

  • Body Protection: A properly fastened lab coat.

Step 2: Waste Container Selection and Labeling
  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable option.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., harmful, irritant).

Step 3: Waste Collection
  • Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, contaminated wipes) into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste (Aqueous Solutions):

    • If permissible by your institution's EHS guidelines for sulfonic acids, neutralize aqueous solutions with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) under constant stirring in a fume hood. Monitor the pH to ensure it is within the acceptable range for disposal (typically between 6 and 8).

    • Transfer the neutralized solution to the labeled hazardous waste container. Note: Some sulfonic acid derivatives are biodegradable, but this does not permit disposal down the drain without neutralization and approval from your EHS office.

Step 4: Segregation and Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents and strong bases (before neutralization).

Step 5: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Do not attempt to dispose of this chemical through standard laboratory trash or down the sanitary sewer system without explicit approval from your EHS department. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into the labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.

References

Personal protective equipment for handling 4,5-dihydro-1H-imidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4,5-dihydro-1H-imidazole-2-sulfonic acid (CAS: 64205-92-1). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following procedures are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and general best practices for handling hazardous solids.

Hazard Summary

This compound is a hazardous substance with the following classifications[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].

Due to its nature as a solid, dust particles present a significant route of exposure and can cause irritation upon contact with moisture on the skin or in the respiratory tract.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. For tasks with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical[2][4].
Body Protection A lab coat or chemical-resistant apron is required to protect against skin contact. For larger quantities or tasks with a high risk of contamination, chemical-resistant coveralls may be necessary[2][3].
Respiratory Protection All handling of the solid chemical that may generate dust must be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters should be used[2][3][5].

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to minimize risk. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) and Lab Protocols prep2 Verify Functionality of Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work Inside a Certified Chemical Fume Hood prep3->handle1 Proceed to Handling handle2 Carefully Weigh and Dispense Solid to Avoid Dust handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Cleanup post2 Segregate Waste into a Clearly Labeled, Sealed Container post1->post2 post3 Dispose of Contaminated PPE post2->post3 disposal Approved Chemical Waste Disposal post2->disposal To Waste Management post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate action is required in the event of an exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[2][3].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][3].

Disposal Plan

Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Containment: Collect all waste material, including any contaminated items, in a designated, compatible, and clearly labeled hazardous waste container[2][5]. The container must be kept tightly closed.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash. Arrange for pickup and disposal by a licensed chemical waste management company[2][3]. Ensure all institutional protocols for waste collection are followed.

  • Spills: In case of a spill, prevent dust from spreading. Carefully sweep or vacuum the material into a suitable container for disposal. Avoid breathing the dust. The spill area should be cleaned thoroughly after material collection[6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 2
4,5-dihydro-1H-imidazole-2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.